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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a substituted aromatic keto-carboxylic acid. While this specific isomer is not widel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a substituted aromatic keto-carboxylic acid. While this specific isomer is not widely documented in commercial or academic literature, its structural analogs have relevance in medicinal chemistry and materials science. This guide provides a comprehensive overview of its anticipated physicochemical properties, grounded in established chemical principles and data from closely related isomers. As direct experimental data is unavailable, this document further serves as a practical manual for its synthesis and the subsequent experimental determination of its key physicochemical parameters.

The core structure, a 4-aryl-4-oxobutanoic acid, is a versatile pharmacophore and a valuable synthetic intermediate. Understanding its properties such as solubility, acidity (pKa), and melting point is critical for its potential applications in drug design, enabling predictions of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation strategies.

Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

The most direct and logical synthetic route to 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride. This reaction is a classic example of electrophilic aromatic substitution.

Regioselectivity Analysis

The regiochemical outcome of the Friedel-Crafts acylation of 2-chlorotoluene is governed by the directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the chlorine atom (-Cl).

  • Methyl Group (-CH₃): This is an activating group due to its positive inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.

  • Chlorine Atom (-Cl): This is a deactivating group due to its strong negative inductive effect (-I), but it is also an ortho, para-director due to its positive resonance effect (+R) where its lone pairs can stabilize the arenium ion intermediate.[1]

In 2-chlorotoluene, the positions ortho and para to the methyl group are positions 3, 5, and 6. The positions ortho and para to the chlorine atom are positions 1, 3, and 5. The directing effects of both substituents reinforce substitution at positions 3 and 5. However, position 3 is sterically hindered by the adjacent methyl group. Therefore, the major product of electrophilic substitution is expected at position 5, which is para to the methyl group and meta to the chlorine atom from the perspective of the incoming electrophile, but the arenium ion is stabilized by resonance from the chlorine. Acylation at position 3 would lead to the desired product. While acylation at position 5 is electronically favored, the formation of the 3-substituted product is still plausible and would likely be present in the product mixture. A careful purification will be necessary to isolate the desired isomer.

Experimental Protocol: Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

This protocol details the laboratory-scale synthesis via Friedel-Crafts acylation.

Materials:

  • 2-Chlorotoluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution, 5% w/v

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactants: Dissolve 2-chlorotoluene (1.0 eq) and succinic anhydride (1.0 eq) in anhydrous dichloromethane. Add this solution to the dropping funnel.

  • Reaction Execution: Cool the AlCl₃ suspension in an ice bath. Slowly add the solution of 2-chlorotoluene and succinic anhydride from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate. The product, being a carboxylic acid, will move to the aqueous basic layer as its sodium salt. Separate the aqueous layer and wash it with a small amount of dichloromethane to remove any remaining neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH < 2), which will precipitate the crude 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.[2]

  • Final Purification: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.[3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water reacts with the Lewis acid catalyst (AlCl₃), deactivating it.

  • Stoichiometry of AlCl₃: More than two equivalents of AlCl₃ are used because it complexes with both the carbonyl oxygen of the succinic anhydride and the resulting ketone product.

  • Controlled Addition at Low Temperature: The reaction is exothermic, and controlling the temperature prevents side reactions.

  • Acidic Work-up: This step is crucial to break down the aluminum chloride-ketone complex and protonate the carboxylate.

  • Bicarbonate Extraction: This step selectively isolates the acidic product from any unreacted starting materials and non-acidic byproducts.

Physicochemical Properties

As this specific isomer is not well-documented, the following properties are estimated based on the known data of its isomers.

PropertyEstimated ValueJustification and References
Molecular Formula C₁₁H₁₁ClO₃-
Molecular Weight 226.66 g/mol Calculated from the molecular formula.[4]
Appearance White to off-white solidIsomers are reported as solids.
Melting Point 120-135 °CBased on the melting points of isomers: 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (127-130 °C) and other similar structures.[5] The exact melting point will depend on the crystal lattice energy.
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO.Carboxylic acids of this size have limited aqueous solubility, which is pH-dependent. Solubility is expected to be low in acidic media and higher in basic media due to salt formation.
pKa ~4.0 - 4.5The pKa of benzoic acid is ~4.2.[6] The presence of an electron-withdrawing chloro group will slightly increase the acidity (lower the pKa), while the electron-donating methyl group will slightly decrease the acidity (increase the pKa). The net effect will depend on their relative positions. For chloro-substituted benzoic acids, the ortho isomer is the most acidic.[7]

Experimental Protocols for Physicochemical Characterization

The following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of the synthesized 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting range.[8]

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry, purified compound. Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2°C).

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[7] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached, followed by measuring the concentration of the dissolved solute in the supernatant.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the finely powdered compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8).

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After agitation, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Concentration Analysis:

    • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • Data Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.[9]

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low).

  • Titration Setup:

    • Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration:

    • Add small, precise volumes of the titrant to the sample solution.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Chlorotoluene 2-Chlorotoluene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Chlorotoluene->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation Quenching (HCl/Ice) Quenching (HCl/Ice) Friedel-Crafts Acylation->Quenching (HCl/Ice) AlCl3, DCM AlCl3, DCM AlCl3, DCM->Friedel-Crafts Acylation Extraction (NaHCO3) Extraction (NaHCO3) Quenching (HCl/Ice)->Extraction (NaHCO3) Precipitation (HCl) Precipitation (HCl) Extraction (NaHCO3)->Precipitation (HCl) Recrystallization Recrystallization Precipitation (HCl)->Recrystallization Product Product Recrystallization->Product

Caption: Synthesis workflow for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.

Solubility_Determination Start Start Add excess compound to buffer Add excess compound to buffer Start->Add excess compound to buffer Agitate at constant T (24-48h) Agitate at constant T (24-48h) Add excess compound to buffer->Agitate at constant T (24-48h) Settle and filter supernatant Settle and filter supernatant Agitate at constant T (24-48h)->Settle and filter supernatant Analyze concentration (HPLC) Analyze concentration (HPLC) Settle and filter supernatant->Analyze concentration (HPLC) End End Analyze concentration (HPLC)->End

Caption: Shake-flask method for solubility determination.

pKa_Determination Start Start Dissolve compound Dissolve compound Start->Dissolve compound Titrate with NaOH Titrate with NaOH Dissolve compound->Titrate with NaOH Monitor pH Monitor pH Titrate with NaOH->Monitor pH Plot titration curve Plot titration curve Monitor pH->Plot titration curve Determine half-equivalence point Determine half-equivalence point Plot titration curve->Determine half-equivalence point pKa = pH at half-equivalence pKa = pH at half-equivalence Determine half-equivalence point->pKa = pH at half-equivalence End End pKa = pH at half-equivalence->End

Sources

Exploratory

Technical Guide: Physicochemical Characterization of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, a substituted aromatic keto-...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, a substituted aromatic keto-acid. As a potential building block in medicinal chemistry and materials science, precise characterization of its molecular identity, purity, and properties is paramount. This guide moves beyond simple data reporting to detail the causality behind the analytical strategies required for its unambiguous structural confirmation, distinguishing it from its common isomers.

Core Molecular Identity

The precise arrangement of substituents on the phenyl ring is the critical defining feature of this molecule. Unlike its isomers, such as 4-(4-chloro-3-methylphenyl) or 4-(3-chloro-4-methylphenyl) derivatives, the ortho-methyl and meta-chloro substitution pattern in 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid imparts unique steric and electronic properties that can influence its reactivity and biological activity.

The fundamental molecular attributes are derived from its atomic composition.

IdentifierDataSource
IUPAC Name 4-(3-Chloro-2-methylphenyl)-4-oxobutanoic acidN/A
Molecular Formula C₁₁H₁₁ClO₃Derived
Molecular Weight 226.66 g/mol Derived[1][2][3][4]
Canonical SMILES CC1=C(C(=O)CCC(=O)O)C=CC=C1ClN/A
InChI Key (Isomer Dependent)N/A
Molecular Structure Diagram

Caption: 2D chemical structure of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.

Comprehensive Analytical Workflow

Confirmation of a chemical structure, particularly when isomers are prevalent, requires a multi-technique approach. The following workflow is designed to provide orthogonal data points, creating a self-validating system for structural elucidation and purity assessment.

Workflow Diagram

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Material Properties MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, COSY) MS->NMR Confirm Connectivity IR FTIR Spectroscopy NMR->IR Confirm Functional Groups HPLC RP-HPLC IR->HPLC Assess Purity qNMR Quantitative NMR (qNMR) HPLC->qNMR Determine Potency DSC Differential Scanning Calorimetry (DSC) HPLC->DSC Assess Thermal Properties Report Final Certificate of Analysis qNMR->Report DSC->Report Sample Sample Received Sample->MS Confirm MW

Caption: A logical workflow for the comprehensive characterization of a novel chemical entity.

Experimental Protocols & Rationale

Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Rationale: MS provides the mass-to-charge ratio (m/z) of the molecular ion, serving as the primary confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) is preferred to distinguish the target from compounds with the same nominal mass but different elemental compositions.

  • Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

    • Instrumentation: Utilize an ESI-TOF mass spectrometer.

    • Method: Infuse the sample solution directly into the ESI source in negative ion mode. The carboxylic acid moiety readily deprotonates to form the [M-H]⁻ ion.

    • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

    • Validation: The observed m/z for the [M-H]⁻ ion should correspond to the calculated exact mass of C₁₁H₁₀ClO₃⁻ (225.0324). The isotopic pattern, showing a characteristic ~3:1 ratio for the (M) and (M+2) peaks, must be present, confirming the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) for Isomer Confirmation
  • Rationale: NMR spectroscopy is the definitive technique for determining the precise connectivity of atoms. While MS confirms the formula C₁₁H₁₁ClO₃, only NMR can confirm the 3-chloro, 2-methyl substitution pattern on the phenyl ring.

  • Protocol (¹H and ¹³C NMR):

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Analysis (Predicted):

      • Aromatic Region (~7.2-7.8 ppm): Three distinct signals are expected, corresponding to the three protons on the phenyl ring. Their splitting patterns (doublets, triplets) and coupling constants will be crucial for confirming the 1,2,3-substitution pattern.

      • Aliphatic Chain (~2.8-3.3 ppm): Two triplet signals are expected, each integrating to 2H, corresponding to the two methylene (-CH₂-) groups of the butanoic acid chain.

      • Methyl Group (~2.4 ppm): A singlet integrating to 3H, corresponding to the aryl-CH₃ group. Its chemical shift will be influenced by the adjacent chloro and acyl groups.

      • Carboxylic Acid (~10-12 ppm): A broad singlet for the acidic proton, which may be exchangeable with water in the solvent.

    • ¹³C NMR Analysis: The spectrum should reveal 11 distinct carbon signals (unless there is accidental overlap), including signals for the carbonyl carbon, the carboxyl carbon, the methyl carbon, and the aromatic carbons, further confirming the molecular structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Rationale: HPLC is essential for determining the purity of the compound and separating it from any starting materials, byproducts, or isomers. A reverse-phase method is typically suitable for this class of molecule.[6]

  • Protocol (Reverse-Phase HPLC):

    • System: An HPLC system with a UV detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Solvent A: Water with 0.1% Formic Acid (or Phosphoric Acid).

      • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a high percentage of Solvent A and gradually increase Solvent B over 15-20 minutes. For example, 10% B to 90% B.

    • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

    • Validation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is not available, data from structurally similar compounds indicate a consistent hazard profile. The primary hazards are associated with irritation and potential harm upon ingestion.

  • Pictograms: GHS07 (Harmful/Irritant) is likely applicable.[7]

  • Hazard Statements:

    • Harmful if swallowed.[7]

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Use only under a chemical fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

    • Avoid breathing dust.[8]

    • Wash hands thoroughly after handling.[9]

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

Conclusion

The unambiguous characterization of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is achievable through a systematic and orthogonal analytical workflow. The combination of mass spectrometry for molecular weight confirmation, multi-dimensional NMR for definitive structural elucidation, and chromatography for purity assessment provides the necessary scientific rigor for its use in research and development. The protocols and rationale outlined in this guide serve as a robust framework for scientists to ensure the quality and identity of this and other novel chemical entities.

References

  • 4-(4-chloroanilino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid . Molport. [Link]

  • 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Separation of 4-Chloro-3-oxobutyric acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid Chemical Details . U.S. Environmental Protection Agency. [Link]

  • 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid . Oakwood Chemical. [Link]

Sources

Foundational

Solubility Profile of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid: A Framework for Experimental Determination and Application

An In-Depth Technical Guide Abstract 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a substituted aromatic keto-carboxylic acid with potential applications in pharmaceutical and chemical synthesis. A thorough understan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a substituted aromatic keto-carboxylic acid with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is a cornerstone for its effective use, influencing everything from reaction kinetics and purification strategies to formulation and drug delivery system design. This technical guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound. Due to a lack of publicly available quantitative data, this document presents a robust, field-proven experimental framework for determining its solubility. We will delve into the theoretical underpinnings of solubility, provide a detailed, step-by-step protocol for the isothermal shake-flask method, and discuss various analytical techniques for solute quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and utilize this compound with scientific rigor.

Introduction: The Critical Role of Solubility

In the realm of drug development and chemical synthesis, solubility is not merely a physical constant but a critical determinant of a compound's utility and behavior. For a molecule like 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, its solubility profile dictates:

  • Reaction and Process Chemistry: The choice of solvent can dramatically affect reaction rates, yields, and impurity profiles. Efficient purification through crystallization is fundamentally dependent on differential solubility in various solvent systems at different temperatures.

  • Pharmaceutical Formulation: For active pharmaceutical ingredients (APIs), solubility is a key factor in bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy.

  • Analytical Method Development: The selection of appropriate solvents is crucial for developing reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

This guide addresses the structural features of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid and how they are predicted to influence its solubility, before providing a detailed methodology for its empirical determination.

Physicochemical Profile and Solubility Predictions

The structure of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid contains three key functional regions that govern its interactions with solvents:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a higher affinity for polar protic solvents like alcohols (methanol, ethanol) and its acidic nature allows for salt formation in basic solutions, dramatically increasing aqueous solubility.

  • Ketone (-C=O): The ketone group is polar and can act as a hydrogen bond acceptor. This contributes to its solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).[1]

  • Substituted Aromatic Ring (3-Chloro-2-methylphenyl): This portion of the molecule is largely nonpolar and hydrophobic. The presence of the chloro and methyl groups on the benzene ring increases its lipophilicity, suggesting some solubility in nonpolar solvents like toluene or chlorinated solvents like dichloromethane.

The overall solubility of the molecule in a given solvent is a balance between these competing factors, guided by the principle of "like dissolves like."[2] We can predict that the compound will exhibit greater solubility in polar solvents (e.g., alcohols, DMSO, DMF) compared to nonpolar hydrocarbon solvents (e.g., hexane, cyclohexane).[3] However, the precise quantification of this solubility across a solvent spectrum requires empirical measurement.

Experimental Protocol: Isothermal Shake-Flask Method

The gold standard for determining equilibrium solubility is the isothermal shake-flask method.[4] This technique ensures that the solvent is fully saturated with the solute at a controlled temperature, providing reliable and reproducible data. The following protocol is a self-validating system designed for accuracy.

Materials and Equipment
  • Solute: 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (solid, high purity)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Dichloromethane, Dimethyl Sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance (4-decimal places)

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Constant temperature orbital shaker or water bath

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

    • Syringes

    • Volumetric flasks and pipettes

    • Centrifuge (optional, for aiding phase separation)

    • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer, or equipment for gravimetric analysis)

Step-by-Step Procedure
  • Preparation of Vials: Add an excess amount of solid 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid to several vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A good starting point is to add approximately 50-100 mg of solute to 2 mL of the chosen solvent.[5]

  • Equilibration: Seal the vials tightly and place them in the constant temperature shaker bath, typically set at 25°C (298.15 K) for standard solubility measurements. The system must be agitated for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended.[4] It is advisable to run a time-to-equilibrium study beforehand by taking measurements at 24, 48, and 72 hours to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial for analysis. This filtration step is critical to remove all undissolved micro-particulates.

  • Quantification of Solute: The concentration of the solute in the filtered supernatant can be determined by several methods. The choice of method depends on the compound's properties and available instrumentation.

    • Gravimetric Method: A known volume or mass of the filtered solution is transferred to a pre-weighed vial. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound. The vial is weighed again once a constant weight is achieved. The solubility is calculated as the mass of the residue per volume of solvent.[6] This method is simple but requires a non-volatile solute and can be less accurate for low solubilities.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method.[7] The saturated solution is diluted with a suitable mobile phase to a concentration that falls within the linear range of a previously established calibration curve. The concentration is then determined by comparing the peak area of the sample to the calibration standards.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined using UV-Vis spectroscopy. A calibration curve of absorbance versus known concentrations must be prepared in the same solvent. The saturated solution is diluted appropriately and its absorbance is measured to determine the concentration.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis start Start add_solute Add Excess Solute to Solvent in Vial start->add_solute shake Agitate at Constant Temperature (24-72h) add_solute->shake settle Allow Excess Solid to Settle shake->settle sample Withdraw & Filter Supernatant settle->sample quantify Quantify Solute (e.g., HPLC, Gravimetric) sample->quantify calculate Calculate Solubility (e.g., mg/mL) quantify->calculate end_node End calculate->end_node

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Data Presentation

Quantitative solubility data should be summarized in a clear and organized table. Since experimental data for the title compound is not publicly available, the following table serves as a template for recording empirically determined values.

Organic SolventClassTemperature (°C)Solubility (mg/mL)Method of Analysis
MethanolPolar Protic25.0 ± 0.5Data to be determinedHPLC
EthanolPolar Protic25.0 ± 0.5Data to be determinedHPLC
AcetonePolar Aprotic25.0 ± 0.5Data to be determinedGravimetric
AcetonitrilePolar Aprotic25.0 ± 0.5Data to be determinedHPLC
Ethyl AcetatePolar Aprotic25.0 ± 0.5Data to be determinedGravimetric
DichloromethaneChlorinated25.0 ± 0.5Data to be determinedGravimetric
TolueneNonpolar25.0 ± 0.5Data to be determinedHPLC
n-HexaneNonpolar25.0 ± 0.5Data to be determinedHPLC
Dimethyl Sulfoxide (DMSO)Polar Aprotic25.0 ± 0.5Data to be determinedHPLC

Conclusion

While theoretical predictions based on molecular structure provide valuable initial guidance, the accurate characterization of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid requires rigorous experimental work. The isothermal shake-flask method detailed in this guide represents a robust and reliable approach to generate the high-quality solubility data essential for its application in research and development. This foundational data is indispensable for optimizing synthetic routes, enabling effective purification, and developing successful formulations.

References

  • City Collegiate. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Toronto, Department of Chemistry. (2023, August 31). Solubility of Organic Compounds - Chemistry. [Link]

  • Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • National Center for Biotechnology Information. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. PubChem Compound Summary for CID 2757696. [Link]

  • Canadian Science Publishing. (n.d.). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry. [Link]

  • Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. University of Limerick. [Link]

  • Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. ResearchGate. [Link]

  • National Center for Biotechnology Information. 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid. PubChem Compound Summary for CID 21406340. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 2-Methylbutyric acid. [Link]

  • U.S. Environmental Protection Agency. 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid. [Link]

  • ResearchGate. (2019, October). Table 2: Solubility of different ketones in the buffer medium and different methods used for the ADH-LB and ADH-T reductions. [Link]

  • Murov, S. Common Organic Solvents: Table of Properties. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid, a substituted aromatic keto-acid. While this specific isomer is not widely cataloged with a dedicated CAS number, i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid, a substituted aromatic keto-acid. While this specific isomer is not widely cataloged with a dedicated CAS number, its existence is confirmed through its derivatives, such as its methyl ester. This document will cover its core identifiers, a probable synthetic route based on established chemical principles, its predicted physicochemical properties by analogy to its structural isomers, potential applications in research and development, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science.

Chemical Identity and Structure

As of the latest data, a specific CAS number for 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid is not readily found in major chemical databases. However, the structure can be unequivocally defined. The existence of its methyl ester, methyl 4-(3-chloro-2-methylphenyl)-4-oxobutanoate, serves as a key reference point.[1]

The core structure consists of a butyric acid chain where the carbon atom at the 4-position is part of a ketone group. This carbonyl group is attached to a 3-chloro-2-methylphenyl ring.

Table 1: Identifiers for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid and its Methyl Ester

Identifier4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid (Parent Acid)methyl 4-(3-chloro-2-methylphenyl)-4-oxobutanoate (Methyl Ester)
CAS Number Not AssignedNot Assigned[1]
Molecular Formula C₁₁H₁₁ClO₃C₁₂H₁₃ClO₃[1]
Molecular Weight 226.66 g/mol 240.68 g/mol
IUPAC Name 4-(3-chloro-2-methylphenyl)-4-oxobutanoic acidmethyl 4-(3-chloro-2-methylphenyl)-4-oxobutanoate
InChI InChI=1S/C11H11ClO3/c1-7-9(12)5-4-6-10(7)11(14)2-3-8(13)15/h4-6H,2-3H2,1H3,(H,13,15)1S/C12H13ClO3/c1-8-9(4-3-5-10(8)13)11(14)6-7-12(15)16-2/h3-5H,6-7H2,1-2H3[1]
InChIKey Inferred: ZWJPECGHAGJCPP-UHFFFAOYSA-NBQIXXCCZWVIEMH-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C(=O)CCC(=O)O)C=CC=C1ClCOC(=O)CCC(=O)C1=C(C)C(Cl)=CC=C1

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most logical and established method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3] For the synthesis of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid, the reactants would be 2-chloro-1-methylbenzene (o-chlorotoluene) and succinic anhydride, with aluminum chloride (AlCl₃) as the catalyst.

The causality behind this choice of reactants is straightforward: 2-chloro-1-methylbenzene provides the substituted aromatic ring, and succinic anhydride serves as the four-carbon acylating agent that introduces the oxobutanoic acid moiety.

G cluster_intermediate Intermediate cluster_product Product 2_chloro_1_methylbenzene 2-Chloro-1-methylbenzene reaction_step1 Electrophilic Aromatic Substitution 2_chloro_1_methylbenzene->reaction_step1 succinic_anhydride Succinic Anhydride acylium_ion_formation acylium_ion_formation succinic_anhydride->acylium_ion_formation AlCl3 AlCl₃ (Lewis Acid) AlCl3->acylium_ion_formation Activates acylium_ion Acylium Ion Electrophile acylium_ion->reaction_step1 product 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid reaction_step1->product acylium_ion_formation->acylium_ion

Caption: Proposed Friedel-Crafts acylation synthesis route.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent such as dichloromethane or nitrobenzene.

  • Formation of the Acylium Ion : Dissolve succinic anhydride in the solvent and add it dropwise to the AlCl₃ suspension while stirring. This will form the reactive acylium ion electrophile.

  • Acylation : Add 2-chloro-1-methylbenzene to the reaction mixture. The reaction is typically exothermic, and the temperature should be controlled.

  • Reaction Completion : After the addition is complete, the mixture is heated to ensure the reaction goes to completion.

  • Work-up : The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Purification : The resulting product can be purified by extraction and subsequent recrystallization from a suitable solvent system.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid are not documented. However, we can estimate these properties by comparing them with its known isomers.

Table 2: Comparison of Physicochemical Properties of Isomers

Property4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (Predicted)
CAS Number 91193-36-1[4]62903-06-4[5]54557-91-4[6][7][8][9]Not Assigned
Molecular Formula C₁₁H₁₁ClO₃C₁₁H₁₁ClO₃[5]C₁₁H₁₁ClO₃[6][7]C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol 226.66 g/mol [5]226.66 g/mol [6][7]226.66 g/mol
Physical Form White solidData not availableData not availableLikely a solid at room temperature
Purity 97%Data not available95%[9]Dependent on synthesis and purification

It is expected that 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid will be a solid at room temperature with limited solubility in water but soluble in organic solvents like ethanol, acetone, and dichloromethane.

Potential Applications in Research and Drug Development

4-Aryl-4-oxobutanoic acids are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds.[10][11][12] Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations.[10]

Synthesis of Heterocyclic Compounds

A primary application of this class of molecules is in the synthesis of pyridazinone derivatives through condensation reactions with hydrazine.[10] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial and anti-inflammatory properties.[10] Additionally, they can be used to synthesize bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which have shown potential as anticonvulsants and anti-inflammatory agents.[11][12]

G start 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid reaction1 Condensation/Cyclization start->reaction1 reaction2 Condensation/Cyclization start->reaction2 reaction3 Chemical Transformation start->reaction3 hydrazine Hydrazine Derivatives hydrazine->reaction1 diamines Aliphatic N,N-Diamines diamines->reaction2 reduction Reduction reduction->reaction3 product1 Pyridazinone Derivatives (e.g., Antimicrobials) reaction1->product1 product2 Bicyclic Pyrroloimidazolones (e.g., Anticonvulsants) reaction2->product2 product3 Other Novel Scaffolds reaction3->product3

Caption: Potential synthetic applications of the title compound.

Intermediate for Active Pharmaceutical Ingredients (APIs)

Substituted 4-aryl-4-oxobutanoic acids can serve as crucial building blocks in the multi-step synthesis of complex active pharmaceutical ingredients.[13] The specific substitution pattern on the aromatic ring of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid could be leveraged to fine-tune the pharmacological properties of a target molecule.

Safety and Handling

Specific safety and toxicity data for 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid are not available. However, based on the hazard information for its isomers and similar compounds, the following precautions are recommended.[9][14]

Table 3: GHS Hazard Statements for Structurally Similar Compounds

CompoundGHS Pictogram(s)Signal WordHazard Statements
4-(3-Chlorophenyl)-4-oxobutanoic acidExclamation markWarningH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acidExclamation markWarningH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[14]
4-(4-Chloro-3-methylphenyl)-4-oxobutyric acidExclamation markWarningH302, H315, H319, H335[9]
Recommended Handling Procedures
  • Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side-shields or a face shield.[15][16][17]

    • Skin Protection : Wear protective gloves and a lab coat.[15][16][17]

    • Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.[15]

  • Hygiene Measures : Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[15][17]

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact : Immediately wash with soap and plenty of water.

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water.

Seek immediate medical attention if symptoms persist or in case of significant exposure.

Conclusion

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid represents a potentially valuable, yet under-documented, chemical intermediate. Its structure lends itself to established synthetic pathways, most notably the Friedel-Crafts acylation. While its specific properties are yet to be fully characterized, analogies drawn from its isomers provide a solid foundation for its handling and application. As a precursor for a variety of heterocyclic systems, it holds promise for the development of novel compounds in the pharmaceutical and materials science sectors. Further research into this specific isomer is warranted to fully elucidate its properties and unlock its synthetic potential.

References

  • Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(11), 103407.
  • ResearchGate. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. [Link]

  • PubChem. Methyl 4-chloro-3-methyl-4-oxobutanoate. [Link]

  • PubChem. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 4-[(3-Fluorophenyl)amino]-4-oxobutanoic acid. [Link]

  • U.S. Environmental Protection Agency. 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid - Chemical Details. [Link]

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  • Oakwood Chemical. 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid. [Link]

  • PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Industrial Applications of 4-(4-Methylphenyl)-4-oxobutanoic Acid: A Buyer's Guide. [Link]

  • PubChem. 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. [Link]

  • National Institutes of Health. 4-Oxobutanoic acid | C4H6O3 | CID 1112 - PubChem. [Link]

  • PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]

  • Cvijetić, I. N. (2017). Redox properties of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids. Journal of the Serbian Chemical Society, 82(3), 303–316.

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Foundational

An In-depth Technical Guide to the Characterization and Determination of the Melting Point for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Executive Summary The determination of a compound's melting point is a foundational piece of physicochemical data, critical for the identif...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The determination of a compound's melting point is a foundational piece of physicochemical data, critical for the identification, purity assessment, and formulation development of active pharmaceutical ingredients (APIs). This guide addresses the specific case of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, a compound for which, at the time of this writing, no public-domain melting point data has been reported. The absence of this data necessitates a shift from a simple reporting of a value to a comprehensive methodological guide.

This document provides a robust framework for researchers to determine the melting point range of this novel compound. It combines theoretical principles with detailed, field-proven experimental protocols. We will explore the structural factors that influence the melting point, provide step-by-step procedures for both classical and advanced thermal analysis techniques, and discuss the interpretation of the resulting data, with a special emphasis on the potential for polymorphism—a critical consideration in drug development.

Introduction: The Criticality of Melting Point in Pharmaceutical Sciences

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. Far from being a mere physical constant, it is a key indicator of a substance's identity and purity.[1][2] For a pure, crystalline organic compound, the melting range is typically sharp, often spanning only 0.5-1.0°C. Conversely, the presence of impurities typically leads to a depression of the melting point and a broadening of the melting range.[1]

In the context of drug development, an accurate melting point determination is indispensable for:

  • Compound Identification and Characterization: Confirming the identity of a newly synthesized batch.

  • Purity Assessment: A broad melting range is a strong indicator of an impure sample.[3]

  • Stability and Formulation Studies: The melting point influences solubility, dissolution rate, and ultimately, the bioavailability of an API.[4][5]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct melting points, which can significantly impact the drug's performance and stability.[4][6][7][8]

Theoretical Considerations for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

The melting point of an organic molecule is governed by the strength of its intermolecular forces and the efficiency with which its molecules pack into a crystal lattice.[3][9] Key factors include:

  • Intermolecular Forces: Stronger forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.[3][9][10][11] As a carboxylic acid, 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid can form strong hydrogen-bonded dimers, which is expected to significantly elevate its melting point.

  • Molecular Weight: Within a homologous series, melting points generally increase with molecular weight due to stronger van der Waals forces.[3][10]

  • Molecular Symmetry and Packing: Symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher melting points compared to their less symmetrical isomers.[3] The substitution pattern on the phenyl ring of the target compound will play a crucial role here.

Predictive Analysis Based on Isomeric Data

While no data exists for the target compound, we can make an educated prediction by examining related isomers.

Compound NameSubstitution PatternReported Melting Point (°C)
4-(4-Methylphenyl)-4-oxobutanoic acidpara-methyl127–130[12][13]
4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acidpara-chloro, meta-methylNo data found
4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acidmeta-chloro, para-methylNo data found
4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acidpara-chloro, ortho-methylNo data found

The presence of a chloro group generally increases the molecular weight and polarity, which would be expected to raise the melting point compared to the 127-130°C of the non-chlorinated analog. However, the ortho-methyl group in our target compound, 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, may introduce steric hindrance that disrupts efficient crystal packing. This disruption could potentially lower the melting point relative to other chloro-substituted isomers. Therefore, a reasonable starting hypothesis would place the melting point in the range of 110-150°C , but this must be confirmed experimentally.

Experimental Determination of Melting Point

A two-tiered approach is recommended. First, a classical capillary method can be used for a preliminary determination. This should be followed by Differential Scanning Calorimetry (DSC) for a more precise and comprehensive thermal analysis.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_capillary Method 1: Capillary Apparatus cluster_dsc Method 2: Differential Scanning Calorimetry (DSC) prep1 Ensure Sample is Dry prep2 Grind to a Fine Powder prep1->prep2 Homogenize cap1 Pack Capillary Tube (2-3 mm height) prep2->cap1 dsc2 Weigh Sample (1-5 mg) into DSC pan prep2->dsc2 cap2 Perform Rapid Scan (~10°C/min) cap1->cap2 cap3 Determine Approx. MP cap2->cap3 cap4 Perform Slow Scan (1-2°C/min) near Approx. MP cap3->cap4 cap5 Record Melting Range cap4->cap5 dsc5 Analyze Thermogram (Onset, Peak, Enthalpy) dsc1 Calibrate Instrument (e.g., with Indium) dsc4 Heat at Controlled Rate (e.g., 10°C/min) under N2 dsc1->dsc4 dsc3 Seal Pan dsc2->dsc3 dsc3->dsc4 dsc4->dsc5

Caption: Experimental workflow for melting point determination.

Protocol 1: Capillary Melting Point Determination

This method provides a visual determination of the melting range and is excellent for initial screening and purity assessment.[14][15]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar).[15]

  • Glass capillary tubes (one end sealed).[14][15]

Procedure:

  • Sample Preparation: Ensure the sample of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is completely dry. Grind a small amount into a fine powder on a watch glass.[14][16]

  • Loading the Capillary: Jab the open end of a capillary tube into the powder until a small plug of material is collected. Invert the tube and tap it gently on a hard surface to move the powder to the bottom. For more effective packing, drop the tube (sealed end down) through a long piece of glass tubing to compact the powder tightly. The final packed sample height should be 2-3 mm.[14][15][17]

  • Initial (Rough) Measurement: Place the packed capillary into the heating block of the apparatus. Heat the sample at a rapid rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[1][17]

  • Accurate (Fine) Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Use a fresh, newly packed capillary tube.[3] Set the start temperature to 5-10°C below the approximate range and use a slow, controlled heating rate of 1-2°C per minute.[3][14][17][18]

  • Data Recording: Record two temperatures:

    • T1 (Onset of melt): The temperature at which the first droplet of liquid is observed.[14]

    • T2 (Clear point): The temperature at which the entire sample has completely melted into a transparent liquid.[14] The melting point is reported as the range T1 – T2.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[19][20] It provides more quantitative and detailed information than the capillary method, including the enthalpy of fusion and the ability to detect subtle thermal events like polymorphic transitions.[21][22][23]

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Hermetic aluminum or platinum pans and lids.

  • Crimper for sealing pans.

  • Inert gas supply (e.g., Nitrogen).

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference standard, such as Indium.

  • Sample Preparation: Accurately weigh 1-5 mg of the finely powdered 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid into a DSC pan.

  • Encapsulation: Place the lid on the pan and hermetically seal it using a crimper. This prevents any loss of sample due to sublimation.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The temperature range should bracket the expected melting point determined from the capillary method (e.g., from 25°C to 200°C).

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting event will appear as an endothermic peak.

    • Onset Temperature: The extrapolated beginning of the melting peak, which corresponds closely to the melting point.

    • Peak Temperature: The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which represents the energy required to melt the sample.

Data Interpretation and Advanced Considerations: The Challenge of Polymorphism

For many APIs, the same chemical compound can exist in multiple distinct crystalline forms, a phenomenon known as polymorphism.[4][6][7] These polymorphs can have different melting points, solubilities, and stabilities, making polymorph characterization a critical step in drug development.[4][5][6][8]

If DSC analysis reveals multiple melting peaks or complex thermal events (e.g., an exothermic crystallization peak followed by an endothermic melting peak), it may indicate the presence of a metastable polymorph that is converting to a more stable form upon heating.[21] In such a case, further characterization using techniques like X-ray Powder Diffraction (XRPD) is essential to identify the different crystalline forms.

Conclusion

While the precise melting point range of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is not currently documented in scientific literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its accurate determination. A systematic approach, beginning with a predictive analysis based on molecular structure and followed by rigorous experimental work using both capillary and DSC methods, will yield a reliable and comprehensive thermal profile. For drug development professionals, it is imperative to remain vigilant for signs of polymorphism, as this can have profound implications for the stability and efficacy of the final drug product. The methodologies described herein represent a self-validating system for the robust characterization of this and other novel chemical entities.

References

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Exploratory

Chemical stability and storage conditions for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

Chemical Stability and Storage Conditions for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid: A Comprehensive Technical Guide Introduction 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a highly functionalized -keto aci...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Stability and Storage Conditions for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid: A Comprehensive Technical Guide

Introduction

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a highly functionalized


-keto acid (aroylpropionic acid) that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including substituted oxadiazoles, pyridazinones, and indanones. Ensuring the chemical stability of this building block is paramount for maintaining the impurity profile of downstream APIs. This whitepaper provides an in-depth analysis of its degradation pathways, kinetic vulnerabilities, and field-proven storage protocols.

Structural Profiling & Mechanistic Vulnerabilities

The molecule features three distinct reactive centers:

  • Carboxylic Acid Terminus: Susceptible to moisture-induced phase changes and microbial degradation if improperly stored.

  • 
    -Ketone Moiety:  The carbonyl group conjugated with the aryl ring is a potential site for photochemical excitation.
    
  • Aryl Ring (3-Chloro-2-methylphenyl): The steric bulk and electron-withdrawing nature of the chlorine atom influence the dihedral angle of the ketone, impacting its overall reactivity.

Causality of Thermal Stability: A common misconception in process chemistry is that all keto-acids are highly prone to thermal decarboxylation. However, unlike


-keto acids, which readily decarboxylate via a low-energy six-membered cyclic transition state, 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a 

-keto acid. The electronic arrangement and the required seven-membered transition state for decarboxylation make this pathway thermodynamically and kinetically unfavorable under standard conditions [1]. Consequently, the molecule exhibits superior thermal stability compared to its

-homologs, though it remains vulnerable to acid/base-catalyzed cyclization or retro-Claisen-type cleavages under extreme stress [2].

Degradation Pathways & Kinetics

Understanding the specific degradation vectors is essential for designing robust storage conditions:

  • Intramolecular Cyclization (Dehydration): Under strongly acidic conditions or in the presence of dehydrating agents, the

    
    -keto acid can undergo intramolecular condensation to form an enol-lactone (furan-2(3H)-one derivative).
    
  • Photolytic Cleavage (Norrish Reactions): Exposure to high-intensity UV light can excite the aryl ketone, leading to Norrish Type I cleavage (homolytic cleavage of the C-C bond adjacent to the carbonyl) or Norrish Type II reactions, generating radical species that rapidly oxidize [3].

  • Moisture-Induced Degradation: While the carboxylic acid does not undergo ester hydrolysis, hygroscopicity can lead to caking. The absorbed water acts as a plasticizer, lowering the glass transition temperature of amorphous domains and accelerating solid-state degradation kinetics.

Empirical Stability Data

To establish a self-validating storage protocol, accelerated and long-term stability studies are conducted in accordance with ICH Q1A(R2) guidelines. The quantitative data below summarizes the expected behavior of high-purity (>99.0%) 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.

Table 1: Accelerated Stability Data (40°C / 75% RH)

Time PointAssay (HPLC, %)Moisture (KF, %)Total Impurities (%)Appearance
Initial99.80.150.20White crystalline powder
1 Month99.60.220.35White crystalline powder
3 Months99.10.450.85Off-white powder
6 Months98.40.781.55Slight yellowing, minor caking

Table 2: Long-Term Storage Data (2-8°C, Ambient Humidity)

Time PointAssay (HPLC, %)Moisture (KF, %)Total Impurities (%)Appearance
Initial99.80.150.20White crystalline powder
6 Months99.80.160.20White crystalline powder
12 Months99.70.180.25White crystalline powder
24 Months99.50.200.40White crystalline powder

Data Synthesis: The accelerated data demonstrates a clear correlation between moisture ingress and the proliferation of impurities, validating the necessity for stringent environmental controls. At 2-8°C, the degradation kinetics are effectively arrested, ensuring a shelf-life exceeding 24 months.

Optimized Storage & Handling Protocols

Based on the mechanistic vulnerabilities and empirical data, the following storage parameters form a self-validating system for preserving chemical integrity:

  • Temperature Control: Long-term storage must be maintained at 2°C to 8°C . Short-term handling (e.g., weighing, reactor charging) at ambient temperature (15-25°C) is permissible for up to 72 hours.

  • Container Closure System (CCS): The compound must be stored in amber glass bottles or opaque High-Density Polyethylene (HDPE) containers to mitigate photolytic degradation. The primary container should be sealed with a PTFE-lined cap to prevent chemical interaction with the closure.

  • Atmospheric Control: To prevent oxidative and moisture-induced degradation, the headspace of the container should be purged with an inert gas (Argon or high-purity Nitrogen ) prior to sealing.

  • Desiccation: Secondary packaging should include silica gel desiccants to maintain a micro-environment with <30% relative humidity.

Experimental Workflow: Forced Degradation Studies

To validate the stability-indicating power of the analytical method, a forced degradation study is required. The following step-by-step methodology ensures that all potential degradation products are generated and chromatographically resolved.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 50 mg of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid in 50 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Acidic Stress: Transfer 5 mL of the stock solution to a vial. Add 1 mL of 0.1 M HCl. Seal and heat at 60°C for 24 hours.

  • Basic Stress: Transfer 5 mL of the stock to a vial. Add 1 mL of 0.1 M NaOH. Seal and heat at 60°C for 24 hours.

  • Oxidative Stress: Transfer 5 mL of the stock to a vial. Add 1 mL of 3% H₂O₂. Store at 25°C in the dark for 24 hours.

  • Thermal Stress: Spread 100 mg of the solid API in a thin layer on a Petri dish. Heat in an oven at 70°C for 7 days.

  • Photolytic Stress: Expose 5 mL of the stock solution in a quartz vial to UV/Vis light (1.2 million lux hours and 200 watt hours/square meter) at 25°C.

  • Neutralization & Quenching (Critical Step): Before injection, neutralize the acidic sample with 0.1 M NaOH and the basic sample with 0.1 M HCl. Causality: Failing to neutralize the sample will cause extreme pH shock to the HPLC column, stripping the stationary phase and invalidating the chromatographic results. Dilute all samples to a final concentration of 0.1 mg/mL using the mobile phase.

  • Chromatographic Analysis: Inject the samples into an HPLC-UV/MS system using a C18 column and a gradient elution (Water/Acetonitrile with 0.1% Formic Acid) to ensure mass balance and peak purity.

G cluster_stress ICH Q1A(R2) Stress Conditions Start 4-(3-Chloro-2-methylphenyl) -4-oxobutyric acid Stock Acid Acidic Stress (0.1M HCl, 60°C) Start->Acid Base Basic Stress (0.1M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, 25°C) Start->Ox Thermal Thermal Stress (Solid, 70°C) Start->Thermal Photo Photolytic Stress (UV/Vis, 25°C) Start->Photo Quench Neutralization & Quenching (Dilution in Mobile Phase) Acid->Quench Base->Quench Ox->Quench Thermal->Quench Photo->Quench Analysis HPLC-UV/MS Analysis (Stability-Indicating Method) Quench->Analysis

Forced degradation workflow for establishing a stability-indicating analytical method.

References

  • MDPI. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Applied Sciences 12, no. 7 (2022): 3756. [Link]

Foundational

Safety Data Sheet (SDS) Hazard Profiling and Handling Protocols for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

Abstract: This technical whitepaper provides an in-depth analysis of the chemical hazards, predictive toxicology, and safe handling protocols for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (CAS: 1417510-65-6). Designe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical whitepaper provides an in-depth analysis of the chemical hazards, predictive toxicology, and safe handling protocols for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (CAS: 1417510-65-6). Designed for researchers and drug development professionals, this guide synthesizes structural mechanistic insights with self-validating experimental workflows to ensure occupational safety and data integrity during preclinical synthesis and assay development.

Chemical Identity and Structural Profiling

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a synthetic aryl-oxobutyric acid derivative frequently utilized as a building block in medicinal chemistry and drug discovery[1]. Structurally, it consists of a lipophilic 3-chloro-2-methylphenyl ring conjugated to a hydrophilic 4-oxobutyric acid chain. The presence of these distinct functional groups governs both its physicochemical properties and its toxicological profile[2].

  • IUPAC Name: 4-(3-Chloro-2-methylphenyl)-4-oxobutanoic acid

  • CAS Registry Number: 1417510-65-6

  • Molecular Formula: C11H11ClO3

  • Molecular Weight: 226.66 g/mol

The structural combination of a carboxylic acid, an electrophilic ketone, and a halogenated aromatic ring creates a molecule with specific reactivity and membrane-penetrating capabilities[3].

Predictive Toxicology and GHS Hazard Classification

While specific empirical toxicity data for CAS 1417510-65-6 may be limited, predictive toxicology based on structural analogues (such as fenbufen derivatives and other halogenated phenyl-oxobutyric acids) allows for robust hazard classification[4]. The compound exhibits acute oral toxicity and acts as a localized irritant to mucosal membranes.

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryH-StatementToxicological Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic absorption via GI tract; hepatic metabolism of halogenated ring.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationCarboxylic acid moiety lowers local pH; lipophilic ring disrupts lipid bilayers.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect protein denaturation in the corneal epithelium by acidic/electrophilic groups.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationInhalation of crystalline dust leads to deposition and localized pH changes in the respiratory tract.
Mechanistic Toxicology: The Causality of Irritation

Understanding the molecular mechanisms behind the hazards is critical for risk mitigation. The toxicity of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is driven by three primary structural features[2][3]:

  • The Carboxylic Acid Moiety (Hydrophilic): Upon contact with the aqueous environment of the skin, eyes, or respiratory mucosa, the acid dissociates, leading to a localized drop in pH. This acidic microenvironment induces the denaturation of superficial cellular proteins, triggering the inflammatory cascade responsible for H315 and H319 classifications.

  • The 4-Oxo (Ketone) Group (Electrophilic): The ketone group adjacent to the aliphatic chain can act as a weak electrophile. Under physiological conditions, it may undergo nucleophilic attack by cellular thiols (e.g., glutathione) or amine residues on proteins, leading to cellular stress and contributing to the irritant response.

  • The 3-Chloro-2-methylphenyl Ring (Lipophilic): The halogenated aromatic ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid penetration through the phospholipid bilayers of cellular membranes, allowing the acidic and electrophilic moieties to access intracellular targets more efficiently[4].

ToxicityMechanism A 4-(3-Chloro-2-methylphenyl) -4-oxobutyric acid D Oxobutyric Ketone (Electrophilic Stress) A->D BA BA A->BA B Lipophilic Aryl Ring (Membrane Penetration) E Cellular Membrane Disruption B->E C Carboxylic Acid (pH Drop / Irritation) G Tissue Irritation (H315, H319, H335) C->G F Protein/Thiol Adduction D->F E->G F->G BA->C

Figure 1: Mechanistic pathway of cellular irritation driven by structural moieties of the compound.

Experimental Protocols: Safe Handling and Self-Validating Workflows

To ensure both operator safety and the integrity of experimental data, handling 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid requires strict adherence to self-validating protocols. The following methodology is designed to prevent exposure while ensuring accurate preparation of stock solutions for biological assays.

Step-by-Step Methodology: Preparation of 10 mM in vitro Stock Solution

Rationale: The compound is practically insoluble in water but highly soluble in polar aprotic solvents like DMSO. Preparing a concentrated stock in DMSO minimizes the final solvent concentration in biological assays, reducing solvent-induced cytotoxicity artifacts.

  • Environmental Control and PPE Donning:

    • Action: Conduct all dry powder handling within a certified Class II Type A2 biological safety cabinet (BSC) or a dedicated chemical fume hood.

    • PPE: Don nitrile gloves (double-gloving recommended), a fastened lab coat, and chemical splash goggles.

    • Causality: The fume hood prevents inhalation of irritating dust (H335), while double-gloving provides a fail-safe against dermal absorption (H315) driven by the compound's lipophilicity.

  • Self-Validating Weighing Procedure:

    • Action: Use an anti-static weigh boat and a calibrated analytical balance. Weigh exactly 2.27 mg of the compound.

    • Validation: Tare the balance with the boat, add the powder, record the weight, and then re-weigh the empty boat after transfer to ensure quantitative transfer without residual loss.

  • Primary Dissolution (DMSO):

    • Action: Transfer the 2.27 mg of powder to a sterile, solvent-resistant amber glass vial. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Validation: Vortex the solution for 30 seconds. Visually inspect the vial against a light source. The solution must be completely clear and colorless. Any particulate matter indicates incomplete dissolution, which would compromise downstream assay dosing.

  • Aqueous Dilution (Working Solution):

    • Action: Dilute the 10 mM DMSO stock into the aqueous assay buffer (e.g., PBS or culture media) immediately prior to use.

    • Causality: The final DMSO concentration should not exceed 0.1% (v/v) to prevent solvent toxicity. Adding the DMSO stock to the aqueous buffer dropwise while vortexing prevents the lipophilic compound from crashing out of solution (micro-precipitation).

HandlingWorkflow Step1 Risk Assessment & PPE Donning Step2 Anti-Static Weighing Step1->Step2 Step3 DMSO Dissolution (Visual Validation) Step2->Step3 Step4 Aqueous Dilution (<0.1% DMSO) Step3->Step4 Step5 Waste Disposal & Decon Step4->Step5

Figure 2: Self-validating experimental workflow for the safe handling and dissolution of the compound.

Emergency Response and Decontamination Protocols

In the event of accidental exposure or spillage, immediate and specific actions are required to mitigate the hazards associated with the compound's acidity and lipophilicity.

  • Dermal Exposure (Skin Contact): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Causality: Soap acts as a surfactant to solubilize and remove the lipophilic halogenated phenyl ring, which water alone cannot effectively wash away.

  • Ocular Exposure (Eye Contact): Flush eyes with water or standard eyewash solution for a minimum of 15 minutes, holding the eyelids open. Seek immediate ophthalmological evaluation. Causality: Rapid flushing dilutes the localized acidic pH drop, minimizing corneal protein denaturation.

  • Dry Spill Clean-Up: Do not sweep dry powder, as this aerosolizes the irritant. Gently cover the spill with damp absorbent paper towels (using water or a mild alkaline solution like 1% sodium bicarbonate to neutralize the acid). Carefully sweep the damp material into a designated hazardous waste container.

References
  • Title: 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities Source: ResearchGate URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Analysis of 3-Chloro-2-methylbenzoyl Propionic Acid Derivatives

This guide provides a comprehensive overview of the methodologies and scientific rationale behind the structural analysis of 3-chloro-2-methylbenzoyl propionic acid derivatives. Tailored for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the methodologies and scientific rationale behind the structural analysis of 3-chloro-2-methylbenzoyl propionic acid derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed structural elucidation of this important class of compounds, which are of significant interest due to their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Introduction: The Significance of Aryl Propionic Acid Derivatives

Aryl propionic acid derivatives represent a cornerstone in medicinal chemistry, with prominent members such as ibuprofen and naproxen being widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. The introduction of specific substituents, such as the 3-chloro and 2-methyl groups on the benzoyl moiety, can significantly influence their pharmacological profile, including potency, selectivity, and metabolic stability. Therefore, rigorous structural analysis is paramount in the development of novel derivatives with enhanced therapeutic properties.

This guide will walk through a logical, multi-technique approach to the structural verification of a representative 3-chloro-2-methylbenzoyl propionic acid derivative, emphasizing the "why" behind each experimental choice and ensuring a self-validating analytical workflow.

Synthesis and Purification: Establishing the Foundation

The most common and effective method for the synthesis of 3-aroylpropanoic acids, including our target derivatives, is the Friedel-Crafts acylation .[2][3] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Synthetic Protocol: Friedel-Crafts Acylation

A detailed, step-by-step methodology for the synthesis of a 3-chloro-2-methylbenzoyl propionic acid derivative is provided below.

Reactants:

  • 3-Chloro-2-methylanisole (as the aromatic substrate)

  • Succinic anhydride (as the acylating agent)

  • Anhydrous aluminum chloride (AlCl₃) (as the Lewis acid catalyst)

  • Dichloromethane (DCM) (as the solvent)

  • Hydrochloric acid (HCl) (for workup)

  • Saturated sodium bicarbonate solution (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) (for drying)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0°C in an ice bath.

  • Addition of Acylating Agent: A solution of succinic anhydride in dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred at 0°C for 30 minutes.

  • Addition of Aromatic Substrate: A solution of 3-chloro-2-methylanisole in dichloromethane is then added dropwise to the reaction mixture at 0°C. The reaction is allowed to slowly warm to room temperature and then refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to 0°C and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-chloro-2-methylbenzoyl propionic acid derivative.

Rationale for Experimental Choices
  • Anhydrous Conditions: The use of anhydrous aluminum chloride and a flame-dried apparatus is critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.

  • Order of Addition: Adding the succinic anhydride to the Lewis acid before the aromatic substrate allows for the pre-formation of the reactive acylium ion electrophile.

  • Temperature Control: The initial cooling to 0°C helps to control the exothermic reaction between the acylating agent and the Lewis acid. The subsequent refluxing provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate.

  • Aqueous Workup with Acid: The addition of ice and HCl is necessary to quench the reaction, decompose the aluminum chloride complex, and protonate the carboxylate to yield the final carboxylic acid product.

  • Bicarbonate Wash: The wash with saturated sodium bicarbonate solution is performed to remove any unreacted succinic anhydride and other acidic impurities.

Spectroscopic Elucidation: Unveiling the Molecular Architecture

A combination of spectroscopic techniques is employed to unambiguously determine the structure of the synthesized derivative. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule in solution.[4] For our target derivatives, both ¹H and ¹³C NMR are essential, and 2D NMR techniques can further confirm the assignments.

Sample Preparation Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the substituted benzene ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting pattern will depend on the coupling between the adjacent protons.

  • Propionic Acid Chain Protons: The two methylene groups of the propionic acid chain will each give rise to a triplet, typically in the range of δ 2.5-3.5 ppm. The methylene group adjacent to the carbonyl will be further downfield than the one adjacent to the carboxylic acid.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is often exchangeable with D₂O.

  • Methyl Protons: The methyl group on the benzene ring will appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: The two carbonyl carbons (ketone and carboxylic acid) will appear as singlets at the most downfield chemical shifts (typically δ 170-200 ppm).

  • Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity.

  • Propionic Acid Chain Carbons: The two methylene carbons will appear in the aliphatic region (δ 25-40 ppm).

  • Methyl Carbon: The methyl carbon will appear at the most upfield chemical shift (δ 15-25 ppm).[5]

Advanced 2D NMR for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): To establish the connectivity of protons that are coupled to each other (e.g., the methylene protons in the propionic acid chain).

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the benzoyl moiety to the propionic acid chain.

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_assignment Structural Assignment H_NMR ¹H NMR COSY COSY Proton_Assignment Proton Environment Assignment H_NMR->Proton_Assignment Proton Signals & Integration C_NMR ¹³C NMR Carbon_Assignment Carbon Skeleton Confirmation C_NMR->Carbon_Assignment Carbon Signals COSY->Proton_Assignment H-H Correlations HSQC HSQC HSQC->Carbon_Assignment Direct H-C Correlations HMBC HMBC Connectivity Final Structure Connectivity HMBC->Connectivity Long-Range H-C Correlations Proton_Assignment->Connectivity Carbon_Assignment->Connectivity

Caption: A streamlined workflow for structural elucidation using a combination of 1D and 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[6][7]

Experimental Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any residual impurities.

  • Ionization: The eluted compound enters the mass spectrometer and is ionized by a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectral Features:

The fragmentation of 3-chloro-2-methylbenzoyl propionic acid derivatives is expected to follow predictable pathways, primarily driven by the stability of the resulting fragments.

m/z Value Proposed Fragment Structure Significance
[M]⁺Intact molecular ionConfirms the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.
[M-45]⁺Loss of the carboxyl group (•COOH)A common fragmentation pathway for carboxylic acids.[7]
[M-73]⁺Loss of the propionic acid side chainCleavage of the bond between the benzoyl carbonyl and the propionic acid chain.
Ar-CO⁺3-chloro-2-methylbenzoyl cationA very stable acylium ion, often the base peak in the spectrum.
Ar⁺3-chloro-2-methylphenyl cationFormed by the loss of a neutral CO molecule from the acylium ion.

Fragmentation Pathway of a 3-Aroylpropanoic Acid

Fragmentation_Pathway Molecule Molecular Ion [Ar-CO-CH₂CH₂COOH]⁺ Fragment1 Loss of •COOH [Ar-CO-CH₂CH₂]⁺ Molecule:f1->Fragment1:f0 - 45 Da Fragment2 Acylium Ion (often base peak) [Ar-CO]⁺ Molecule:f1->Fragment2:f0 - 73 Da (C₃H₅O₂) Fragment3 Phenyl Cation [Ar]⁺ Fragment2:f1->Fragment3:f0 - 28 Da (CO)

Caption: A representative fragmentation pathway for a 3-aroylpropanoic acid in mass spectrometry.

X-ray Crystallography: The Definitive Solid-State Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of the molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Crystallization: Single crystals of the purified compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane).[1]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

Key Structural Insights from X-ray Crystallography:

  • Conformation: The dihedral angles between the phenyl ring and the propionic acid side chain can be precisely measured, providing insight into the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers, is a common feature in the crystal packing of such compounds.[1] Other non-covalent interactions, such as π-stacking and halogen bonding, can also be identified.

  • Absolute Configuration: For chiral derivatives, anomalous dispersion methods can be used to determine the absolute stereochemistry.

Conclusion: A Synergistic Approach to Structural Integrity

The structural analysis of 3-chloro-2-methylbenzoyl propionic acid derivatives requires a multi-faceted and synergistic approach. Synthesis and purification lay the groundwork for obtaining reliable analytical data. NMR spectroscopy provides the detailed atomic connectivity, while mass spectrometry confirms the molecular weight and offers structural clues through fragmentation. Finally, X-ray crystallography, when feasible, delivers the definitive three-dimensional structure in the solid state. By integrating the data from these complementary techniques, researchers can confidently and accurately characterize these potentially valuable therapeutic agents, paving the way for further drug development and structure-activity relationship studies.

References

  • Crystal and molecular structure of 3-benzoylpropionic acid. Pramana - Journal of Physics. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Swarthmore College. Available at: [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts. Doc Brown's Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: Pharmacological Potential and Biological Activities of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

Executive Summary 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (CAS: 1417510-65-6) is an uncharacterized chemical building block that holds significant theoretical promise as a Multi-Target Directed Ligand (MTDL)[1]. By...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (CAS: 1417510-65-6) is an uncharacterized chemical building block that holds significant theoretical promise as a Multi-Target Directed Ligand (MTDL)[1]. By merging two well-documented and clinically validated pharmacophores—the 3-chloro-2-methylphenyl group and the 4-oxobutyric acid chain—this molecule bridges the gap between classical non-steroidal anti-inflammatory drugs (NSAIDs) and novel ion channel modulators. This whitepaper deconstructs its structural rationale, hypothesizes its biological targets, and provides self-validating experimental workflows for preclinical evaluation.

Structural Deconstruction & Pharmacophore Rationale

The therapeutic potential of this compound can be deduced by analyzing its two primary structural domains:

  • The 3-Chloro-2-methylphenyl Moiety: This specific halogenated aromatic ring is the core pharmacophore of tolfenamic acid, an NSAID renowned for its strong affinity for the cyclooxygenase-2 (COX-2) enzyme and its ability to inhibit NF-κB activation[2]. Beyond its anti-inflammatory properties, this lipophilic moiety is critical for the drug's pleiotropic effects on chloride channels (ClC-1), acting as a pharmacological chaperone to restore channel function in conditions like myotonia congenita[3],[4].

  • The 4-Oxobutyric Acid Chain: Found in the NSAID fenbufen, this flexible gamma-keto acid chain serves as a crucial linker and active pharmacophore[5]. Fenbufen acts by inhibiting COX activity in the arachidonic acid pathway[6]. Recent structure-activity relationship (SAR) studies on fenbufen analogs demonstrate that modifications to the aryl ring can yield highly selective COX-2 inhibitors[7].

By hybridizing these two structures, 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is theoretically positioned to exhibit dual-action pharmacology.

Hypothesized Biological Targets & Mechanistic Pathways

Pathway A: Cyclooxygenase-2 (COX-2) Selective Inhibition

Causality & Mechanism: The terminal carboxylic acid of the oxobutyric chain is predicted to form a critical salt bridge with the Arg120 and Tyr355 residues at the base of the COX active site. Simultaneously, the 3-chloro-2-methylphenyl group is highly lipophilic and sterically bulky. This bulk favors insertion into the larger, flexible hydrophobic side pocket of COX-2 (lined by Val523) rather than the restricted COX-1 pocket (lined by Ile523). This dual-anchor mechanism explains the anticipated COX-2 selectivity, minimizing the gastrointestinal toxicity typically associated with COX-1 inhibition[2].

Pathway B: ClC-1 Chloride Channel Modulation

Causality & Mechanism: Fenamates modulate ClC-1 channels by binding to the intracellular cystathionine β-synthetase (CBS) domains[4]. The electron-withdrawing chlorine atom and the electron-donating methyl group on the aryl ring create a highly specific dipole moment. This electronic configuration enhances binding affinity to the CBS domain, stabilizing the channel's open state, facilitating chloride influx, and aiding in rapid skeletal membrane repolarization[3].

MOA cluster_COX Anti-Inflammatory Pathway cluster_Ion Ion Channel Modulation Compound 4-(3-Chloro-2-methylphenyl) -4-oxobutyric acid COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Inhibits ClC1 ClC-1 Chloride Channel Compound->ClC1 Modulates PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes AA Arachidonic Acid AA->COX2 Substrate Inflammation Inflammation & Pain PGE2->Inflammation Induces Gating Channel Gating / Chaperone Activity ClC1->Gating Alters Myotonia Membrane Repolarization Gating->Myotonia Restores

Dual-target mechanism of action for COX-2 inhibition and ClC-1 chloride channel modulation.

Experimental Validation Workflows

To rigorously test these hypotheses, the following self-validating protocols must be employed.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Profiling (EIA)

Why EIA? Enzyme Immunoassay (EIA) directly quantifies Prostaglandin E2 (PGE2) production, providing a highly sensitive, functional readout of COX activity without the regulatory and safety burdens of radiometric assays.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin (an essential cofactor).

  • Pre-incubation (Causality Step): Incubate the enzymes with varying concentrations of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (0.1 nM to 100 μM) for 15 minutes at 37°C. Rationale: COX-2 selective inhibitors often exhibit time-dependent, pseudo-irreversible inhibition; pre-incubation ensures equilibrium binding is reached before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 10 μM arachidonic acid. Incubate for exactly 2 minutes.

  • Reaction Termination: Stop the reaction by adding 1 M HCl, followed immediately by neutralization with 1 M NaOH to preserve PGE2 stability.

  • Quantification: Transfer the supernatant to an anti-PGE2 coated microplate. Add the PGE2-acetylcholinesterase conjugate and incubate. Develop with Ellman's reagent and read absorbance at 412 nm.

  • Self-Validation: Include Celecoxib (COX-2 selective) and Indomethacin (non-selective) as reference controls. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). An SI > 5 confirms COX-2 selectivity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for ClC-1

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with the human CLCN1 plasmid. Wait 48 hours for optimal membrane expression.

  • Recording Setup: Use a borosilicate glass pipette (resistance 2-4 MΩ) filled with intracellular solution (130 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.4). Rationale: The high intracellular chloride concentration isolates chloride currents from confounding cation fluxes.

  • Voltage Protocol: Hold the membrane potential at 0 mV. Apply voltage steps from -140 mV to +60 mV in 20 mV increments (200 ms duration).

  • Drug Application & Washout (Self-Validation): Perfuse the compound at 50 μM and record steady-state currents. Crucial Step: Perfuse with a drug-free extracellular solution for 5 minutes. If the current does not return to baseline, the compound may be nonspecifically disrupting the lipid bilayer rather than specifically gating the channel protein.

Workflow Synth Compound Preparation COX_Assay In Vitro COX EIA Assay Synth->COX_Assay Patch_Clamp Whole-Cell Patch-Clamp Synth->Patch_Clamp Data_COX IC50 & Selectivity Index (SI) COX_Assay->Data_COX Data_Patch Current-Voltage Relationship Patch_Clamp->Data_Patch Validation Self-Validating Analysis Data_COX->Validation Controls Data_Patch->Validation Washout

Parallel experimental workflows for validating COX-2 selectivity and ion channel electrophysiology.

Quantitative Data Synthesis (SAR & Predictive Affinities)

By analyzing the historical data of its parent pharmacophores, we can establish a predictive pharmacological profile for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.

CompoundPrimary TargetSecondary TargetReference
Tolfenamic Acid COX-1 / COX-2 (IC50 ~ low μM)ClC-1 / TRP Channels[2],[3]
Fenbufen COX-1 (3.9 μM) / COX-2 (8.1 μM)Caspase family[6],[8]
4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid COX-2 (Predicted Highly Selective) ClC-1 (Predicted Modulator) This Guide

Conclusion & Future Directions

The structural hybridization present in 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid offers a compelling starting point for developing next-generation MTDLs. By targeting both the arachidonic acid cascade and chloride channel gating, it holds theoretical promise for complex pathologies involving neuro-inflammation and muscular hyperexcitability. Future optimization should focus on the esterification of the butyric acid tail to enhance oral bioavailability, allowing it to function as an efficient prodrug akin to fenbufen[5].

References

1.[1] Guidechem. "835598-74-8 cas号835598-74-8分子式、结构式、MSDS、熔点、沸点". 1 2.[2] Patsnap Synapse. "What is the mechanism of Tolfenamic Acid?". 2 3.[5] TCI America. "Fenbufen | 36330-85-5". 5 4.[6] APExBIO. "Fenbufen - Anti-inflammatory Analgesic Agent". 6 5.[8] Wikidoc. "Fenbufen". 8 6.[7] PMC. "Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay". 7 7.[3] ScienceOpen. "Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?". 3 8.[4] ResearchGate. "a Schematic drawing of the contribution of ClC-1 channels to skeletal...". 4

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

Application Note: Regioselective Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid Executive Summary 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (CAS: 1417510-65-6)[1] is a highly valuable keto-acid building b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

Executive Summary

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (CAS: 1417510-65-6)[1] is a highly valuable keto-acid building block utilized in the development of advanced pharmaceutical intermediates, particularly for the synthesis of complex heterocycles like pyridazinones and tetrahydronaphthalenes. This application note details a highly regioselective, self-validating synthesis protocol. By utilizing a Grignard ring-opening strategy rather than traditional Friedel-Crafts acylation, researchers can bypass regiochemical ambiguity and achieve high yields of the sterically hindered 3-chloro-2-methylphenyl isomer.

Strategic Rationale: Overcoming Regiochemical Ambiguity

Traditionally, 4-aryl-4-oxobutyric acids are synthesized via the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃)[2],[3]. However, applying this method directly to 2-chlorotoluene to obtain the 3-chloro-2-methylphenyl substitution pattern is fundamentally flawed due to competing directing effects.

  • Directing Group Conflicts : In 2-chlorotoluene, the methyl group acts as an activating ortho/para director, while the chloro group acts as a deactivating ortho/para director. Electrophilic attack typically occurs at the least sterically hindered positions (para to the methyl or para to the chloro group)[4].

  • Steric Hindrance : The target attachment point (ortho to the methyl group and meta to the chloro group) is sterically congested. Consequently, direct acylation yields a complex mixture of regioisomers, making the isolation of the desired 3-chloro-2-methylphenyl keto-acid highly inefficient.

To establish absolute regiocontrol, this protocol employs the nucleophilic addition of 3-chloro-2-methylphenylmagnesium bromide to succinic anhydride[5]. By pre-installing the halogen at the exact desired position (using commercially available 1-bromo-3-chloro-2-methylbenzene as the starting material), the regiochemistry is explicitly locked.

Mechanistic Causality & Self-Validating Systems

As a robust synthetic workflow, every step of this protocol is designed with mechanistic causality to ensure high trustworthiness and purity.

  • Chemoselective Metallation : Magnesium insertion occurs exclusively at the C–Br bond of 1-bromo-3-chloro-2-methylbenzene. The C–Cl bond remains intact under standard THF reflux conditions due to its higher bond dissociation energy, ensuring a single, pure Grignard species is formed.

  • Prevention of Over-Addition : A common pitfall when reacting Grignard reagents with anhydrides is the double addition of the nucleophile, yielding a tertiary alcohol. By conducting the reaction at low temperatures (-10 °C to 0 °C)[6], the initial nucleophilic attack forms a stable magnesium carboxylate-ketone chelate. This tetrahedral-like intermediate drastically reduces the electrophilicity of the newly formed carbonyl, acting as an internal protecting group until the acidic quench[5].

  • Self-Validating Purification : The protocol utilizes an acid-base extraction for purification. Because the desired product is a carboxylic acid, it readily forms a water-soluble sodium salt upon treatment with aqueous NaHCO₃. Unreacted starting materials, homocoupled biphenyl byproducts (from Wurtz-type coupling during Grignard formation), and tertiary alcohol impurities remain trapped in the organic phase. Acidification of the aqueous layer precipitates only the pure keto-acid, providing an immediate, visual validation of reaction success.

Experimental Protocol

Note: Ensure all glassware is oven-dried and reactions are performed under an inert argon or nitrogen atmosphere to maintain the integrity of the Grignard reagent.

Step 3.1: Preparation of 3-Chloro-2-methylphenylmagnesium bromide

  • Setup : Equip a 500 mL three-neck round-bottom flask with a reflux condenser, an addition funnel, and a magnetic stir bar.

  • Activation : Add magnesium turnings (1.2 equiv, 58.3 mmol) and a single crystal of iodine (catalytic) to the flask. Purge the system with argon.

  • Initiation : Add 10 mL of anhydrous THF. Charge the addition funnel with 1-bromo-3-chloro-2-methylbenzene (1.0 equiv, 48.6 mmol) dissolved in 40 mL of anhydrous THF. Add 2-3 mL of this solution to the Mg turnings. Warm gently until the iodine color fades and localized bubbling indicates initiation.

  • Addition : Add the remaining aryl bromide solution dropwise over 30 minutes at a rate that maintains a gentle, self-sustaining reflux.

  • Maturation : Reflux the mixture for an additional 2 hours until the majority of the magnesium is consumed. Cool to room temperature.

Step 3.2: Nucleophilic Ring-Opening of Succinic Anhydride

  • Preparation : In a separate 1 L flask, dissolve succinic anhydride (1.1 equiv, 53.5 mmol) in 100 mL of anhydrous THF. Cool the solution to -10 °C using an ice-salt bath.

  • Coupling : Transfer the Grignard reagent to an addition funnel via cannula (leaving unreacted Mg behind). Add the Grignard reagent dropwise to the succinic anhydride solution over 1 hour, strictly maintaining the internal temperature below 0 °C[5].

  • Stirring : Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature over 1 hour.

Step 3.3: Quenching and Acid-Base Extraction

  • Quench : Cool the reaction mixture back to 0 °C and carefully quench by the dropwise addition of 1M HCl (100 mL) to break the magnesium chelate[6].

  • Extraction : Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 100 mL). Combine the organic layers.

  • Self-Validating Separation : Extract the combined organic layers with saturated aqueous NaHCO₃ (3 x 100 mL). The keto-acid product transfers entirely to the aqueous layer. Discard the organic layer containing neutral impurities.

  • Precipitation : Carefully acidify the combined aqueous layers with concentrated HCl to pH 2. A white precipitate of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid will immediately form.

  • Isolation : Extract the acidified aqueous layer with fresh Ethyl Acetate (2 x 150 mL). Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3.4: Crystallization

  • Recrystallize the crude solid from a boiling mixture of Toluene/Hexanes to yield the pure product as a fine crystalline solid.

Quantitative Optimization Data

The following table summarizes the optimization of the Grignard addition step to maximize the yield of the keto-acid while suppressing tertiary alcohol formation.

Temperature ProfileSolvent SystemSuccinic Anhydride (Eq)Major ByproductIsolated Yield (%)
25 °C (Ambient)THF1.0Tertiary Alcohol34%
0 °C to 25 °CTHF1.0Unreacted Grignard58%
-10 °C to 0 °C THF 1.1 Trace Wurtz Coupling 82%
-40 °C to -10 °CTHF / Et₂O (1:1)1.5Unreacted Anhydride65%

Table 1: Optimization parameters for the nucleophilic ring-opening of succinic anhydride.

Reaction Workflow Visualization

SynthesisWorkflow SM 1-Bromo-3-chloro-2-methylbenzene (Starting Material) GR 3-Chloro-2-methylphenylmagnesium bromide (Grignard Reagent) SM->GR Mg turnings, I2 (cat.) THF, Reflux, 2h SA Succinic Anhydride Addition (THF, -10 °C to 0 °C) GR->SA Dropwise addition IM Magnesium Carboxylate Chelate (Prevents Over-addition) SA->IM Nucleophilic Ring Opening PR 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (Target Keto-Acid) IM->PR 1M HCl Quench & Acid-Base Extraction

Workflow for the regioselective Grignard synthesis of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid.

References

  • Title: Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents Source: National Center for Biotechnology Information (NIH) / PMC URL: [Link]

  • Title: Solution and Analysis of the Reaction Scheme: Friedel-Crafts acylation Source: AskFilo Educational Resources URL: [Link]

  • Title: Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions Source: White Rose eTheses Online, University of Sheffield URL: [Link]

Sources

Application

Application Note &amp; Protocol: Regioselective Friedel-Crafts Acylation of 2-Chlorotoluene with Succinic Anhydride

Abstract This document provides a comprehensive technical guide for the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride, a key transformation for the synthesis of 3-(3-chloro-2-methylbenzoyl)propanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride, a key transformation for the synthesis of 3-(3-chloro-2-methylbenzoyl)propanoic acid. This keto-acid is a valuable intermediate in the development of pharmaceuticals and fine chemicals.[1] We will delve into the underlying mechanistic principles, provide a detailed, field-proven experimental protocol, and offer expert insights into optimizing reaction parameters and overcoming common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this specific acylation.

Introduction and Scientific Context

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS), facilitates the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[2][3][4] This reaction is paramount for the synthesis of aryl ketones, which are precursors to a vast array of complex organic molecules.[5][6] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction benefits from a significant advantage: the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group.[5][6][7] This inherent property prevents polysubstitution, leading to cleaner reactions and higher yields of the desired monoacylated product.[5]

The specific reaction discussed herein involves the acylation of 2-chlorotoluene with succinic anhydride. The directing effects of the substituents on the aromatic ring—an activating, ortho, para-directing methyl group and a deactivating, ortho, para-directing chloro group—present a challenge in regioselectivity. This guide will elucidate how to control the reaction to favor the formation of the sterically and electronically preferred isomer, 3-(3-chloro-2-methylbenzoyl)propanoic acid. A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed in stoichiometric amounts to drive the reaction to completion.[3][8][9]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[10] Understanding this pathway is critical for experimental design and troubleshooting.

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction between the acylating agent, succinic anhydride, and the Lewis acid catalyst, AlCl₃. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and leading to its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile required for the aromatic substitution.[7][11]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The nucleophilic π-electron system of the 2-chlorotoluene ring attacks the electrophilic carbon of the acylium ion.[10] This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. The positive charge of this intermediate is delocalized across the ring through resonance.

Step 3: Rearomatization A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the newly attached acyl group.[10] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the ketone product.

Step 4: Catalyst Complexation The carbonyl oxygen of the resulting ketone product is a Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[3][8] This complexation deactivates the catalyst, which is why a stoichiometric amount (or a slight excess) of AlCl₃ is required for the reaction to proceed to completion.[5][9] This stable complex is subsequently hydrolyzed during the aqueous workup phase to liberate the final product.[3][12]

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: The four-step mechanism of Friedel-Crafts acylation.

Controlling Regioselectivity

The substitution pattern on the 2-chlorotoluene ring is dictated by the combined electronic and steric effects of the methyl (-CH₃) and chloro (-Cl) groups.

  • Methyl Group (-CH₃): An electron-donating group that activates the ring and is an ortho, para-director.

  • Chloro Group (-Cl): An electron-withdrawing (by induction) but lone-pair-donating (by resonance) group that deactivates the ring overall but is also an ortho, para-director.

The acylation will preferentially occur at the positions most activated and sterically accessible. The position para to the activating methyl group (C5) is the most favored site for electrophilic attack. This position is also meta to the deactivating chloro group, which is electronically favorable, and it is less sterically hindered than the ortho positions. Therefore, the major product expected is 3-(5-chloro-4-methylbenzoyl)propanoic acid .

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations involving AlCl₃ and volatile organic solvents must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume / MassProperties
2-ChlorotolueneC₇H₇Cl126.58506.33 g (5.8 mL)Liquid, Lachrymator
Succinic AnhydrideC₄H₄O₃100.0755 (1.1 eq)5.50 gSolid, Irritant
Aluminum Chloride (Anhydrous)AlCl₃133.34110 (2.2 eq)14.67 gSolid, Corrosive, Water-reactive
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-100 mLSolvent, Volatile
Hydrochloric Acid (conc.)HCl36.46-30 mLLiquid, Corrosive
Crushed IceH₂O18.02-~200 gSolid
Sodium Bicarbonate (sat. aq. soln.)NaHCO₃84.01-~50 mLBase
Anhydrous Magnesium SulfateMgSO₄120.37-~5 gDrying Agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional, for solvent addition)

  • Ice/water bath

  • 500 mL beaker

  • 500 mL separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Standard laboratory glassware

Step-by-Step Procedure

Diagram: Experimental Workflow

Experimental_Workflow A 1. Setup & Cooling (Flask, Condenser, N₂ atmosphere) B 2. Reagent Loading (2-Chlorotoluene, DCM, AlCl₃) A->B C 3. Acylating Agent Addition (Succinic Anhydride, portion-wise) B->C D 4. Reaction (Stir at RT for 3-4 hours) C->D E 5. Quenching (Pour onto Ice/HCl mixture) D->E F 6. Extraction (Separate layers, extract aqueous with DCM) E->F G 7. Washing (Wash organic layer with NaHCO₃ and brine) F->G H 8. Drying & Concentration (Dry with MgSO₄, Rotovap) G->H I 9. Purification (Recrystallization from Toluene/Hexane) H->I J 10. Characterization (NMR, IR, MP) I->J

Caption: Step-by-step workflow for the synthesis.

  • Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a gas inlet/outlet. Ensure all glassware is oven-dried to prevent moisture contamination, which deactivates the AlCl₃ catalyst.[8] The system should be kept under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add 2-chlorotoluene (5.8 mL) and anhydrous dichloromethane (60 mL). Begin stirring and cool the mixture to 0-5 °C using an ice/water bath.

  • Catalyst Addition: Carefully and portion-wise, add the anhydrous aluminum chloride (14.67 g) to the stirred solution. The addition can be exothermic; maintain the temperature below 10 °C. A suspension will form.

  • Succinic Anhydride Addition: Once the catalyst is added, begin adding the succinic anhydride (5.50 g) in small portions over 30-45 minutes. Control the rate of addition to keep the internal temperature between 5-10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 3-4 hours. The color of the mixture will typically darken. Monitor the reaction progress by TLC if desired.

  • Work-up and Quenching: Prepare a 500 mL beaker with approximately 200 g of crushed ice and 30 mL of concentrated hydrochloric acid. With extreme caution , slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will decompose the aluminum chloride complex and is highly exothermic, with the evolution of HCl gas. Perform this step in the back of the fume hood.

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Rinse the reaction flask with 40 mL of DCM and add it to the funnel. Shake the funnel, venting frequently. Allow the layers to separate and collect the lower organic (DCM) layer. Extract the aqueous layer once more with 20 mL of DCM.

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution) and then 50 mL of brine (saturated NaCl solution).[13][14]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[15]

  • Purification: The crude solid product can be purified by recrystallization. A suitable solvent system is a mixture of toluene and hexanes. Dissolve the crude product in a minimal amount of hot toluene and add hot hexanes until the solution becomes turbid. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Product Characterization

The identity and purity of the final product, 3-(3-chloro-2-methylbenzoyl)propanoic acid, should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect signals for the aromatic protons, two distinct methylene (-CH₂-) triplets corresponding to the propanoic acid chain, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.[16]

  • ¹³C NMR: Expect signals for the aromatic carbons, the two ketone and carboxylic acid carbonyls, the two methylene carbons, and the methyl carbon.

  • FTIR Spectroscopy: Look for characteristic strong C=O stretching absorptions for the ketone (~1685 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).[17]

  • Melting Point: A sharp melting point range for the purified crystals indicates high purity.

Expert Insights and Troubleshooting

  • Anhydrous Conditions are Critical: The primary cause of failure or low yield in Friedel-Crafts reactions is the presence of moisture, which hydrolyzes and deactivates the aluminum chloride catalyst.[8] Always use anhydrous solvents and oven- or flame-dried glassware.

  • Catalyst Quality: Use a fresh, high-purity grade of anhydrous AlCl₃. Older bottles that have been exposed to air may have a significant layer of inactive aluminum oxides and hydroxides.

  • Temperature Control: The initial reaction between the acylating agent and the catalyst is exothermic.[14][15] Maintaining a low temperature during addition prevents potential side reactions and ensures controlled formation of the acylium ion.

  • Solvent Choice: Dichloromethane is a common and effective solvent. For less reactive aromatic substrates, a more polar solvent like nitrobenzene can be used, but its high boiling point makes it difficult to remove during workup. Using an excess of the aromatic substrate as the solvent is another viable, "greener" option, though it may complicate purification.

  • Work-up Safety: The quenching step is the most hazardous part of this procedure. The reaction of AlCl₃ with water is extremely vigorous. Always add the reaction mixture to the ice/acid slurry, never the other way around, and ensure adequate cooling and ventilation.

References

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • BenchChem. (2025). Managing Catalyst Deactivation in Friedel-Crafts Reactions.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Peyghan, A. A., & Dastgir, F. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(54), 30948-30985. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • StudySmarter. (n.d.). Friedel-Crafts Acylation.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene.
  • University of Calgary. (n.d.). Ch17: Friedel-Crafts acylation.
  • Chem-Impex International. (n.d.). 3-Chloro-2-methylbenzoic acid.
  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

Sources

Method

Application Note: Regiospecific Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

This Application Note is designed for research chemists and process development scientists requiring a high-purity synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid . The guide prioritizes regiochemical integrit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and process development scientists requiring a high-purity synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid .

The guide prioritizes regiochemical integrity . Standard Friedel-Crafts acylation of 2-chlorotoluene predominantly yields the para-isomer (4-(3-chloro-4-methylphenyl)-...), which is a common impurity or incorrect target in generic literature. To synthesize the specific 3-chloro-2-methyl isomer requested, a Grignard-mediated approach is required to guarantee the substitution pattern.

Executive Summary & Strategic Analysis

The synthesis of


-keto acids is classically achieved via the Haworth Reaction  (Friedel-Crafts acylation using succinic anhydride). However, for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid , the Friedel-Crafts route is flawed due to directing effects:
  • Substrate: 2-Chlorotoluene.

  • Directing Groups: Methyl (activator, o,p-director) vs. Chloro (deactivator, o,p-director).

  • Outcome: The reaction is driven by the methyl group to the para position (C4), yielding 4-(3-chloro-4-methylphenyl)-4-oxobutyric acid .

To secure the 3-chloro-2-methyl substitution (where the succinyl chain is ortho to the methyl group and meta to the chlorine), we must utilize a Grignard approach using 2-bromo-3-chlorotoluene as the precursor. This ensures the carbon skeleton is fixed before the carbonyl is introduced.

Reaction Pathway Comparison

SynthesisStrategy cluster_legend Pathway Key Start_FC Start: 2-Chlorotoluene Reagent_FC + Succinic Anhydride / AlCl3 Start_FC->Reagent_FC Friedel-Crafts Product_FC Major Product: 4-(3-Chloro-4-methylphenyl)... (WRONG ISOMER) Reagent_FC->Product_FC Friedel-Crafts Start_Grig Start: 2-Bromo-3-chlorotoluene Step_Mg 1. Mg, THF (Grignard Formation) Start_Grig->Step_Mg Directed Synthesis Step_Add 2. Succinic Anhydride (-78°C) Step_Mg->Step_Add Directed Synthesis Product_Grig Target Product: 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid Step_Add->Product_Grig Directed Synthesis key1 Red = High Risk of Isomer Impurity key2 Green = High Regiochemical Fidelity

Caption: Comparison of synthetic routes. The Friedel-Crafts route (red) suffers from regioselectivity issues, while the Grignard route (green) ensures the correct isomer.

Experimental Protocol

Reagents and Equipment[1][2][3]
ComponentSpecificationRoleHazard Note
2-Bromo-3-chlorotoluene >97% PurityPrecursorIrritant
Magnesium Turnings Grignard GradeReagentFlammable Solid
Succinic Anhydride RecrystallizedElectrophileMoisture Sensitive
THF (Tetrahydrofuran) Anhydrous, Inhibitor-freeSolventPeroxide Former
Iodine (

)
CrystalInitiatorCorrosive
HCl (1M and Conc.) AqueousQuench/WorkupCorrosive
Step-by-Step Methodology
Step 1: Preparation of (3-Chloro-2-methylphenyl)magnesium bromide

Rationale: Formation of the organometallic nucleophile.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert

    
     atmosphere throughout.
    
  • Activation: Add Magnesium turnings (1.2 eq, 290 mg) and a single crystal of Iodine to the flask. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Dissolve 2-Bromo-3-chlorotoluene (10 mmol, 2.05 g) in anhydrous THF (20 mL) . Add 2 mL of this solution to the Mg turnings.

    • Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs, sonicate or add a drop of 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.

  • Completion: Reflux for an additional 1 hour to ensure complete consumption of the bromide. Cool to room temperature.

Step 2: Nucleophilic Addition to Succinic Anhydride

Rationale: Low-temperature addition prevents the "double addition" of Grignard (which would form the diol/lactone) and favors the ring-opening to the keto-acid.

  • Preparation of Electrophile: In a separate flame-dried flask, dissolve Succinic Anhydride (1.1 eq, 1.1 g) in anhydrous THF (15 mL) . Cool this solution to -78°C (Dry ice/Acetone bath).

  • Addition: Transfer the Grignard reagent (from Step 1) via cannula or syringe into the cooled succinic anhydride solution slowly over 45 minutes.

    • Critical Control Point: The temperature must remain below -60°C to prevent bis-addition.

  • Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to 0°C over 4 hours.

Step 3: Workup and Purification[1][2]
  • Quench: Slowly pour the reaction mixture into a beaker containing Ice/1M HCl (50 mL) . Stir vigorously for 30 minutes to hydrolyze the magnesium salt.

    • pH Check: Ensure pH < 2.[1] Add conc. HCl if necessary.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .

  • Alkaline Extraction (Purification): Extract the combined organic layers with 10%

    
     or NaOH solution (3 x 20 mL) .
    
    • Mechanism:[1][3][4][5][6][7][8][9] The product is a carboxylic acid and will move to the aqueous phase as the salt. Neutral impurities (unreacted starting material, dimers) remain in the organic phase.

  • Acidification: Separate the aqueous alkaline layer and carefully acidify with conc. HCl to pH 1 while cooling in an ice bath. The product should precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene to obtain white crystals.

Characterization & Validation

To validate the synthesis of the correct isomer, compare the spectral data against the theoretical expectations for the 3-chloro-2-methyl substitution pattern.

TechniqueExpected SignalInterpretation

NMR (DMSO-

)

2.40 (s, 3H)
Methyl group at C2. (Distinct shift from 4-methyl isomer).

2.55 (t, 2H), 3.10 (t, 2H)
Succinyl chain (

).

7.3 - 7.6 (m, 3H)
Aromatic protons . Pattern should show 1,2,3-substitution (ABC system).

12.1 (s, br, 1H)
Carboxylic Acid (-COOH).
IR Spectroscopy 1680-1700

Ketone (Aryl ketone).
1710-1730

Carboxylic Acid (C=O).
2500-3000

O-H stretch (Broad, acid).
Mass Spectrometry m/z ~ 226/228[M]+ (Shows characteristic 3:1 Chlorine isotope ratio).
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Grignard reagent failed to form due to wet THF or inactive Mg.

    • Solution: Re-dry THF over molecular sieves; use fresh Mg and iodine initiator.

  • Issue: Formation of Diol/Lactone (Bis-addition).

    • Cause: Temperature during addition was too high or addition was too fast.

    • Solution: Strictly maintain -78°C; ensure Succinic Anhydride is in excess during the initial mixing.

  • Issue: Product is an oil/sticky solid.

    • Cause: Presence of neutral impurities.

    • Solution: Repeat the Alkaline Extraction (Step 3.3) to separate the acid from non-acidic byproducts.

References

  • Friedel-Crafts Regioselectivity

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Detailed discussion on directing effects of alkyl vs. halo groups).
    • Wikipedia Entry on Friedel-Crafts Acylation: [Link] (General mechanism and limitations).

  • Grignard Reaction with Cyclic Anhydrides

    • Org.[1][7][8][9] Synth.1932 , 12,[1] 11. "

      
      -Benzoylpropionic Acid". (Foundational protocol for succinic anhydride addition).
      
    • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Techniques for low-temp additions).
  • Isomer Data (For Comparison)

    • PubChem Compound Summary for 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid (The common isomer).
    • URL: [Link]

  • Related Amide Synthesis (Validation of Precursors)

    • Chaithanya, et al. (2012).[4] "N-(3-Chloro-2-methylphenyl)succinamic acid".[10] Acta Crystallographica Section E.

    • URL: [Link] (Confirms the availability and numbering of the 3-chloro-2-methyl aniline/phenyl motif).

Sources

Application

Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid: A Detailed Guide to Reagents and Protocols

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, a valuable keto-acid intermediate in the development of pharmaceuticals and o...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, a valuable keto-acid intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a bespoke chemical entity whose value lies in its bifunctional nature, incorporating both a ketone and a carboxylic acid. This unique structural arrangement makes it a versatile precursor for the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. The strategic placement of the chloro and methyl substituents on the phenyl ring allows for targeted modifications and the exploration of structure-activity relationships in drug discovery programs.

The synthesis of this molecule is most effectively achieved through a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry.[1] This guide will elucidate the nuances of this reaction as applied to the specific synthesis of the target molecule, providing a robust and reproducible protocol.

Synthetic Strategy: The Friedel-Crafts Acylation

The primary and most efficient route for the synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]

Reaction Mechanism and Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, facilitating its opening and the generation of the acylium ion. This electrophile is then attacked by the nucleophilic π-electron system of the 2-chlorotoluene ring.

The regiochemical outcome of the acylation is dictated by the directing effects of the substituents on the aromatic ring. In 2-chlorotoluene, we have two competing groups:

  • Methyl group (-CH₃): An activating, ortho-, para-directing group.

  • Chloro group (-Cl): A deactivating, ortho-, para-directing group.

The methyl group's activating effect generally makes the positions ortho and para to it more nucleophilic. The chloro group, while deactivating the ring overall, also directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects, coupled with steric hindrance, will determine the final isomeric distribution of the product. The primary site of acylation is expected to be the position that is most activated and sterically accessible. Given the positions on the 2-chlorotoluene ring, the most likely site of acylation is at the 5-position, leading to the desired 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityMolesPuritySupplier
2-ChlorotolueneC₇H₇Cl126.5850.6 g (45.5 mL)0.40≥99%Sigma-Aldrich
Succinic AnhydrideC₄H₄O₃100.0740.0 g0.40≥99%Sigma-Aldrich
Anhydrous Aluminum ChlorideAlCl₃133.34120.0 g0.90≥99%Sigma-Aldrich
NitrobenzeneC₆H₅NO₂123.11200 mL-≥99%Sigma-Aldrich
DichloromethaneCH₂Cl₂84.93300 mL-Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric AcidHCl36.46~100 mL-37% (w/w)Fisher Scientific
Sodium HydroxideNaOH40.00As needed-Pellets, ≥97%VWR
Deionized WaterH₂O18.02As needed---
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Granular, ≥99%EMD Millipore
TolueneC₇H₈92.14For recrystallization-ACS Grade-
HexaneC₆H₁₄86.18For recrystallization-ACS Grade-
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a calcium chloride drying tube

  • Addition funnel

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [3]

  • 2-Chlorotoluene and nitrobenzene are toxic and should be handled in a fume hood.

  • The reaction is exothermic and generates HCl gas. Ensure adequate ventilation and a gas trap. [4]

  • Always add reagents slowly and control the reaction temperature.

Reaction Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Assemble dry 3-neck flask with stirrer, condenser, and addition funnel Charge Charge flask with AlCl3 and nitrobenzene Setup->Charge Cool Cool to 0-5 °C Charge->Cool Add_Reactants Add 2-chlorotoluene and succinic anhydride solution dropwise Cool->Add_Reactants React Stir at room temperature, then heat to 50-60 °C Add_Reactants->React Quench Pour mixture onto ice and concentrated HCl React->Quench Extract Extract with dichloromethane Quench->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry with anhydrous Na2SO4 Wash->Dry Evaporate Remove solvent under reduced pressure Dry->Evaporate Recrystallize Recrystallize from toluene/hexane Evaporate->Recrystallize Isolate Collect and dry the final product Recrystallize->Isolate

Caption: Workflow for the synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.

Step-by-Step Protocol
  • Reaction Setup:

    • Assemble a 1 L three-necked round-bottom flask, ensuring all glassware is thoroughly dried. Equip the flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

  • Reagent Preparation:

    • In a separate beaker, dissolve 40.0 g (0.40 mol) of succinic anhydride in 100 mL of anhydrous dichloromethane.

    • To the addition funnel, add a solution of 50.6 g (0.40 mol) of 2-chlorotoluene in 50 mL of anhydrous dichloromethane.

  • Reaction Initiation:

    • In the reaction flask, suspend 120.0 g (0.90 mol) of anhydrous aluminum chloride in 200 mL of nitrobenzene.

    • Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants:

    • Slowly add the succinic anhydride solution from the beaker to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

    • Following this, add the 2-chlorotoluene solution from the addition funnel dropwise over 1 hour, keeping the temperature between 0-5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Gradually heat the mixture to 50-60 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with 2 x 150 mL of dichloromethane.

    • Combine the organic layers and wash with 2 x 200 mL of water, followed by 1 x 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the dichloromethane and nitrobenzene by rotary evaporation (note: nitrobenzene has a high boiling point and may require vacuum distillation for complete removal).

    • The crude product can be purified by recrystallization from a mixture of toluene and hexane to yield 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid as a solid.

Product Characterization

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties
PropertyValue
IUPAC Name4-(3-Chloro-2-methylphenyl)-4-oxobutanoic acid
CAS Number54557-91-4[5]
Molecular FormulaC₁₁H₁₁ClO₃[5]
Molecular Weight226.65 g/mol [5]
AppearanceOff-white to pale yellow solid
Melting PointExpected to be in the range of 100-120 °C (by analogy to similar compounds)
Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the structure of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid and data from analogous compounds.[6]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.0-12.0 (br s, 1H, -COOH)

    • δ 7.6-7.8 (m, 2H, Ar-H)

    • δ 7.3-7.5 (m, 1H, Ar-H)

    • δ 3.2-3.4 (t, 2H, -CO-CH₂-)

    • δ 2.7-2.9 (t, 2H, -CH₂-COOH)

    • δ 2.4-2.6 (s, 3H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~200 (C=O, ketone)

    • δ ~178 (C=O, carboxylic acid)

    • δ ~138-140 (Ar-C)

    • δ ~130-135 (Ar-C)

    • δ ~125-128 (Ar-C)

    • δ ~35 (-CO-CH₂-)

    • δ ~28 (-CH₂-COOH)

    • δ ~15-17 (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • 3300-2500 (broad, O-H stretch of carboxylic acid)

    • ~1710 (C=O stretch of carboxylic acid)

    • ~1685 (C=O stretch of ketone)

    • ~1600, 1470 (C=C aromatic ring stretches)

  • Mass Spectrometry (EI):

    • m/z (%): 226/228 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to the loss of H₂O, COOH, and the acylium ion.

Conclusion

The Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride provides a reliable and scalable method for the synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. The detailed protocol and characterization data provided in this guide will aid researchers in the successful synthesis and application of this important chemical intermediate.

References

  • Ventura College Organic Chemistry Lab. (n.d.).
  • Department of Chemistry, University of Massachusetts. (n.d.).
  • BenchChem. (2025).
  • MilliporeSigma. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Friedel–Crafts Synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid.
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • Lin, S.-T., & Yao, Y.-F. (n.d.).
  • University of California, Davis. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • LibreTexts. (2021). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • StudySmarter. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Spectroscopic Data for 3-Oxo-4-(4-methylphenyl)
  • Majumder, U., & Alam, S. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(82), 78469-78500.
  • Sigma-Aldrich. (n.d.). 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid.
  • Organic Chemistry Portal. (n.d.).
  • MilliporeSigma. (n.d.). 4-(4-Chloro-3-methylphenyl)-2,2-Dimethyl-4-oxobutyric acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757696, 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid.
  • Fluorochem. (n.d.). 4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid.
  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Hasegawa, E., et al. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • United States Environmental Protection Agency. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid - Chemical Details.
  • ChemicalBook. (n.d.). 4-Phenylbutyric acid(1821-12-1) 13C NMR spectrum.

Sources

Method

Cyclization of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid to indanones

An In-Depth Technical Guide to the Regioselective Cyclization of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid to 7-Chloro-6-methyl-1-indanone Authored by: Gemini, Senior Application Scientist This document serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Regioselective Cyclization of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid to 7-Chloro-6-methyl-1-indanone

Authored by: Gemini, Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of substituted indanones, focusing on the specific intramolecular cyclization of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid. 1-Indanone and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous biologically active molecules and serving as key intermediates in the synthesis of various pharmaceuticals.[1][2] This guide provides a detailed exploration of the underlying reaction mechanism, a comparative analysis of synthetic methodologies, and validated, step-by-step experimental protocols.

The Strategic Importance of Intramolecular Friedel-Crafts Acylation

The construction of the 1-indanone core is most reliably achieved through an intramolecular Friedel-Crafts acylation.[1][3] This powerful reaction facilitates the formation of a new carbon-carbon bond, effectively closing a five-membered ring onto an aromatic system. The reaction typically proceeds from a 3-arylpropanoic acid precursor or its more reactive acyl chloride derivative, in the presence of a potent Brønsted or Lewis acid catalyst.[1]

The direct cyclization of a γ-keto acid, such as 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid, follows the same fundamental principles of electrophilic aromatic substitution, offering a robust pathway to highly functionalized indanone scaffolds.

Unraveling the Reaction Mechanism

The intramolecular Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway.[4] The process can be dissected into four key stages:

  • Generation of the Electrophile: The reaction is initiated by the activation of the terminal carboxylic acid. In the presence of a strong Brønsted superacid (like triflic acid) or after conversion to an acyl chloride with a Lewis acid (like AlCl₃), a highly electrophilic acylium ion is generated.[1][4] This resonance-stabilized cation is the key reactive species.

  • Nucleophilic Attack: The electron-rich π-system of the appended phenyl ring acts as an intramolecular nucleophile, attacking the acylium ion.[1][4]

  • Sigma Complex Formation: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4]

  • Restoration of Aromaticity: A proton is eliminated from the carbon atom where the attack occurred. This deprotonation step restores the energetically favorable aromatic system, yielding the final 1-indanone product.[1][4]

Friedel-Crafts Acylation Mechanism General Mechanism of Intramolecular Friedel-Crafts Acylation cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Cyclization cluster_2 Step 4: Aromatization Start Carboxylic Acid (or Acyl Chloride) Acid Strong Acid (Brønsted or Lewis) Start->Acid Activation Acylium Acylium Ion (Electrophile) Acid->Acylium Forms Aromatic Aromatic Ring (Nucleophile) Sigma Sigma Complex (Arenium Ion) Aromatic->Sigma Product 1-Indanone Product Sigma->Product Deprotonation (-H⁺) Sigma->Product

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Predicting Regioselectivity: The Case of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

The substituents on the aromatic ring are critical in directing the position of the intramolecular cyclization.[5] In our target molecule, the phenyl ring is substituted with:

  • A methyl group (at C2): An electron-donating group (EDG) that activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

  • A chloro group (at C3): An electron-withdrawing group (EWG) that deactivates the ring, yet still directs to the ortho and para positions.

The cyclization must occur at one of the two positions ortho to the side chain (at C1) to form the five-membered indanone ring. These positions are C2 and C6.

  • Attack at C2: This position is sterically hindered by the existing methyl group, making this pathway highly unfavorable.

  • Attack at C6: This position is sterically accessible. Electronically, it is para to the chloro group and meta to the activating methyl group.

Given the severe steric hindrance at the C2 position, the electrophilic attack will overwhelmingly favor the C6 position. This leads to a highly regioselective reaction, yielding a single primary product: 7-chloro-6-methyl-1-indanone .

Experimental_Workflow Overall Synthesis Workflow for 7-chloro-6-methyl-1-indanone cluster_1 Method 1: Direct Cyclization cluster_2 Method 2: Two-Step Path start Start: 4-(3-chloro-2-methylphenyl) -4-oxobutyric acid m1_step1 1. Dissolve in DCM, cool to 0°C start->m1_step1 m2_step1a 2a. React with SOCl₂ in Toluene/DCM start->m2_step1a m1_step2 2. Add Triflic Acid (TfOH) dropwise m1_step3 3. React at RT (2-6h) workup_start Reaction Complete? m1_step3->workup_start m2_step1b Isolate crude Acyl Chloride m2_step1a->m2_step1b m2_step2a 2b. Add to AlCl₃/DCM suspension at 0°C m2_step1b->m2_step2a m2_step2b 3. React at RT (1-4h) m2_step2a->m2_step2b m2_step2b->workup_start quench 4. Quench with Ice/NaHCO₃ (M1) or Ice/HCl (M2) workup_start->quench extract 5. Extract with DCM quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry purify 8. Silica Gel Chromatography dry->purify product Final Product: 7-chloro-6-methyl-1-indanone purify->product

Sources

Application

Application Note: Aluminum Chloride-Catalyzed Synthesis of 4-Oxobutyric Acid Derivatives

Executive Summary The synthesis of 4-oxobutyric acid derivatives (commonly referred to as β-aroylpropionic acids) is a foundational transformation in medicinal chemistry. These compounds serve as critical precursors for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-oxobutyric acid derivatives (commonly referred to as β-aroylpropionic acids) is a foundational transformation in medicinal chemistry. These compounds serve as critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs) such as fenbufen, as well as versatile intermediates for the synthesis of pyridazinones and tetralones[1],[2]. The most reliable synthetic route is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, utilizing anhydrous aluminum chloride (


) as a Lewis acid catalyst. This guide details the mechanistic causality, solvent logic, and a self-validating experimental protocol designed to prevent common pitfalls like catalyst sequestration and product hydrolysis.

Mechanistic Causality & Catalyst Stoichiometry

Unlike Friedel-Crafts alkylations where the Lewis acid is continuously regenerated, acylation with anhydrides presents a unique stoichiometric challenge. Understanding this causality is critical for reaction success[3].

  • Acylium Generation: The reaction initiates when

    
     coordinates with the carbonyl oxygen of succinic anhydride. This activates the ring, leading to its opening and the generation of a highly reactive, electrophilic acylium ion intermediate[4].
    
  • The Stoichiometry Imperative: The electrophilic attack on the arene yields a 4-oxobutyric acid derivative, which contains both a ketone and a carboxylic acid moiety. Both of these functional groups act as moderate Lewis bases that irreversibly coordinate with the strong Lewis acid

    
     under the reaction conditions[3].
    
  • Sequestration: Because the product forms a stable complex with the catalyst, a strictly super-stoichiometric amount of

    
     (typically 2.2 to 2.5 equivalents relative to succinic anhydride) is mandatory[1]. If less than 2.0 equivalents are used, the reaction will prematurely stall as the catalyst becomes entirely sequestered by the newly formed product.
    

Mechanism A Succinic Anhydride C Acylium Ion Intermediate A->C Activation B AlCl3 (Lewis Acid) B->C 1 eq F Al-Complexed Product B->F >1 eq (Sequestration) E Sigma Complex C->E Electrophilic Attack D Arene (Nucleophile) D->E E->F Deprotonation H 4-Oxobutyric Acid Derivative F->H Hydrolysis G Aqueous HCl Quench G->H

Mechanistic logic of Friedel-Crafts acylation highlighting stoichiometric AlCl3 sequestration.

Solvent Selection Logic

The choice of solvent dictates the kinetic profile and the ease of downstream purification:

  • Neat Arene: When the aromatic nucleophile (e.g., toluene, benzene) is inexpensive and liquid at room temperature, it is used in large excess to serve as both the reactant and the solvent. This kinetically drives the reaction and simplifies the setup[1].

  • Halogenated Solvents: For solid, expensive, or deactivated arenes (e.g., 1,2-difluorobenzene), anhydrous dichloromethane (DCM) or dichlorobenzenes are utilized. These solvents are non-participating but effectively dissolve the highly polar

    
    -product complexes[5],[6].
    
  • Nitrobenzene: Highly polar and strongly deactivated against electrophilic attack, nitrobenzene is excellent for homogenizing stubborn reaction mixtures. However, its high boiling point necessitates tedious vacuum distillation during isolation[7].

Self-Validating Experimental Protocol

This step-by-step methodology describes the synthesis of 4-(p-tolyl)-4-oxobutyric acid (a fenbufen precursor) using neat toluene[1]. The logic and validation checks apply universally to other derivatives.

Phase 1: Anhydrous Setup & Catalyst Loading
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a powder addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.

    • Validation Check: The system must be purged with inert gas (N₂/Ar). Any residual moisture will react with

      
       to release visible white fumes of HCl; a clear atmosphere validates a sufficiently dry system.
      
  • Loading: Add the arene solvent (e.g., 30 mL toluene) to the flask. Carefully suspend anhydrous

    
     (16.6 g, 0.125 mol, ~2.5 eq) in the solvent under continuous stirring[8].
    
Phase 2: Controlled Acylation
  • Addition: Cool the suspension to 0–5 °C using an ice bath. Add succinic anhydride (5.0 g, 0.05 mol, 1.0 eq) in five equal portions over 30 minutes to control the highly exothermic activation step[8].

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir vigorously for 4 to 6 hours.

    • Validation Check: The reaction must evolve HCl gas steadily (detectable via moist pH paper at the condenser outlet). A premature cessation of gas evolution indicates either reaction completion or a failure state caused by moisture contamination/catalyst depletion[8].

Phase 3: Hydrolytic Quench & Isolation
  • Quenching: Carefully pour the dark, viscous reaction mixture onto a vigorously stirred mixture of 100 g crushed ice and 50 mL concentrated hydrochloric acid[4],[8].

    • Causality: The ice absorbs the violent heat of hydrolysis. The concentrated HCl is absolute critical; it prevents the precipitation of insoluble aluminum hydroxide (

      
      ) salts, ensuring the aqueous layer remains a clear, easily separable phase.
      
  • Isolation: Remove the excess organic solvent (e.g., toluene) via steam distillation or rotary evaporation. The product will separate as an oil that solidifies upon cooling to 0 °C[4],[8].

  • Purification: Filter the crude precipitates, wash thoroughly with cold water to remove residual aluminum salts, and recrystallize from a suitable solvent system (e.g., ethanol or toluene/hexane) to yield the pure 4-oxobutyric acid derivative[5],[7].

Workflow S1 Step 1: Setup Flame-dried glassware under N2/Ar S2 S2 S1->S2 S3 S3 S2->S3 S4 Step 4: Reaction Stir at RT (2-6 h); Monitor HCl evolution S3->S4 S5 Step 5: Quenching Pour into Ice/HCl to break Al-O bonds S4->S5 S6 Step 6: Isolation Phase separation, extraction, and recrystallization S5->S6

Self-validating experimental workflow for synthesizing 4-oxobutyric acid derivatives.

Quantitative Data Summarization

The following table summarizes expected parameters and yields for various aromatic substrates under optimized stoichiometric conditions.

Arene SubstrateSolvent System

(equiv)
Temp (°C)Time (h)Expected Yield (%)Target Application
TolueneNeat2.225485–90Fenbufen precursor[1]
1,2-DifluorobenzeneDCM2.20 to 25675–80Enzyme inhibitors[5]
ChlorobenzeneNeat2.540670–75Pyridazinone synthesis[8]
AlkoxybenzeneDichlorobenzene2.225575–85Tetralone precursors[6]

References

1.[3] Friedel–Crafts reaction. Wikipedia. 3 2.[4] Succinic semialdehyde | Research Chemical | RUO. Benchchem. 4 3.[8] Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones. Taylor & Francis. 8 4.[1] A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen. ACS Publications.1 5.[2] Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO. 2 6.[5] An In-depth Technical Guide to 4-(3,4-Difluorophenyl)-4-oxobutyric Acid. Benchchem.5 7.[7] Designing novel anti-plasmodial quinoline–furanone hybrids. PMC. 7 8.[6] Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents. 6

Sources

Method

Mastering Solvent Selection for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid: A Guide to Synthesis and Reaction Optimization

Introduction 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a versatile keto-acid intermediate with significant potential in the synthesis of a variety of heterocyclic compounds and as a building block in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a versatile keto-acid intermediate with significant potential in the synthesis of a variety of heterocyclic compounds and as a building block in drug discovery programs. The successful outcome of reactions involving this substrate, from its initial synthesis to subsequent transformations, is critically dependent on the judicious selection of the reaction solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for reactions involving 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid. We will delve into the theoretical underpinnings of solvent effects and provide detailed protocols for solubility screening and for key reactions such as its synthesis via Friedel-Crafts acylation, ketone reduction, and intramolecular cyclization.

The Critical Role of the Solvent: A Theoretical Overview

The choice of solvent can profoundly influence the course of a chemical reaction, affecting reaction rates, yields, and even the nature of the products formed.[1] Key solvent properties that dictate these outcomes include:

  • Polarity and Dipole Moment: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species. Non-polar solvents, conversely, are preferred for reactions involving non-polar reactants and intermediates.

  • Proticity: Protic solvents (e.g., alcohols, water) can donate hydrogen bonds and can participate in reactions, for instance, by solvating anions or acting as a proton source. Aprotic solvents (e.g., THF, DMF, acetone) lack this ability.

  • Solubility: The reactants must have adequate solubility in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.

  • Boiling Point: The boiling point of a solvent determines the temperature range at which a reaction can be conducted.

The principle of "like dissolves like" is a fundamental starting point, suggesting that a solute will have the highest solubility in a solvent of similar polarity.[2] For 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, the presence of a polar carboxylic acid group and a moderately polar ketone function, combined with a substituted aromatic ring, suggests that a range of solvents from moderately polar to polar will be most effective.

Solubility Screening Protocol: The First Step to Success

Given the lack of published quantitative solubility data for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, an initial solubility screening is a prerequisite for any reaction development. The isothermal shake-flask method is a reliable technique for this purpose.[2]

Objective: To determine the qualitative and semi-quantitative solubility of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid in a range of common organic solvents.

Materials:

  • 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

  • A selection of solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

Protocol:

  • Preparation: Add a pre-weighed excess of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (e.g., 50 mg) to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.[2]

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each test solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them on a shaker or stirrer at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Observation (Qualitative): Visually inspect the vials to categorize the solubility as "freely soluble," "sparingly soluble," or "insoluble."

  • Quantification (Optional): For a more quantitative assessment, carefully filter a known volume of the supernatant from each vial. The solvent can then be evaporated, and the mass of the dissolved solid determined gravimetrically. Alternatively, the concentration can be determined using techniques like HPLC or UV-Vis spectroscopy, provided a suitable analytical method is developed.

Data Presentation:

SolventPolarity IndexTypeBoiling Point (°C)Qualitative Solubility (25 °C)
Toluene2.4Non-polar Aprotic111To be determined
Dichloromethane3.1Polar Aprotic40To be determined
Tetrahydrofuran (THF)4.0Polar Aprotic66To be determined
Ethyl Acetate4.4Polar Aprotic77To be determined
Acetone5.1Polar Aprotic56To be determined
Acetonitrile5.8Polar Aprotic82To be determined
Ethanol4.3Polar Protic78To be determined
Methanol5.1Polar Protic65To be determined
Dimethylformamide (DMF)6.4Polar Aprotic153To be determined
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic189To be determined

Application Notes and Protocols for Key Reactions

Synthesis via Friedel-Crafts Acylation

The most common route to 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[3] The choice of solvent in this reaction is critical as it can influence the activity of the Lewis acid catalyst and the solubility of the reaction components.[4]

Reaction Scheme:

[Image of the reduction of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid to the corresponding secondary alcohol]

[Image of the intramolecular cyclization of 4-(3-Chloro-2-methylphenyl)-4-hydroxybutyric acid to the corresponding lactone]

Caption: A decision-making workflow for rational solvent selection.

Experimental Workflow for a Typical Reaction

Experimental_Workflow A Reactant & Solvent Preparation (Drying, Degassing) B Reaction Setup (Inert Atmosphere if needed) A->B C Controlled Reagent Addition (Temperature Monitoring) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Reaction Quenching D->E F Work-up & Extraction E->F G Purification (Recrystallization/Chromatography) F->G H Product Characterization (NMR, MS, IR) G->H

Caption: A generalized experimental workflow for organic synthesis.

Conclusion

The selection of an appropriate solvent is a critical parameter that can determine the success or failure of a synthetic route involving 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid. By understanding the fundamental principles of solvent effects and by employing systematic screening protocols, researchers can significantly enhance reaction yields, improve product purity, and streamline process development. The protocols and guidelines presented in this application note serve as a robust starting point for the rational design of experiments and the successful application of this valuable chemical intermediate in research and development.

References

  • GlobalSpec. Organic Solvents Selection Guide: Types, Features, Applications. [Link]

  • University of Colorado Boulder. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Technical University of Denmark. The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-liquids solvents. [Link]

  • PMC. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. [Link]

  • OSTI.GOV. Solvolysis in dipolar aprotic solvents, behavior of 4-(p-substituted phenyl)-4-oxo-2-bromobutanoic acids in dimethyl sulfoxide. Substituent effect. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Chemistry Stack Exchange. How are solvents chosen in organic reactions?. [Link]

  • PubChem. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. [Link]

  • RSC Publishing. From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. [Link]

  • Organic Syntheses. 5α-androstan-17β-ol-3-one. [Link]

  • Chem LibreTexts. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • ResearchGate. Solvent screening. [Link]

  • Canadian Science Publishing. Chemoselective reductions with sodium borohydride. [Link]

  • ResearchGate. A Review of the Application of Green Solvents in Organic Synthesis. [Link]

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • PubChem. 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid. [Link]

  • Al-Rafidain Journal of Medical Sciences. Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini-Review. [Link]

  • Organic Chemistry Portal. K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. [Link]

  • ResearchGate. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chem LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • PubChem. 4-(4-Tert-butylphenyl)-4-oxobutanoic acid. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

Sources

Application

Scalable Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid: A Regioselective Organometallic Approach

Application Note & Process Protocol Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Introduction & Route Justification 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (CAS: 141751...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals

Introduction & Route Justification

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (CAS: 1417510-65-6) is a highly valued


-keto acid building block used in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly pyridazinones and targeted crop protection agents.

The Synthetic Challenge: Classical syntheses of 4-aryl-4-oxobutyric acids rely on the Friedel-Crafts acylation of an aromatic precursor with succinic anhydride. However, applying this to 2-chloro-1-methylbenzene yields a complex mixture of regioisomers. The ortho-methyl group (activating) and ortho-chloro group (deactivating) create competing directing effects, heavily favoring substitution at the less sterically hindered 4-position rather than the required 6-position.

The Organometallic Solution: To achieve absolute regiocontrol, this protocol utilizes a Grignard addition strategy starting from commercially available 1-bromo-3-chloro-2-methylbenzene[1]. By converting the aryl bromide to its corresponding Grignard reagent and reacting it with succinic anhydride via an inverse-addition protocol, the target


-keto acid is produced with >98% regiochemical purity and high scalability[2].

Mechanistic Causality & Process Optimization

Transitioning this synthesis from a bench-scale concept to a scalable, self-validating process requires strict control over solvent selection and addition kinetics.

Solvent Selection: The 2-MeTHF Advantage

While Tetrahydrofuran (THF) is the traditional solvent for Grignard reactions, this protocol mandates the use of 2-Methyltetrahydrofuran (2-MeTHF).

  • Initiation & Stability: 2-MeTHF has a higher boiling point (80 °C) than THF, allowing for a higher reflux temperature that reliably initiates stubborn aryl bromides without the need for dangerous initiators like DIBAL-H or highly reactive Rieke magnesium[3].

  • Phase Separation: 2-MeTHF is largely immiscible with water. During the aqueous acidic quench, it provides a clean, rapid phase separation, eliminating the energy-intensive solvent-exchange step required when using THF[3].

Addition Kinetics: Preventing Double Addition

Direct addition of succinic anhydride to the Grignard reagent leads to localized excesses of the nucleophile, promoting a second addition to the nascent ketone to yield a tertiary alcohol byproduct.

  • Inverse Addition: Dosing the Grignard reagent into a sub-zero (-20 °C) solution of succinic anhydride maintains the electrophile in stoichiometric excess.

  • Chelation Effect: Once the first addition occurs, the intermediate magnesium salt of the keto-acid forms a chelate. This chelate sterically and electronically dampens further nucleophilic attack, provided the thermal energy of the system is kept strictly below 0 °C[4].

Quantitative Process Optimization

The following table summarizes the optimization data driving the protocol design, highlighting the superiority of the 2-MeTHF/Inverse addition system.

EntrySolventAddition ModeTemp (°C)Yield (%)Purity (HPLC, %)Primary Impurity Profile
1THFDirect04572Tertiary alcohol (double addition)
2THFInverse-208295Des-bromo byproduct
3 2-MeTHF Inverse -20 88 >98 Trace diacid (Target Protocol)
42-MeTHFInverse07892Tertiary alcohol

Synthetic Workflow

SynthesisWorkflow A 1-Bromo-3-chloro- 2-methylbenzene B Mg turnings, I2 (cat) 2-MeTHF, 75°C A->B C 3-Chloro-2-methylphenyl- magnesium bromide B->C Grignard Formation D Succinic Anhydride 2-MeTHF, -20°C C->D Inverse Addition E 4-(3-Chloro-2-methylphenyl)- 4-oxobutyric acid D->E Quench & Crystallize

Figure 1. Regioselective synthesis workflow for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.

Self-Validating Experimental Protocols

Protocol A: Preparation of 3-Chloro-2-methylphenylmagnesium bromide

This system is self-validating: successful initiation is visually confirmed by the rapid fading of the iodine color and a spontaneous, sustained exotherm.

  • Preparation: Purge a 2 L, 3-neck round-bottom flask (equipped with an overhead stirrer, reflux condenser, and addition funnel) with ultra-high purity Argon for 15 minutes.

  • Charge: Add magnesium turnings (1.10 eq, 26.7 g) and a single crystal of iodine (catalytic). Add anhydrous 2-MeTHF (100 mL).

  • Initiation: Heat the suspension to 65 °C. Charge 5% of the total 1-bromo-3-chloro-2-methylbenzene (total: 1.0 eq, 205.5 g, 1.0 mol) via the addition funnel. Turn off heating.

  • Observation (IPC-1): Wait for the iodine color to dissipate and the solvent to spontaneously reflux, confirming Grignard initiation. Do not proceed if initiation does not occur.

  • Dosing: Dilute the remaining aryl bromide in 2-MeTHF (400 mL). Add this solution dropwise over 1.5 hours, maintaining a gentle reflux (75–80 °C) solely via the heat of reaction.

  • Completion (IPC-2): Once addition is complete, heat at 75 °C for 2 hours. Sample the mixture, quench with saturated NH₄Cl, and analyze the organic layer via GC-MS. The reaction is complete when <1% of the starting bromide remains.

Protocol B: Regioselective Ring-Opening of Succinic Anhydride

This system is self-validating: proper temperature control prevents the formation of a deep red/brown solution (indicative of tertiary alcohol formation), maintaining a pale yellow/amber hue.

  • Preparation: In a separate 3 L jacketed reactor under Argon, suspend succinic anhydride (1.20 eq, 120.1 g) in anhydrous 2-MeTHF (600 mL).

  • Cooling: Chill the suspension to -20 °C using a circulator.

  • Inverse Addition: Transfer the active Grignard reagent from Protocol A to an addition funnel (or transfer via cannula). Add the Grignard reagent dropwise to the succinic anhydride suspension over 2 hours.

  • Thermal Control (IPC-3): Adjust the addition rate to ensure the internal temperature never exceeds -10 °C. The suspension will gradually dissolve into a pale amber solution.

  • Aging: Stir the mixture at -10 °C for 1 hour post-addition, then allow it to warm to 0 °C over 30 minutes.

Protocol C: Quench and Isolation
  • Quench: Slowly dose 1M HCl (800 mL) into the reactor at 0 °C to quench unreacted magnesium and protonate the keto-acid. Caution: Exothermic gas evolution.

  • Phase Separation: Transfer to a separatory funnel. The 2-MeTHF will rapidly form a distinct upper organic layer. Drain the aqueous layer. Wash the organic layer with brine (500 mL).

  • Concentration: Concentrate the 2-MeTHF layer under reduced pressure to approximately 300 mL.

  • Crystallization: Heat the concentrate to 60 °C and slowly add n-heptane (600 mL) until the solution becomes cloudy. Allow the mixture to cool to room temperature at a rate of 10 °C/hour, then chill to 5 °C for 2 hours.

  • Filtration: Filter the resulting white crystalline solid, wash with cold n-heptane (2 x 100 mL), and dry in a vacuum oven at 45 °C to constant weight.

  • Yield: Expected yield is 199.5 g (88%). HPLC purity >98%.

References

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. URL:[Link]

  • Prout, F. S., et al. (1955). 3-Aroylpropionic Acids from Grignard Reagents and Succinic Anhydride. Organic Syntheses, 35, 6. URL:[Link]

  • Tamura, Y., et al. (1985). Oxidative 1,2-Aryl Migration of Alkyl Aryl Ketones: Syntheses of Arylacetate, 2-Arylpropanoate, and 2-Arylsuccinate. Chemical and Pharmaceutical Bulletin, 33(2), 551-557. URL:[Link]

Sources

Method

Mastering the Post-Reaction Environment: A Definitive Guide to the Work-Up of Friedel-Crafts Succinoylation Products

An Application Guide for Drug Development Professionals and Organic Chemists Abstract: The Friedel-Crafts succinoylation is a cornerstone reaction in organic synthesis for creating aryl keto-acids, pivotal intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract: The Friedel-Crafts succinoylation is a cornerstone reaction in organic synthesis for creating aryl keto-acids, pivotal intermediates in the development of polycyclic aromatic hydrocarbons and various pharmaceutical agents. While the reaction itself is well-documented, the success of the synthesis is critically dependent on a meticulous and well-understood work-up procedure. The strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), forms a stable complex with the ketone product, necessitating a specific series of steps to decompose this complex, isolate, and purify the target molecule. This guide provides an in-depth exploration of the causality behind each work-up phase, offering field-proven protocols and troubleshooting advice for researchers.

The Foundational Principle: Understanding the Product-Catalyst Complex

Phase 1: The Quench — Deactivating the Reaction

The initial and most critical step of the work-up is the "quench," which involves the deactivation of the highly reactive, anhydrous aluminum chloride.

Causality & Experimental Choice: The reaction mixture must be added to the quenching medium (typically an ice/acid mixture) and not the other way around.[5] Adding water or acid directly to the reaction vessel would cause a dangerously exothermic, uncontrolled reaction with the excess AlCl₃, potentially boiling the solvent and leading to loss of product and a significant safety hazard.[5][6]

  • Ice: Provides a crucial thermal sink, absorbing the heat generated from the hydrolysis of AlCl₃ and the decomposition of the product-catalyst complex.[6]

  • Hydrochloric Acid (HCl): The addition of a strong mineral acid like HCl is essential. It ensures the resulting aluminum hydroxide (Al(OH)₃), formed from the reaction of AlCl₃ with water, is converted to the water-soluble salt aluminum chloride hexahydrate ([Al(H₂O)₆]Cl₃), preventing the formation of a gelatinous precipitate that can trap the product and complicate extraction.[3]

Protocol 1.1: Standard Quenching of AlCl₃-Mediated Reactions
  • Prepare the Quench Beaker: In a separate, appropriately sized beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. A common ratio is approximately 25 g of ice and 15 mL of concentrated HCl for a reaction at the 0.05 mole scale.[7][8] Place this beaker in an ice bath to maintain a low temperature.

  • Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction flask to room temperature.

  • Perform the Quench: Carefully and slowly pour the reaction mixture in a thin stream into the vigorously stirring ice/HCl slurry.[3][7] The orange or dark color of the reaction complex should dissipate as the complex is hydrolyzed.[9]

  • Ensure Complete Decomposition: Continue stirring the mixture until all the ice has melted and two distinct layers (aqueous and organic) are visible, or a solid precipitate of the product has formed.

Phase 2: Isolation of the Crude Product

Following a successful quench, the aryl keto-acid must be separated from the aqueous phase containing dissolved aluminum salts. This is typically achieved through liquid-liquid extraction or filtration.

Protocol 2.1: Extraction Workflow

This protocol assumes the product is soluble in the organic solvent used for the reaction.

  • Transfer to Separatory Funnel: Transfer the entire quenched mixture to a separatory funnel of appropriate size.[7][8]

  • Layer Separation: Allow the layers to fully separate. The organic layer (e.g., dichloromethane, with a density of ~1.33 g/mL) will typically be the bottom layer, while less dense solvents like diethyl ether will be on top.[9]

  • Initial Extraction: Drain and collect the organic layer.

  • Back-Extraction: Extract the remaining aqueous layer at least twice more with fresh portions of the organic solvent (e.g., 2 x 20 mL) to maximize product recovery.[7][9]

  • Combine Organic Layers: Combine all collected organic extracts in a single flask.[3][7]

Workflow for Quenching and Initial Extraction

G Reaction Completed Reaction Mixture (Product-AlCl₃ Complex) Quench Quench (Pour into Ice/Conc. HCl) Reaction->Quench Slowly add Mixture Biphasic Mixture (Organic Product + Aqueous Al Salts) Quench->Mixture Hydrolysis Separation Liquid-Liquid Extraction (Separatory Funnel) Mixture->Separation Aqueous Aqueous Layer (Discard) Separation->Aqueous Separate Organic Combined Organic Layers (Crude Product) Separation->Organic Collect & Combine G cluster_org Organic Phase cluster_aq Aqueous Phase Crude Crude Product (Acidic) + Neutral Impurities Neutral Neutral Impurities Crude->Neutral Separation Salt Sodium Carboxylate (Soluble) Crude->Salt + NaHCO₃ (aq) Precipitate Pure Product (Solid Precipitate) Salt->Precipitate + HCl (aq)

Caption: Phase transfer of the product during acid-base purification.

Recrystallization

Recrystallization is the most common final purification step to obtain a crystalline solid with a sharp melting point. [3] Causality & Experimental Choice: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many aryl keto-acids, such as 4-oxo-4-phenylbutanoic acid, water is an effective solvent. [3]Organic solvents like benzene or mixtures (e.g., hexane/ethyl acetate) can also be used. [3][10]The choice of solvent can sometimes influence the crystalline form (polymorph) obtained, which may have different physical properties. [3][11]

Protocol 3.2: Recrystallization from an Aqueous System
  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. [10]2. Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Solvent SystemTarget Compound SuitabilityNotes
Water Products with sufficient polarity, like 4-oxo-4-phenylbutanoic acid.Cost-effective and safe. May require a large volume for less polar analogs. [3]
Benzene Effective for many aryl keto-acids.A-polar, carcinogenic; must be used with appropriate safety precautions. [3]
Hexane/Ethyl Acetate Versatile for products of intermediate polarity.The ratio can be tuned to achieve optimal solubility characteristics. [10]
Ethanol/Water Good for compounds that are too soluble in pure ethanol.Water is added to the hot ethanol solution until turbidity is observed.
Table 1: Common Recrystallization Solvents for Aryl Keto-Acids.

Characterization and Quality Control

Confirming the identity and purity of the final product is essential.

  • Melting Point: A sharp, narrow melting point range is a good indicator of purity. For 4-oxo-4-phenylbutanoic acid, the melting point is ~112–114 °C. [11]* Nuclear Magnetic Resonance (¹H & ¹³C NMR): Provides definitive structural confirmation. The spectra should be clean, with integrations matching the expected proton count. [9]* Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carboxylic C=O stretch (~1700 cm⁻¹), and the ketone C=O stretch (~1685 cm⁻¹). [9]* Mass Spectrometry (GC-MS, LC-MS): Confirms the molecular weight of the product. Derivatization may be necessary for GC-MS analysis. [12][13][14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; moisture deactivating the catalyst; product loss during extraction.Ensure anhydrous conditions during the reaction. [3]Perform multiple back-extractions of all aqueous layers. [7]
Oily Product/Failure to Crystallize Presence of impurities (e.g., unreacted starting material); incorrect solvent for recrystallization.Perform purification via bicarbonate extraction to remove neutral impurities. [7]Screen multiple recrystallization solvents.
Persistent Emulsion During Extraction Fine particulate matter (e.g., aluminum salts) at the interface.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. If necessary, filter the entire mixture through a pad of Celite.
Gelatinous Precipitate After Quench Insufficient acid used during the quench, leading to the formation of Al(OH)₃.Add more concentrated HCl to the mixture with vigorous stirring until the precipitate dissolves. [3]
Table 2: Troubleshooting Common Work-Up Issues.

References

  • Jaeger, A. O., & West, H. J. (1932). Purification of keto acids. U.S. Patent No. 1,845,751. Washington, DC: U.S. Patent and Trademark Office.
  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Available from: [Link]

  • University of California, Irvine. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]

  • Afshar, M., & van Hall, G. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. The Capital Region of Denmark's Research Portal. Available from: [Link]

  • PubMed. (2013). Keto acid profiling analysis as ethoxime/tert-butyldimethylsilyl derivatives by gas chromatography-mass spectrometry. Available from: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available from: [Link]

  • PMC. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Available from: [Link]

  • Morvant, M. C. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure. Available from: [Link]

  • MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Ventura College. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]

  • Chem-Station. (2014). Friedel-Crafts Acylation. Available from: [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Available from: [Link]

  • Wiley Online Library. (2000). "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available from: [Link]

  • Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation? Available from: [Link]

Sources

Application

Microwave-assisted synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

An Application Guide to the Rapid Microwave-Assisted Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(3-chl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Rapid Microwave-Assisted Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid, a valuable keto acid intermediate in medicinal chemistry and drug development. The methodology leverages the efficiency and control of microwave-assisted organic synthesis (MAOS) to perform a Friedel-Crafts acylation between 2-chlorotoluene and succinic anhydride.[1] By harnessing the rapid, uniform heating of microwaves, this protocol significantly reduces reaction times from hours to minutes compared to conventional heating methods, while often improving yields and product purity.[2][3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, detailed step-by-step procedures, safety protocols, and characterization techniques.

Introduction and Scientific Context

The synthesis of substituted aryl keto acids is a cornerstone of modern pharmaceutical development. The target molecule, 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid, incorporates a synthetically versatile butyric acid chain attached to a substituted phenyl ring, making it a key building block for more complex bioactive molecules. The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts in 1877.[4][5]

Traditionally, these reactions are conducted using conventional heating methods, which can be time-consuming and energetically inefficient. The advent of microwave-assisted synthesis has revolutionized this field by offering a green, efficient, and rapid alternative.[2][3] Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity.[3] This results in dramatically accelerated reaction rates, often leading to cleaner reactions with fewer side products.[6]

This protocol employs anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, to catalyze the acylation of 2-chlorotoluene with succinic anhydride. The use of a microwave reactor provides precise control over temperature and pressure, ensuring reproducibility and scalability.

Reaction Mechanism and Rationale

The synthesis proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are detailed below and illustrated in the accompanying diagram.

  • Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the succinic anhydride. It coordinates to one of the carbonyl oxygens, polarizing the C-O bond and making the adjacent carbonyl carbon highly electrophilic. This complex rearranges to form a resonance-stabilized acylium ion, which is the active electrophile in the reaction.[4]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-chlorotoluene acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.

  • Regioselectivity: The position of the attack is directed by the existing substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho-, para- director, while the chloro group (-Cl) is a deactivating, ortho-, para- director. The incoming acyl group is directed to the C4 position (para to the methyl group) due to the powerful directing effect of the methyl group and to minimize steric hindrance.

  • Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group.[5] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the ketone product complexed with AlCl₃.

  • Workup: The final product is liberated from the aluminum chloride complex by an aqueous workup.

.dot

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Chlorotoluene95-49-8126.581.0 equiv.Substrate
Succinic Anhydride108-30-5100.071.1 equiv.Acylating agent
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.342.2 equiv.Lewis acid catalyst. Highly hygroscopic and corrosive.[7]
1,2-Dichloroethane (DCE)107-06-298.96~5 mLAnhydrous solvent
Hydrochloric Acid (HCl)7647-01-036.466 M (aq)For workup
Ethyl Acetate141-78-688.11As neededExtraction solvent
Saturated Sodium Chloride (Brine)7647-14-558.44As neededFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent

Equipment:

  • Microwave synthesis reactor

  • 10 mL microwave process vial with a magnetic stir bar

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

  • Rotary evaporator

  • Analytical balance

  • Fume hood

Synthesis Workflow

.dot

G A Reagent Preparation (Under Inert Atmosphere) B Charge Vial: 1. Solvent (DCE) 2. AlCl₃ 3. Succinic Anhydride A->B C Add Substrate: 2-Chlorotoluene (slowly) B->C D Microwave Irradiation (e.g., 120°C, 15 min) C->D E Reaction Quench (Pour onto ice/HCl) D->E F Liquid-Liquid Extraction (Ethyl Acetate) E->F G Wash & Dry (Brine, MgSO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Recrystallization) H->I J Characterization (NMR, IR, MS) I->J

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Procedure

CAUTION: This reaction must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water and is corrosive.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Vial Preparation: Place a magnetic stir bar into a clean, dry 10 mL microwave process vial.

  • Reagent Charging: In the fume hood, add anhydrous 1,2-dichloroethane (~3 mL) to the vial, followed by anhydrous aluminum chloride (2.2 equiv.). Handle AlCl₃ quickly to minimize exposure to atmospheric moisture.

  • Addition of Anhydride: Add succinic anhydride (1.1 equiv.) to the stirring suspension.

  • Substrate Addition: Slowly add 2-chlorotoluene (1.0 equiv.) to the mixture. The vial may become warm.

  • Microwave Reaction: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for 15 minutes.

  • Reaction Workup - Quenching: After the reaction is complete and the vial has cooled to room temperature, carefully uncap it in the fume hood. Slowly pour the reaction mixture onto a beaker containing crushed ice and ~15 mL of 6 M HCl. This step is exothermic and will generate HCl gas.[8]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (~20 mL each).

  • Washing: Combine the organic extracts and wash them sequentially with water and then with saturated brine. The brine wash helps to break any emulsions that may have formed.[10]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain the final product as a white or off-white solid.

Expected Results and Characterization

ParameterExpected Value
Reaction Time15 minutes
Temperature120 °C
Product AppearanceWhite to off-white solid
Expected Yield75-90%
Melting Point~145-148 °C (literature analog)
Molecular FormulaC₁₁H₁₁ClO₃
Molecular Weight226.66 g/mol [11]

Characterization: The identity and purity of the synthesized 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid should be confirmed using standard analytical techniques.

  • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methylene protons of the butyric acid chain, and the methyl group protons.

  • ¹³C NMR: Will confirm the presence of the ketone and carboxylic acid carbonyl carbons, as well as the aromatic and aliphatic carbons.

  • FT-IR: Will display characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the ketone and carboxylic acid, and C-H stretches.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • GC-MS or HPLC: These techniques can also be employed for purity assessment and quantification, often after derivatization of the keto acid.[12][13][14]

Safety and Troubleshooting

HazardPrecaution
Aluminum Chloride (AlCl₃) Highly corrosive and water-reactive.[8] Handle only in a fume hood using dry glassware and equipment. Avoid inhalation and skin contact.
1,2-Dichloroethane (DCE) A potential carcinogen and toxic solvent.[8] All handling must be performed in a fume hood.
HCl Gas Evolution The reaction and quenching steps generate corrosive HCl gas.[8] Ensure adequate ventilation and proper fume hood function.
Pressurized Microwave Vial Do not exceed the recommended temperature or volume for the microwave vial. Allow the vial to cool completely before opening.

Troubleshooting:

  • Low Yield: Ensure all reagents are anhydrous, particularly the AlCl₃ and the solvent. Atmospheric moisture can deactivate the catalyst. Increase reaction time or temperature in small increments if necessary.

  • Emulsion during Workup: Persistent emulsions during extraction can be broken by adding saturated brine or by filtering the mixture through a pad of Celite®.[10]

  • Dark-colored Product: Impurities can sometimes lead to a discolored product. Perform the purification (recrystallization) step carefully, possibly with the addition of activated charcoal, to obtain a pure, white product.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid using microwave-assisted Friedel-Crafts acylation. The method offers significant advantages over conventional approaches, including a drastic reduction in reaction time, high yields, and procedural simplicity. By following the detailed steps and safety precautions outlined, researchers can reliably produce this valuable chemical intermediate for applications in pharmaceutical and chemical research.

References

  • One-pot synthesis of lactones from ketoacids involving microwave heating and sodium borohydride: application in biomass conversion. Chemical Communications (RSC Publishing). Available at: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Swarthmore College. Available at: [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Keto acid profiling analysis as ethoxime/tert-butyldimethylsilyl derivatives by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Improved synthesis of α-Keto amides by Enhanced Microwave... ResearchGate. Available at: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available at: [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. PMC. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Microwave assisted efficient synthesis of β-keto-sulfones in aqueous medium. Taylor & Francis Online. Available at: [Link]

  • A novel baker's yeast-mediated microwave-induced reduction of racemic 3-Keto-2-Azetidinones: Facile entry to optically active hydroxy β-lactam derivatives. EurekAlert!. Available at: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. Available at: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. ChemistryScore. Available at: [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Available at: [Link]

  • Ch12: Friedel-Crafts acylation. University of Calgary. Available at: [Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. PMC. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]

  • 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. PubChem. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. PrepChem.com. Available at: [Link]

  • Microwave Assisted Organic Synthesis. Google Books.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for optimizing the synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid....

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for optimizing the synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid. This key intermediate, notably used in the production of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen[1][2], is typically synthesized via a Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride.

This guide moves beyond simple protocols to offer in-depth, field-tested insights in a direct question-and-answer format, helping you troubleshoot common issues and improve your experimental outcomes.

Troubleshooting Guide: Common Synthesis Hurdles

This section addresses specific, practical problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low or non-existent. What are the most likely causes?

Low yield is the most frequent issue in this Friedel-Crafts acylation. The root cause often lies in the stringent requirements of the reaction, particularly the sensitivity of the Lewis acid catalyst.[3]

Answer: Several factors can contribute to poor or no yield. Let's break them down systematically:

  • Moisture Contamination: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reaction vessel, solvents, or reagents will react with AlCl₃, hydrolyzing it to aluminum hydroxide and rendering it inactive.[3][4] This is the single most common cause of reaction failure.

    • Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., in a desiccator) immediately before use. Use freshly opened, high-purity anhydrous AlCl₃ and anhydrous solvents.

  • Incorrect Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃. This is because the catalyst forms a complex with both the succinic anhydride to generate the acylium ion and with the resulting ketone product.[5] This product-catalyst complex is stable and must be broken during the workup.

    • Solution: A molar ratio of at least 2.2 equivalents of AlCl₃ per equivalent of succinic anhydride is recommended. This ensures enough catalyst is available to activate the anhydride and drive the reaction to completion.

  • Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, it can promote the formation of side products or cause decomposition.

    • Solution: The reaction typically involves an initial period at a lower temperature (0-5 °C) during the addition of AlCl₃ to manage the exothermic reaction, followed by a period of heating (often to 40-60 °C or higher, depending on the solvent) to drive the reaction forward. Monitor the temperature closely.

  • Poor Reagent Quality: Impurities in the starting materials can inhibit the reaction.

    • Solution: Use high-purity 2-chlorotoluene and succinic anhydride. Ensure the succinic anhydride has not hydrolyzed to succinic acid, which can interfere with the catalyst.

Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity to favor the desired 4-(3-Chloro-2-methylphenyl) product?

Answer: Regioselectivity in the acylation of 2-chlorotoluene is governed by the electronic and steric effects of the methyl and chloro substituents.

  • Electronic Effects: The methyl group is an activating, ortho, para-director. The chloro group is a deactivating, ortho, para-director. Both groups direct incoming electrophiles to positions 4 and 6.

  • Steric Effects: The methyl group at position 2 provides significant steric hindrance, making an attack at the adjacent position 6 less favorable. The chloro group at position 3 also contributes to steric crowding.

Therefore, the acylation is most likely to occur at position 5, para to the activating methyl group and meta to the deactivating chloro group, yielding the desired product. However, formation of the 4-(5-Chloro-2-methylphenyl) isomer is a common side reaction.

Strategies to Enhance Regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence isomer distribution. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the sterically less hindered product.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product over thermodynamically more stable isomers that might form under harsher conditions.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Action(s)
Low/No Yield Moisture deactivating the AlCl₃ catalyst.Oven-dry all glassware; use anhydrous solvents and fresh AlCl₃.[3]
Insufficient AlCl₃.Use at least 2.2 molar equivalents of AlCl₃ relative to succinic anhydride.[5]
Incorrect reaction temperature.Follow a precise temperature profile (e.g., initial cooling, then controlled heating).
Isomer Formation Competing electronic/steric effects.Use non-polar solvents (e.g., CH₂Cl₂) to maximize steric influence.[4]
High reaction temperature.Conduct the reaction at the lowest feasible temperature to improve selectivity.
Difficult Workup Formation of aluminum hydroxide emulsions.Quench the reaction by slowly adding the mixture to a stirred solution of ice and concentrated HCl.[3]
Product loss during purification.Choose an appropriate recrystallization solvent (e.g., toluene, ethanol/water mixture) based on solubility tests.

Experimental Protocol: A Validated Approach

This protocol provides a detailed, step-by-step methodology for the synthesis and purification.

Part 1: Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid
  • Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or drying tube). Ensure the entire apparatus is oven-dried and assembled while hot under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane or dichloromethane). Begin stirring to create a slurry.

  • Reactant Addition: Dissolve 2-chlorotoluene (1.0 eq.) and succinic anhydride (1.0 eq.) in the same anhydrous solvent. Add this solution to the dropping funnel.

  • Reaction: Cool the AlCl₃ slurry in an ice bath to 0-5 °C. Add the reactant solution dropwise from the funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a moderate temperature (e.g., 50 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of starting material.

  • Workup (Quenching): Prepare a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture. This highly exothermic step decomposes the aluminum complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and finally a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 2: Purification by Recrystallization
  • Solvent Selection: Dissolve a small amount of the crude product in various hot solvents (e.g., toluene, ethyl acetate, ethanol/water) to find a system where the product is soluble when hot but sparingly soluble when cold. Toluene is often effective.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this Friedel-Crafts Acylation?

Answer: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[6]

  • Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the opening of the anhydride ring, generating a highly reactive acylium ion electrophile.

  • Electrophilic Attack: The π-electron system of the 2-chlorotoluene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: The AlCl₄⁻ complex, formed in the first step, acts as a base, abstracting a proton from the carbon atom where the acyl group was added. This restores the aromaticity of the ring.

  • Catalyst Complexation: The ketone product formed is a Lewis base and immediately complexes with AlCl₃. This complex is broken during the acidic aqueous workup.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Formation A Succinic Anhydride + AlCl₃ B Lewis Acid-Base Complex A->B Coordination C Acylium Ion Electrophile + AlCl₃(OOCR)⁻ B->C Ring Opening E Arenium Ion (Sigma Complex) D 2-Chlorotoluene D->E Nucleophilic Attack on Acylium Ion F Product-AlCl₃ Complex E->F Deprotonation by AlCl₄⁻ G Final Product (after workup) F->G Acidic Workup G Start Start Synthesis CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes Troubleshoot_Moisture Review Anhydrous Technique: - Oven-dry glassware? - Fresh AlCl₃? - Dry solvents? CheckYield->Troubleshoot_Moisture No Success Synthesis Successful CheckPurity->Success Yes Troubleshoot_Purification Optimize Purification: - Correct recrystallization solvent? - Slow cooling? CheckPurity->Troubleshoot_Purification No Troubleshoot_Stoichiometry Verify Stoichiometry: - AlCl₃ ≥ 2.2 eq.? Troubleshoot_Moisture->Troubleshoot_Stoichiometry Troubleshoot_Temp Check Temperature Profile: - Correct cooling/heating? Troubleshoot_Stoichiometry->Troubleshoot_Temp Troubleshoot_Workup Optimize Workup: - Proper quench? - Efficient extraction? Troubleshoot_Temp->Troubleshoot_Workup Troubleshoot_Workup->Start Retry Troubleshoot_Purification->Start Repurify or Retry

Sources

Optimization

Technical Support Center: Purification of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are working with 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are working with 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical troubleshooting strategies to effectively purify this compound. The information presented here is a synthesis of established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid?

The most common and effective purification techniques for a substituted aromatic carboxylic acid like 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid are:

  • Recrystallization: This is often the first method to consider for solid compounds, as it can be highly effective at removing small amounts of impurities and is scalable.

  • Acid-Base Extraction: This liquid-liquid extraction technique is excellent for separating acidic compounds from neutral or basic impurities.[1][2]

  • Column Chromatography: This is a powerful method for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or when high purity is required.[3]

Q2: How do I decide which purification method to use?

The choice of purification method depends on several factors, including the nature and amount of impurities, the scale of your experiment, and the required final purity. The following flowchart provides a general decision-making framework:

Purification_Strategy start Crude 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (or oily solid) purity_check1 Assess Purity (TLC, NMR, mp) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity is sufficient purity_check1->acid_base Purity is not sufficient purity_check2 Assess Purity acid_base->purity_check2 purity_check2->pure_product Purity is sufficient chromatography Use Column Chromatography purity_check2->chromatography Purity is not sufficient chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

Q3: What are the likely impurities I might encounter?

The impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing compounds like this is the Friedel-Crafts acylation of 2-chloro-1-methylbenzene with succinic anhydride.[4] Potential impurities from this synthesis include:

  • Unreacted starting materials: 2-chloro-1-methylbenzene and succinic anhydride or succinic acid.

  • Regioisomers: Acylation could potentially occur at other positions on the aromatic ring, though the directing effects of the chloro and methyl groups make the desired product a major one.

  • Poly-acylated products: Although less common with deactivating groups, a second acylation on the aromatic ring is possible.

  • By-products from the Lewis acid catalyst: For example, hydrated aluminum chloride if AlCl3 is used.[5]

  • Residual solvents from the reaction or workup.

Q4: How can I monitor the progress of my purification?

Regularly assessing the purity of your compound is crucial. Here are some common methods:

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly checking the number of components in a mixture and for optimizing solvent systems for column chromatography.[6]

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of purity. Impurities tend to broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[7]

Purification Methods: A Comparative Overview

MethodProsConsBest For
Recrystallization - Cost-effective and scalable.- Can yield very pure crystalline material.- Removes insoluble and some soluble impurities effectively.- Requires the compound to be a solid.- Finding a suitable solvent can be time-consuming.- Potential for product loss in the mother liquor.- Purifying large quantities of a solid product.- Final purification step to obtain crystalline material.
Acid-Base Extraction - Excellent for separating acidic compounds from neutral and basic impurities.- Relatively quick and simple procedure.- Can handle large amounts of material.- Will not separate the target compound from other acidic impurities.- Emulsion formation can complicate the separation.- Requires the use of multiple solvents and reagents.- Initial cleanup of a crude reaction mixture.- Removing non-acidic impurities.
Column Chromatography - High resolving power for complex mixtures.- Can separate compounds with very similar properties.- Adaptable to different scales (from mg to kg).- More time-consuming and labor-intensive.- Requires larger volumes of solvents.- Can be costly due to the stationary phase (e.g., silica gel).- Separating mixtures of compounds with different polarities.- When very high purity is required.- When recrystallization and extraction are ineffective.

Troubleshooting Guide

Recrystallization Issues
Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your impure compound is lower than the boiling point of the solvent.[8][9]

Causality & Solution:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound.

  • Rapid Cooling: Cooling the solution too quickly can lead to a supersaturated state where oiling out is kinetically favored over crystallization.[10]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool very slowly.

  • Change the Solvent System: Choose a solvent with a lower boiling point or use a mixed solvent system.

  • Perform a Preliminary Purification: Use acid-base extraction or a quick filtration through a silica plug to remove some of the impurities before attempting recrystallization again.

Q: I've cooled the solution, but no crystals have formed. What's wrong?

A: This is a common issue that can usually be resolved.

Causality & Solution:

  • Excess Solvent: This is the most frequent cause. If the solution is not saturated at the lower temperature, crystals will not form.[9]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature, but crystal nucleation has not yet occurred.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a nucleation site.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[10]

  • Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility of your compound.

Column Chromatography Issues
Q: My carboxylic acid is streaking on the TLC plate. Will this be a problem for column chromatography?

A: Yes, streaking (or tailing) on a TLC plate is a strong indicator that you will have poor separation and broad peaks during column chromatography.

Causality & Solution:

  • Strong Interaction with Silica Gel: The carboxylic acid group can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to slow and uneven elution.[11]

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of a weak acid, such as acetic acid or formic acid, to your eluent. This will protonate the silica gel surface and the carboxylic acid, reducing the strong ionic interactions and leading to sharper bands.[12]

  • Consider Reverse-Phase Chromatography: If modifying the eluent is not effective, reverse-phase chromatography on a C18-functionalized silica gel can be an excellent alternative for polar compounds like carboxylic acids.[13]

Acid-Base Extraction Issues
Q: An emulsion has formed between the organic and aqueous layers, and they won't separate. What can I do?

A: Emulsions are common when performing extractions, especially with basic solutions.

Causality & Solution:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.

  • Surfactant-like Impurities: Some impurities can act as surfactants, stabilizing the emulsion.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand for some time; the layers may separate on their own.

  • Gentle Swirling: Gently swirl the funnel to encourage the layers to coalesce.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: For stubborn emulsions, you can filter the mixture through a pad of Celite or glass wool.

Experimental Protocols

Recrystallization Protocol (Generic)

This protocol should be optimized by first performing small-scale solvent screening tests.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, or mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt.

  • Separation: Gently shake the funnel, venting frequently. Allow the layers to separate. The aqueous layer now contains your product as its sodium salt. Drain the aqueous layer into a clean flask.

  • Wash: Wash the organic layer with the aqueous base one or two more times to ensure complete extraction. Combine all aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a 1M aqueous solution of a strong acid (e.g., HCl) until the solution is acidic (test with pH paper). Your purified carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Column Chromatography Protocol
  • TLC Analysis: Develop a solvent system (eluent) using TLC that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities. A common starting point for a carboxylic acid might be a mixture of hexane and ethyl acetate with 1% acetic acid.

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent and load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?[Link]

  • University of California, Irvine. (n.d.). Recrystallization1. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition - Organic Chemistry Key...[Link]

  • Google Patents. (n.d.).
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • QuickCompany. (n.d.). Purification Of Aromatic Carboxylic Acids. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. [Link]

  • National Center for Biotechnology Information. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • University of Calgary. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

Welcome to the technical support center for the purification of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. Here, we will address common challenges and frequently asked questions to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid to consider when selecting a recrystallization solvent?

A1: The molecular structure of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid contains a carboxylic acid group, a ketone, and a substituted aromatic ring. The carboxylic acid and ketone groups introduce polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents like alcohols or acetone. The chlorinated methylphenyl group is nonpolar and will contribute to its solubility in less polar solvents like toluene or ethyl acetate. A successful recrystallization will exploit the differential solubility of the compound at high and low temperatures.

Q2: What defines an ideal single-solvent system for recrystallization?

A2: An ideal single solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should completely dissolve the compound near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.

  • Non-toxic and inexpensive: For practical and safety reasons, the solvent should be readily available, affordable, and have a low toxicity profile.

Q3: When should a mixed-solvent system be considered?

A3: A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization. This typically involves a "solvent" in which the compound is highly soluble and a "non-solvent" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. For 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, a potential system could be dissolving it in hot ethanol ("solvent") and then adding water ("non-solvent") until the solution becomes turbid.

Troubleshooting Guide

Q4: My compound has "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often due to a super-saturated solution or a very high concentration of impurities.

  • Immediate Action: Reheat the solution until the oil redissolves completely. Add more solvent to decrease the concentration, and then allow it to cool more slowly.

  • Preventative Measures:

    • Slower Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a beaker, before moving it to an ice bath.

    • Solvent Choice: The boiling point of your solvent may be too high. Consider a lower-boiling point solvent.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound to provide a nucleation site.

Q5: My crystal yield is disappointingly low. How can I improve it?

A5: A low yield can result from several factors. Here is a systematic approach to diagnose and resolve the issue:

  • Incomplete Crystallization: Ensure the solution has been thoroughly cooled. After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Excess Solvent: You may have used too much solvent to dissolve the compound. While some product will always remain in the mother liquor, minimizing the volume of hot solvent used will increase the yield. If you suspect excess solvent, you can carefully evaporate some of it and attempt to recrystallize again.

  • Premature Crystallization: If the compound crystallizes too early, especially during hot filtration, you can lose a significant amount of product. To prevent this, use a pre-warmed funnel and flask for the filtration step and add a slight excess of hot solvent before filtering.

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to avoid redissolving your product.

Q6: My final crystals are colored, but the pure compound should be white. How can I remove colored impurities?

A6: Colored impurities are often large, polar molecules. They can be effectively removed using activated charcoal.

  • Procedure:

    • Dissolve the impure compound in the appropriate hot solvent.

    • Cool the solution slightly and add a small amount of activated charcoal (about 1-2% of the solute's weight).

    • Gently heat the solution to just below boiling for 5-10 minutes while swirling.

    • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Allow the clear filtrate to cool and crystallize as usual.

Caution: Do not add activated charcoal to a boiling solution, as this can cause it to boil over violently.

Data Presentation: Solvent Selection

The choice of solvent is critical for successful recrystallization. Below is a table of common solvents to consider for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity (Relative)Dielectric ConstantPotential Use
Water1001.00080.1Good anti-solvent for polar organic solvents.
Ethanol780.65424.6Good for dissolving polar compounds.
Acetone560.35520.7Good general-purpose solvent for ketones.
Ethyl Acetate770.2286.0Medium polarity, good for a range of compounds.
Dichloromethane400.3099.1Dissolves many organic compounds, but low boiling point.
Toluene1110.0992.4Good for aromatic compounds, may require a non-polar anti-solvent.
Hexane690.0091.9Good anti-solvent for non-polar compounds.

Data compiled from various sources, including.

Experimental Protocol: Recrystallization of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale first.

  • Solvent Selection: Based on the compound's structure, an ethanol/water mixed-solvent system is a good starting point.

  • Dissolution:

    • Place 1.0 g of the impure compound into a 50 mL Erlenmeyer flask.

    • Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture gently on a hot plate while swirling until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Wash the original flask and filter paper with a small amount of hot ethanol to recover any remaining compound.

  • Crystallization:

    • Remove the flask from the heat.

    • Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy (the cloud point).

    • Add a few drops of hot ethanol until the solution becomes clear again.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying:

    • Press the crystals between two pieces of filter paper to remove excess solvent.

    • Dry the crystals in a desiccator or a vacuum oven until a constant weight is achieved.

Visualization of Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Compound Oils Out? cool->oiling_out crystals_form Crystals Form? low_yield Low Yield? crystals_form->low_yield Yes induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes impure_crystals Crystals Impure? low_yield->impure_crystals No optimize_cooling Optimize Cooling (Slower Cooling, Ice Bath) low_yield->optimize_cooling Yes success Pure Crystals Obtained impure_crystals->success No use_charcoal Use Activated Charcoal & Re-filter impure_crystals->use_charcoal Yes reheat_add_solvent->cool induce_crystallization->crystals_form optimize_cooling->cool use_charcoal->dissolve

Optimization

Technical Support Center: A Researcher's Guide to Isolating 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid from Regioisomeric Impurities

Introduction: Welcome to our dedicated technical guide for chemists, researchers, and drug development professionals tackling the purification of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid. The synthesis of this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to our dedicated technical guide for chemists, researchers, and drug development professionals tackling the purification of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid. The synthesis of this compound via Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride often leads to the formation of closely related regioisomers.[1][2][3][4][5] These impurities can pose significant challenges in downstream applications, making their effective removal a critical step in the synthetic workflow. This guide provides a comprehensive, question-and-answer-based resource, offering troubleshooting protocols and in-depth scientific explanations to empower you to overcome these purification hurdles.

Troubleshooting and FAQs

Q1: I've synthesized 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, but my initial analysis shows it's impure. What are the likely regioisomers I'm dealing with?

The Friedel-Crafts acylation reaction is governed by the directing effects of the substituents on the aromatic ring. In the case of 2-chlorotoluene, both the methyl group (ortho-, para-directing) and the chlorine atom (ortho-, para-directing) influence the position of the incoming acyl group. This can lead to a mixture of products.

Most Probable Regioisomers:

  • Desired Product: 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

  • Primary Impurity: 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid[6][7]

  • Possible Minor Impurity: 4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid[8]

Table 1: Potential Regioisomers of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

Compound NameIUPAC NameMolecular Formula
4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid4-(3-chloro-2-methylphenyl)-4-oxobutanoic acidC11H11ClO3
4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid4-(4-chloro-3-methylphenyl)-4-oxobutanoic acidC11H11ClO3
4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid4-(3-chloro-4-methylphenyl)-4-oxobutanoic acidC11H11ClO3
Q2: My HPLC and LC-MS results show multiple peaks with the same mass. How can I definitively identify which peak corresponds to my desired regioisomer?

While techniques like LC-MS can suggest the presence of isomers by showing identical mass-to-charge ratios, they often cannot distinguish between them without established standards.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of regioisomers.[11][12]

Protocol for Isomer Identification:

  • Isolate Each Isomer: Begin by performing a small-scale purification using preparative HPLC or careful column chromatography to isolate a small, pure sample of each major peak.

  • ¹H NMR Spectroscopy: The substitution pattern on the aromatic ring will create unique chemical shifts and coupling patterns for the aromatic protons of each isomer.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals in the aromatic region will differ between the isomers, providing another layer of confirmation.

  • 2D NMR (COSY and HMBC): For complex spectra or absolute confirmation, 2D NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the exact connectivity of the molecule.

Workflow for Isomer Identification

Caption: A stepwise workflow for the identification of regioisomers.

Q3: What are the most effective methods for separating these regioisomers on a preparative scale?

The separation of regioisomers can be challenging due to their similar physical properties. A combination of techniques is often the most successful approach.

Method 1: Fractional Crystallization

This classical technique leverages subtle differences in the solubility of the isomers in a specific solvent system.

Step-by-Step Protocol:

  • Solvent Screening: Experiment with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find one in which the desired isomer is less soluble than the others at a given temperature.

  • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent.

  • Slow Cooling: Allow the solution to cool slowly and without agitation to encourage the formation of pure crystals.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Purity Analysis: Analyze the purity of the crystals and the remaining mother liquor by HPLC. Repeat the process if necessary.

Method 2: Preparative Reversed-Phase HPLC

This is a highly effective but more resource-intensive method for achieving high purity.

Step-by-Step Protocol:

  • Analytical Method Development: Develop a robust analytical HPLC method using a C18 column that provides good separation of the isomers. Mobile phases typically consist of acetonitrile or methanol and water, with a small amount of acid (e.g., formic or trifluoroacetic acid) to ensure the carboxylic acid is protonated.[13][14]

  • Scale-Up: Transfer the optimized analytical method to a preparative HPLC system with a larger C18 column.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis and Pooling: Analyze the fractions by analytical HPLC and combine those containing the pure desired product.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.

Method 3: Derivatization Followed by Chromatography

In some cases, converting the carboxylic acid to an ester (e.g., a methyl ester) can alter the polarity and physical properties of the isomers enough to improve their separation by normal-phase column chromatography.[15][16]

Step-by-Step Protocol:

  • Esterification: Convert the mixture of carboxylic acids to their corresponding methyl esters using a standard procedure (e.g., methanol with a catalytic amount of sulfuric acid). A commercially available methyl ester of the desired product is methyl 4-(3-chloro-2-methylphenyl)-4-oxobutanoate.[17]

  • Chromatography: Separate the esterified isomers using silica gel column chromatography.

  • Hydrolysis: Hydrolyze the purified ester back to the carboxylic acid using aqueous base followed by acidic workup.

Decision Aid for Purification Strategy

G start Crude Mixture of Regioisomers purity_level What is the required purity? start->purity_level high_purity > 99.5% purity_level->high_purity High moderate_purity 95-99% purity_level->moderate_purity Moderate prep_hplc Preparative HPLC high_purity->prep_hplc crystallization Fractional Crystallization moderate_purity->crystallization derivatization Derivatization-Chromatography-Hydrolysis crystallization->derivatization If crystallization is insufficient

Caption: A decision-making diagram for selecting a purification method based on required purity.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Kainz, Q. M., et al. (2025, February 14). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Retrieved from [Link]

  • Nikolova, D., & Momchilova, S. (2022, January 27). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules. Retrieved from [Link]

  • Kainz, Q. M., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers? r/OrganicChemistry. Retrieved from [Link]

  • Shellie, R. A., & Marriott, P. J. (2003, March 15). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Journal of Chromatography A. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Movassaghi, M., & Ondrus, A. E. (2011, April 14). Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters under Neutral Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

  • Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(4-Nitrophenyl)butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Springer Professional. (2021, July 14). Separation of butyric acid from aqueous media using menthol-based hydrophobic deep eutectic solvent and modeling by response surface methodology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid. Retrieved from [Link]

  • ResearchGate. (2022, March 8). Separation of butyric acid in fixed bed column with solvent impregnated resin containing ammonium ionic liquid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 2-Chlorotoluene Acylation

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates specifically encountered during the acylation of 2-chlorotoluene. The following question-and-answer format addresses common issues, explains the underlying chemical principles, and provides actionable protocols to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low conversion in the acylation of 2-chlorotoluene?

A: The most frequent cause is a combination of the substrate's inherent reactivity and catalyst-related issues. 2-Chlorotoluene is a moderately deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom. This reduced nucleophilicity requires carefully optimized conditions and a highly active catalyst system to proceed efficiently. Often, seemingly minor issues like catalyst quality, moisture, or incorrect stoichiometry are the primary culprits.

Q2: Why is my reaction mixture turning dark or forming a tar-like substance with low product yield?

A: Dark coloration or tar formation often points to side reactions or decomposition, which can be caused by excessively high reaction temperatures or the use of an overly reactive catalyst system for the substrate. It may also indicate the presence of impurities in the starting materials that are polymerizing under the strong Lewis acidic conditions.

Q3: Can I use any Lewis acid for this reaction?

A: While several Lewis acids can catalyze Friedel-Crafts reactions, aluminum chloride (AlCl₃) is most commonly employed for its high activity.[1] However, its high reactivity can sometimes lead to side products. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be alternatives, though they may require higher temperatures or longer reaction times to achieve good conversion.[2][3] The choice of catalyst should be tailored to the specific acylating agent and desired reaction kinetics.

Q4: How much catalyst should I use?

A: A critical and often misunderstood aspect of Friedel-Crafts acylation is that the Lewis acid catalyst is typically required in stoichiometric or even excess amounts.[2] This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst. This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent.[4] A molar ratio of 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (either 2-chlorotoluene or the acylating agent) is a common starting point.

In-Depth Troubleshooting Guides

This section provides a detailed, systematic approach to diagnosing and resolving poor conversion rates.

Problem Area 1: Catalyst Inactivity and Stoichiometry

Q: I've added the correct amount of AlCl₃, but my reaction shows less than 20% conversion after several hours. What could be wrong with my catalyst?

A: This classic symptom points directly to catalyst deactivation, most commonly by moisture. Aluminum chloride is extremely hygroscopic and reacts violently with water to form inactive aluminum hydroxides and HCl.[5]

Causality Explained: The catalytic cycle of a Friedel-Crafts acylation begins with the Lewis acid (e.g., AlCl₃) activating the acyl chloride to form a highly electrophilic acylium ion.[6] If water is present, the AlCl₃ will preferentially react with it, as water is a hard Lewis base. This hydrolysis is irreversible and renders the catalyst useless for the intended reaction.

Troubleshooting Workflow:

  • Verify Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum immediately before use.[7]

    • Solvents & Reagents: Use only freshly opened, anhydrous grade solvents. If the solvent is from a previously opened bottle, it should be appropriately dried (e.g., over molecular sieves) and tested for water content. 2-chlorotoluene and the acylating agent (e.g., acetyl chloride) should also be verified to be free of water and corresponding carboxylic acid impurities.[2]

  • Assess Catalyst Quality:

    • Use AlCl₃ from a freshly opened container. Older bottles, even if tightly sealed, may have been exposed to atmospheric moisture over time.

    • Visually inspect the AlCl₃. It should be a fine, white to pale-yellow powder. Clumps or a grayish appearance can indicate hydrolysis.

  • Optimize Catalyst Loading:

    • As detailed in the table below, the stoichiometry is key. The product complexation necessitates using more than a catalytic amount. If low conversion persists under strictly anhydrous conditions, consider incrementally increasing the AlCl₃ loading to 1.5 equivalents.

Data Presentation: Recommended Catalyst Stoichiometry

Acylating AgentCatalystMolar Ratio (Catalyst:Acylating Agent)Notes
Acetyl ChlorideAlCl₃1.1 - 1.3Standard starting point for acyl chlorides.
Acetic AnhydrideAlCl₃2.2 - 2.5Requires >2 equivalents as AlCl₃ complexes with both the product and the acetate byproduct.
Propionyl ChlorideAlCl₃1.1 - 1.3Similar to acetyl chloride.
Ferric Chloride (FeCl₃)FeCl₃1.1 - 1.5Milder catalyst; may require higher temperatures.[3]

Visual Aid: Catalyst Deactivation Pathway

cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathway AlCl3 AlCl₃ (Active) Acylium [RCO]⁺AlCl₄⁻ (Acylium Ion) AlCl3->Acylium + RCOCl Inactive_Al Al(OH)₃ + HCl (Inactive) AlCl3->Inactive_Al Irreversible Hydrolysis Product_Complex Product-AlCl₃ Complex Acylium->Product_Complex + 2-Chlorotoluene - H⁺ Acyl_Cl RCOCl H2O H₂O (Moisture) H2O->Inactive_Al caption Fig 1. Competition between active cycle and moisture deactivation. start Low Conversion Observed check_anhydrous Are all reagents/glassware rigorously anhydrous? start->check_anhydrous check_catalyst Is the AlCl₃ from a fresh, newly opened container? check_anhydrous->check_catalyst Yes fix_anhydrous Action: Dry all solvents/glassware. Re-run experiment. check_anhydrous->fix_anhydrous No check_stoich Is AlCl₃ stoichiometry ≥ 1.1 equivalents? check_catalyst->check_stoich Yes fix_catalyst Action: Use a fresh bottle of AlCl₃. Re-run experiment. check_catalyst->fix_catalyst No check_temp Was addition performed at 0-5 °C and then warmed? check_stoich->check_temp Yes fix_stoich Action: Increase AlCl₃ to 1.3 eq. Re-run experiment. check_stoich->fix_stoich No fix_temp Action: After RT, gently heat to 40-60 °C. Monitor by TLC/GC. check_temp->fix_temp No success Conversion Improved check_temp->success Yes fix_anhydrous->start fix_catalyst->start fix_stoich->start fix_temp->success caption Fig 2. Systematic workflow for troubleshooting low conversion.

Caption: Fig 2. Systematic workflow for troubleshooting low conversion.

References

  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Quora. (2012, December 28). Organic Chemistry: Why is AlCl3 used in Fridel-Crafts reaction? Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature Control for Succinic Anhydride Reactions

Welcome to the Advanced Bioconjugation Support Center. As drug development professionals and bioconjugation scientists, you are likely aware that succinylation is a deceptively simple modification.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. As drug development professionals and bioconjugation scientists, you are likely aware that succinylation is a deceptively simple modification. While the addition of succinic anhydride to amines or hydroxyls is a standard procedure, achieving a consistent Degree of Substitution (DoS) without denaturing sensitive biomolecules requires rigorous thermodynamic and kinetic control.

This guide bypasses basic overviews to address the direct causality behind reaction failures, providing field-proven, self-validating methodologies for optimizing temperature during succinylation.

The Mechanistic Reality of Succinylation

The fundamental challenge in aqueous succinylation is a kinetic race between two competing pathways: the desired nucleophilic attack by the target substrate (acylation) and the undesired nucleophilic attack by water (hydrolysis).

Succinic anhydride hydrolyzes rapidly in water, with a half-life of approximately 4.3 minutes at 25 °C in neutral solutions[1]. Because the ring-opening hydrolysis reaction is highly exothermic, any localized increase in temperature exponentially accelerates further hydrolysis[2]. If temperature is not strictly controlled, this creates a runaway thermal loop where the reagent is entirely consumed as waste (succinic acid) before it can modify your target protein or polymer.

ReactionPathway SA Succinic Anhydride (Electrophile) Product Succinylated Conjugate (Desired) SA->Product Acylation (Controlled Temp) Waste Succinic Acid (Hydrolysis Waste) SA->Waste Hydrolysis (Exothermic) Amine Target Amine (Nucleophile) Amine->Product Water Aqueous Buffer (H2O / OH-) Water->Waste

Fig 1. Competing pathways in succinylation: desired acylation vs. temperature-dependent hydrolysis.

Diagnostic Q&A: Troubleshooting Thermal & Kinetic Failures

Q: Why is my Degree of Substitution (DoS) lower than expected despite using a 50x molar excess of succinic anhydride? A: You are likely experiencing thermal runaway leading to rapid hydrolysis. Succinic anhydride reacts exothermically with water; if added too quickly in bulk, local heating accelerates the hydrolysis rate violently[2]. At elevated temperatures, the half-life of the anhydride drops to seconds. To fix this, you must add the anhydride in small aliquots or dissolved in an anhydrous, water-miscible solvent (like 1,4-dioxane) over an extended period while maintaining the reaction vessel in a thermostatic bath[3].

Q: Should I run my protein succinylation at 4 °C, 25 °C, or 37 °C? A: The optimal temperature depends entirely on the steric hindrance and thermal stability of your substrate:

  • 0–4 °C (Ice Bath): Ideal for highly reactive, accessible amines or structurally sensitive proteins (e.g., human lens crystallins or specific conjugate vaccines)[3][4]. At this temperature, hydrolysis is significantly suppressed, allowing the acylation reaction to proceed efficiently even if it takes longer (typically 3–4 hours).

  • 37 °C (Thermostatic Bath): Optimal for sterically hindered or robust structural proteins (e.g., whey protein isolate). Research indicates that for certain robust proteins, a 37 °C environment maximizes the DoS within 30 minutes, but reactivity drops sharply if the temperature exceeds 37 °C due to complete anhydride hydrolysis[5].

Q: My protein is precipitating during the reaction. Is the temperature too low? A: Precipitation is rarely caused by low temperature alone in this context; it is usually a failure of pH control exacerbated by temperature. As succinic anhydride hydrolyzes, it releases succinic acid, which rapidly drops the pH[4]. If the pH falls below the protein's isoelectric point, it will precipitate. You must co-add a base (e.g., 1M NaOH) to maintain the pH between 8.0 and 9.0, which also ensures the target amines remain deprotonated and nucleophilic[5].

Quantitative Data: Thermal Impact on Reaction Kinetics

To aid in experimental design, the following table synthesizes the kinetic behavior of succinic anhydride across different thermal regimes based on established literature.

Reaction TemperatureTarget SubstrateOptimal pHHydrolysis Impact / Half-LifeReference
0 – 4 °C Sensitive Proteins / Vaccines7.5 – 8.0Hydrolysis heavily suppressed; enables high yield with minimal reagent excess.[3],[4]
25 °C General Aqueous Solutions7.0

minutes. Baseline for standard small-molecule bioconjugation.
[1]
37 °C Robust Proteins (e.g., Whey)8.0 – 9.0Max DoS achieved rapidly (~30 min); >37 °C causes near-instantaneous hydrolysis.[5]
> 130 °C Cellulose / Industrial PolymersN/A (Dry/Vapor)Requires non-aqueous conditions or succinamic acid to force esterification.[6]

Self-Validating Experimental Protocol: Controlled Aqueous Succinylation

This protocol is designed as a closed-loop, self-validating system. By monitoring pH and temperature simultaneously, the reaction provides real-time feedback on its kinetic state.

Phase 1: Substrate Preparation & Thermal Equilibration
  • Dissolution: Dissolve your target protein or amine in a non-nucleophilic buffer (e.g., 0.1 M Sodium Borate or 0.1 M MES) at a concentration of 10–20 mg/mL[4].

  • Thermal Equilibration: Place the reaction vessel in a thermostatic water bath or ice bath set to your target temperature (e.g., 4 °C for sensitive targets, 37 °C for robust proteins).

    • Causality: Pre-chilling the buffer increases the thermal mass, providing a buffer against the upcoming exothermic shock.

Phase 2: Controlled Reagent Addition
  • Anhydride Preparation: Weigh the required molar excess of succinic anhydride. For precise control, dissolve it in a minimal volume of anhydrous 1,4-dioxane or DMF immediately prior to use[3].

  • Dropwise Addition: Add the anhydride solution to the stirring protein mixture in 100 µL aliquots over 30 minutes.

    • Causality: Staggered addition prevents localized heat spikes, keeping the bulk temperature stable and preventing runaway hydrolysis[2].

Phase 3: Real-Time Validation & pH Clamping
  • pH Monitoring: Maintain a pH probe in the solution. The pH will begin to drop immediately upon anhydride addition.

  • Titration: Manually or via a pH-stat, add 1 M NaOH to strictly maintain the pH between 8.0 and 9.0[5].

    • Self-Validation Checkpoint: The consumption of NaOH is directly proportional to the reaction progress (both acylation and hydrolysis). When the pH stabilizes and no longer requires NaOH to remain at 8.0, the anhydride has been fully consumed. This validates the end of the kinetic phase.

Phase 4: Termination
  • Quenching & Cleanup: Once the pH is stable for 15 minutes, the reaction is complete. Dialyze the mixture extensively against your final storage buffer (e.g., 0.2 M NaCl or PBS) at 4 °C to remove the succinic acid waste by-product[4].

Troubleshooting Start Initiate Succinic Anhydride Addition Monitor Monitor Reaction Temp & pH (Target: pH 8-9) Start->Monitor Decision Is Temp Rising Rapidly? (>2°C/min) Monitor->Decision Action1 Pause Addition & Increase Cooling Decision->Action1 Yes (Exotherm) Action2 Continue Aliquot Addition Decision->Action2 No (Stable) Action1->Monitor Temp Stabilized Action2->Monitor Next Aliquot

Fig 2. Closed-loop temperature and pH monitoring workflow for bulk succinylation reactions.

References

  • Title: Succinylated whey protein isolate as a sustained-release excipient of puerarin derivative oral tablets: Preparation, optimization and pharmacokinetics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Succinylation Is a Gain-of-Function Modification in Human Lens αB-Crystallin Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Treatment with Succinic Anhydride Improves the Immunogenicity of Shigella flexneri Type 2a O-Specific Polysaccharide–Protein Conjugates in Mice Source: ASM Journals (Infection and Immunity) URL: [Link]

Sources

Troubleshooting

Handling moisture sensitivity during Friedel-Crafts acylation

Technical Support Center: Friedel-Crafts Acylation A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Friedel-Crafts Acylation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding moisture sensitivity in this cornerstone of organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your own work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when performing a Friedel-Crafts acylation, with a specific focus on the impact of moisture.

Q1: My Friedel-Crafts acylation reaction has a very low yield or isn't working at all. What is the most likely cause related to moisture?

A1: The most probable cause is the deactivation of the Lewis acid catalyst by water.[1] Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are highly moisture-sensitive.[1][2] Water acts as a Lewis base and reacts with the Lewis acid catalyst in a vigorous and often exothermic reaction.[3] This reaction forms a hydrate complex, which is no longer capable of activating the acylating agent (e.g., acyl chloride or anhydride) to generate the necessary acylium ion electrophile.[4] Consequently, the electrophilic aromatic substitution reaction cannot proceed, leading to low or no product yield.

Q2: I observed fuming when I added the Lewis acid catalyst to my reaction mixture. Is this normal?

A2: Fuming is a strong indicator that your reaction setup contains excess moisture. Lewis acids like AlCl₃ react with water to produce hydrogen chloride (HCl) gas.[3][5] When this gas comes into contact with atmospheric moisture, it forms a visible aerosol, which appears as white fumes. This observation suggests a breach in your anhydrous setup, which could be due to improperly dried glassware, solvents, or reagents, or a leak in your inert atmosphere system.

Q3: Can I use a hydrated Lewis acid catalyst for my Friedel-Crafts acylation?

A3: No, using a hydrated Lewis acid will result in reaction failure. The catalytic activity of the Lewis acid is dependent on its ability to accept an electron pair from the acylating agent.[4] When the Lewis acid is hydrated, its Lewis acidity is neutralized by the water molecules, rendering it inactive for the Friedel-Crafts reaction.[4] It is crucial to use a fresh, anhydrous grade of the Lewis acid and handle it under strictly anhydrous conditions.

Q4: How does the presence of moisture affect the stoichiometry of the Lewis acid catalyst?

A4: In a Friedel-Crafts acylation, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required. This is because the ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1][6] If moisture is present, it will consume an additional amount of the Lewis acid, further reducing the available catalyst for the desired reaction. Therefore, any moisture contamination will necessitate the use of an even larger excess of the Lewis acid, which can complicate the workup and purification process.

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-cause-solution framework for tackling persistent issues related to moisture in your Friedel-Crafts acylation reactions.

Problem 1: Consistently Low or No Product Yield
  • Primary Cause: Deactivation of the Lewis acid catalyst by residual moisture in the reaction system.

  • Underlying Mechanism: The lone pair of electrons on the oxygen atom of a water molecule readily coordinates with the electron-deficient Lewis acid. This interaction is highly favorable and effectively "poisons" the catalyst, preventing it from activating the acylating agent.

  • Rigorous Drying of Glassware: All glassware must be meticulously dried before use.

    • Protocol: Place all glassware in an oven at a minimum of 120 °C for at least 4 hours, or preferably overnight. Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[7] Alternatively, flame-dry the glassware under vacuum and then backfill with an inert gas.[8]

  • Ensuring Anhydrous Solvents and Reagents: Commercially available "anhydrous" solvents may still contain trace amounts of water that can be detrimental.

    • Protocol for Solvent Drying: For common solvents like dichloromethane (CH₂Cl₂), distillation over a suitable drying agent is recommended. For instance, refluxing CH₂Cl₂ over calcium hydride (CaH₂) and then distilling it provides a highly anhydrous solvent.[9] For other solvents like THF, a sodium/benzophenone still is effective.[9]

    • Handling of Reagents: Use freshly opened bottles of anhydrous Lewis acids. Once opened, store them in a desiccator. Acyl chlorides and anhydrides should also be handled with care to prevent hydrolysis from atmospheric moisture.

  • Maintaining an Inert Atmosphere: The reaction must be conducted under an inert atmosphere to exclude atmospheric moisture.[10]

    • Protocol for Setting up an Inert Atmosphere: Assemble the dried glassware and purge the system with a steady stream of nitrogen or argon for several minutes.[11] A simple method for teaching labs is to use a balloon filled with the inert gas connected to the reaction flask via a needle.[7] For more rigorous applications, a Schlenk line or a glovebox should be used.[12]

Problem 2: Formation of Unwanted Byproducts and Tarry Materials
  • Primary Cause: Side reactions promoted by the presence of water and HCl generated in situ.

  • Underlying Mechanism: The HCl produced from the reaction of the Lewis acid with water can lead to acid-catalyzed side reactions, such as polymerization or degradation of starting materials or products, especially at elevated temperatures. This can result in the formation of complex, often intractable, tarry materials.[13]

  • Strict Adherence to Anhydrous Techniques: The most effective way to prevent these side reactions is to eliminate the source of moisture, as detailed in the protocols for Problem 1.

  • Control of Reaction Temperature: Friedel-Crafts acylations are often exothermic.

    • Protocol: The reaction should be cooled in an ice bath (0 °C) during the addition of the acylating agent and the aromatic substrate.[1][13] This helps to control the reaction rate and minimize side reactions. After the initial addition, the reaction may be allowed to slowly warm to room temperature.

  • Proper Quenching Procedure: The workup of the reaction is critical to prevent product degradation.

    • Protocol: The reaction mixture should be quenched by carefully and slowly pouring it onto a mixture of crushed ice and concentrated HCl.[1][13] This hydrolyzes the aluminum chloride-ketone complex and separates the organic product from the inorganic salts.

Data Presentation: Drying Agents and Lewis Acid Water Tolerance

For your convenience, the following tables summarize key information regarding common drying agents and the relative water tolerance of various Lewis acids.

Table 1: Common Drying Agents for Solvents in Friedel-Crafts Acylation

Drying AgentSuitable SolventsIncompatible SolventsComments
Calcium Hydride (CaH₂) Dichloromethane, Chloroform, Acetonitrile, TolueneAlcohols, AcidsReacts with protic solvents. Good for halogenated and hydrocarbon solvents.
Sodium (Na) / Benzophenone Tetrahydrofuran (THF), Diethyl EtherHalogenated solvents, KetonesProvides a visual indication of dryness (deep blue/purple color).[9]
Molecular Sieves (3Å or 4Å) Many common solventsCan be regenerated by heating.[9] Good for storing already dried solvents.
Anhydrous Magnesium Sulfate (MgSO₄) Used during workupFast and efficient for removing water from organic extracts.[14]
Anhydrous Sodium Sulfate (Na₂SO₄) Used during workupHigh capacity for water, but slower than MgSO₄.

Table 2: Relative Water Tolerance of Common Lewis Acids

Lewis AcidRelative Water ToleranceComments
Aluminum Chloride (AlCl₃) Very LowHighly hygroscopic and reacts violently with water.[1][3]
Iron(III) Chloride (FeCl₃) Very LowAlso highly moisture-sensitive.[6]
Zinc Chloride (ZnCl₂) LowLess reactive with water than AlCl₃ or FeCl₃, but still requires anhydrous conditions.[6]
Boron Trifluoride (BF₃) LowTypically used as a gas or in a complex (e.g., BF₃·OEt₂). Reacts with water.
Tin(IV) Chloride (SnCl₄) LowMoisture-sensitive liquid.
Titanium(IV) Chloride (TiCl₄) Very LowReacts vigorously with water.
Metal Triflates (e.g., Sc(OTf)₃) ModerateSome metal triflates show higher water tolerance and can even be used in aqueous media in some cases.[6]

Visualizations: Workflows and Mechanisms

To further clarify the experimental and chemical processes, the following diagrams illustrate key workflows and reaction mechanisms.

Moisture_Deactivation cluster_reaction Friedel-Crafts Acylation cluster_deactivation Deactivation Pathway Acyl_Halide Acyl Halide (RCOX) Acylium_Ion Acylium Ion (RCO⁺) Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid Lewis Acid (AlCl₃) Lewis_Acid->Acylium_Ion Inactive_Complex Inactive Hydrated Complex [AlCl₃(H₂O)] Lewis_Acid->Inactive_Complex Product Aryl Ketone Acylium_Ion->Product + Aromatic Ring Aromatic_Ring Aromatic Ring Aromatic_Ring->Product Water Water (H₂O) Water->Inactive_Complex

Caption: Deactivation of Lewis acid by water.

Troubleshooting_Workflow Start Low or No Product Yield Check_Moisture Suspect Moisture Contamination? Start->Check_Moisture Dry_Glassware Ensure Glassware is Oven/Flame-Dried Check_Moisture->Dry_Glassware Dry_Solvents Distill Solvents Over Drying Agent Dry_Glassware->Dry_Solvents Inert_Atmosphere Set Up Reaction Under N₂ or Ar Dry_Solvents->Inert_Atmosphere Run_Reaction Re-run Reaction with Strict Anhydrous Technique Inert_Atmosphere->Run_Reaction Success Successful Reaction Run_Reaction->Success Still_Fails Still Low Yield Run_Reaction->Still_Fails Other_Issues Investigate Other Potential Issues (e.g., Substrate Reactivity, Reagent Quality) Still_Fails->Other_Issues

Caption: Troubleshooting workflow for low yield.

References

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Fiveable. (2025). Inert atmosphere Definition - Organic Chemistry II Key Terms. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]

  • Quora. (2019). Why is anhydrous AlCl3 used in the Friedel Craft reaction, not aqueous AlCl3?. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why is water not compatible with lewis acids in a friedel-crafts alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Friedel-Crafts reaction. Retrieved from [Link]

  • Chemistry Tuition. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective Friedel-Crafts reactions in water using a DNA-based catalyst. Retrieved from [Link]

Sources

Optimization

Separation of unreacted starting materials from 4-oxobutyric acid derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 4-oxobutyric acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 4-oxobutyric acid derivatives. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the separation of your target compound from unreacted starting materials and other impurities.

Section 1: General Troubleshooting & Initial Assessment

This section addresses the preliminary steps and decisions to make after your synthesis is complete. The initial state of your reaction mixture dictates the most effective purification strategy.

FAQ 1: My reaction is complete. How do I decide on the best purification strategy?

Answer: The optimal purification strategy depends on the physical state of your product (solid vs. oil), the scale of your reaction, and the nature of the impurities. The most common unreacted starting materials in syntheses like the Friedel-Crafts acylation are the aromatic precursor (e.g., biphenyl, 1,2-difluorobenzene) and succinic anhydride or its hydrolyzed form, succinic acid.[1][2]

A logical workflow for method selection is crucial. Start by analyzing a small aliquot of your crude reaction mixture using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the number of components and their relative polarities.[1]

Below is a decision-making workflow to guide your choice.

G start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid extraction Perform Acid-Base Liquid-Liquid Extraction is_solid->extraction Yes is_oil Is the crude product an oil? is_solid->is_oil No chromatography Column Chromatography extraction->chromatography Product is an oil or impure solid is_pure_solid Is the solid pure enough after extraction? extraction->is_pure_solid recrystallization Recrystallization final_product Pure Product recrystallization->final_product chromatography->final_product is_pure_solid->recrystallization No is_pure_solid->final_product Yes is_oil->extraction

Caption: Decision workflow for selecting a purification method.

Section 2: Liquid-Liquid Extraction (LLE)

LLE is often the first and most powerful step in purifying 4-oxobutyric acid derivatives due to their acidic nature.

FAQ 2: How can I use LLE to separate my acidic product from a neutral starting material like an aromatic hydrocarbon?

Answer: This is a classic acid-base extraction. The carboxylic acid group of your product can be deprotonated by a mild base to form a water-soluble carboxylate salt. The neutral aromatic starting material will remain in the organic layer.

The key is to exploit the change in solubility upon salt formation. A dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically sufficient to deprotonate the carboxylic acid without causing unwanted side reactions.[3] After separating the layers, the aqueous layer containing your product salt can be re-acidified (e.g., with 2M HCl) to precipitate the purified 4-oxobutyric acid derivative.[2]

Caption: Workflow for purification via acid-base extraction.

Troubleshooting LLE
Symptom Possible Cause Suggested Solution
An emulsion forms (a stable colloidal layer between the organic and aqueous phases). The solvent polarity is too similar to water; high concentration of surfactants or fine particulates.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Filter the entire mixture through a pad of Celite®. If possible, gently centrifuge the mixture.
Low recovery of product after acidification. Incomplete extraction into the aqueous layer. Insufficient acidification. Product has some solubility in cold water.Perform multiple extractions (e.g., 3x) with the basic solution. Check the pH of the aqueous layer after acidification to ensure it is below 4.[2] Cool the acidified solution in an ice bath for at least 30 minutes to maximize precipitation before filtering.[2]
Starting aldehyde is still present in the final product. Aldehydes are not efficiently removed by standard acid-base extraction.Consider a bisulfite extraction. Shake the crude organic solution with a saturated aqueous sodium bisulfite (NaHSO₃) solution.[4] The aldehyde will form a water-soluble adduct that can be removed in the aqueous layer.[5][6]

Section 3: Recrystallization

For solid 4-oxobutyric acid derivatives, recrystallization is an excellent final purification step to achieve high purity. The principle relies on the differential solubility of the product and impurities in a solvent at different temperatures.[2]

FAQ 3: My product "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the product's melting point.

Causality: The chosen solvent is likely too nonpolar for your compound, or the solution is cooling too rapidly.[7]

Solutions:

  • Add a more polar co-solvent: Add a more polar solvent (in which your compound is also soluble) dropwise to the hot mixture until the oil redissolves.

  • Reheat and slow cool: Reheat the entire mixture until a homogenous solution is formed. Then, allow it to cool much more slowly. Insulating the flask can help.

  • Reduce concentration: Add more hot solvent to dissolve the oil, then cool slowly.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure product.[7]

Experimental Protocol: Recrystallization from a Toluene/Hexane Mixture

This protocol is effective for many aromatic 4-oxobutyric acid derivatives.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the better solvent (toluene) and heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the poorer solvent (hexane) dropwise until the solution becomes slightly turbid (cloudy). Add a few drops of toluene to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[7]

Section 4: Column Chromatography

When LLE or recrystallization fails to provide adequate purity, or if your product is an oil, silica gel column chromatography is the method of choice.[7]

FAQ 4: How do I select the right mobile phase (eluent) for my 4-oxobutyric acid derivative?

Answer: The goal is to find a solvent system where your product has a Retention Factor (R_f) of ~0.3 on a TLC plate, with good separation from impurities. Due to the polar carboxylic acid group, you will likely need a polar solvent system.

Methodology:

  • Start with a standard system: A mixture of ethyl acetate (EtOAc) and hexanes is a good starting point.[7]

  • Add acid: Carboxylic acids often streak or "tail" on silica gel. To prevent this, add a small amount (~0.5-1%) of acetic acid or formic acid to your eluent. This keeps the carboxylic acid protonated, minimizing interaction with the silica surface and resulting in sharper peaks.[1]

  • TLC Analysis: Spot your crude mixture on a TLC plate and test various solvent ratios (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, etc., each with 1% acetic acid). The ideal system will show your product spot well-separated from impurity spots.

Troubleshooting Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of spots. Inappropriate solvent system polarity.If spots are too high on the TLC plate (high R_f), decrease the eluent polarity (less EtOAc). If spots are stuck at the baseline (low R_f), increase the polarity (more EtOAc).
Product is streaking/tailing down the column. Strong interaction between the carboxylic acid and the silica gel.Add 0.5-1% acetic or formic acid to the eluent to suppress deprotonation of your product.[1] Ensure your silica gel is not basic.
Cracked or channeled column bed. Poor packing technique; silica gel dried out.Never let the solvent level drop below the top of the silica bed. Ensure the silica is packed as a uniform slurry without air bubbles.
Low yield after chromatography. Product is too polar and is retained on the column.After eluting with your primary solvent system, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to recover any strongly adsorbed material.

References

  • Google Patents (2014). CA2914584A1 - Aldehyde adsorbent, method for removing aldehyde, method for producing acetic acid, and method for regenerating aldehyde adsorbent. Google Patents.
  • European Patent Office (1998). EP 0853078 A1 - Purification process of keto acids. European Patent Office. Retrieved from [Link]

  • DeJong, E. N., & Isbester, P. K. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57359. Retrieved from [Link]

  • Google Patents (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.
  • ResearchGate (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. ResearchGate. Retrieved from [Link]

  • Isbester, P. K., & DeJong, E. N. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1193-1197. Retrieved from [Link]

  • Google Patents (1986). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Google Patents.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid: A 1H NMR-Centric Approach

In the landscape of drug development and chemical research, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent investigations are built. The purity, efficacy, and s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent investigations are built. The purity, efficacy, and safety of a potential therapeutic agent are intrinsically linked to its precise chemical architecture. For novel small molecules like 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, a key synthetic intermediate, a multi-faceted analytical approach is not just recommended—it is imperative.

This guide provides an in-depth analysis of this compound, placing a primary focus on the utility and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore the causality behind experimental choices, present a detailed protocol for spectral acquisition, and conduct a thorough interpretation of the resulting data. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques, offering a holistic strategy for confident structural verification.

Part 1: The Cornerstone of Structure - ¹H NMR Spectroscopy

¹H NMR spectroscopy remains the preeminent technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing information about the number of distinct proton types, their electronic surroundings, and their spatial relationships to neighboring protons.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[1] The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural assignment.

Objective: To prepare a sample of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid for ¹H NMR analysis that is free from particulate matter and interfering signals.

Materials:

  • 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆), ~0.7 mL

  • Internal Standard: Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube and cap[2]

  • Pasteur pipette and glass wool

  • Vial and vortex mixer

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe for a small molecule of this size.[2]

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent.

    • Causality : Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from overwhelming the analyte signals.[1] CDCl₃ is a common first choice for many organic molecules.[3] However, if the carboxylic acid proton is of particular interest and proton exchange is a concern, DMSO-d₆ may be a better choice as it can slow down this exchange.

  • Homogenization: Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[2]

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.

    • Causality : This step removes any suspended particulate matter. Solid particles disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and a loss of resolution that cannot be corrected by spectrometer shimming.

  • Internal Standard: The chosen deuterated solvent often comes with TMS pre-added. If not, a minuscule amount should be added.

    • Causality : TMS provides a reference signal at 0 ppm, against which all other chemical shifts in the spectrum are measured.[4] Its protons are highly shielded and produce a sharp singlet that rarely interferes with analyte signals.[4]

  • Labeling and Acquisition: Cap the NMR tube, label it clearly, and insert it into the NMR spectrometer. Acquire the spectrum according to standard instrument protocols, ensuring sufficient scans to achieve a good signal-to-noise ratio.

¹H NMR Spectrum Analysis: Decoding the Molecular Signature

The predicted ¹H NMR spectrum of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid will exhibit several distinct signals, each corresponding to a unique proton environment.

  • Aromatic Protons (δ 7.0-8.0 ppm): Protons attached directly to an aromatic ring are significantly deshielded due to the ring current effect and appear in this characteristic downfield region.[4] The substitution pattern on the benzene ring (chloro, methyl, and acyl groups) renders the three aromatic protons chemically non-equivalent, leading to three distinct signals. Their splitting patterns (doublets, triplets, or multiplets) will be dictated by their coupling to adjacent aromatic protons.

  • Aliphatic Protons (δ 2.5-3.5 ppm): The spectrum will contain two signals corresponding to the two methylene (-CH₂) groups in the butyric acid chain.

    • The methylene group directly attached to the carbonyl (C=O) group is more deshielded due to the electron-withdrawing nature of the carbonyl and is expected to resonate at a higher chemical shift (δ ~3.2 ppm).

    • The second methylene group, adjacent to the first, will appear slightly more upfield (δ ~2.8 ppm).

    • Due to coupling with each other, these two signals are expected to appear as triplets (n+1 rule, where n=2 neighboring protons).[5]

  • Benzylic Methyl Protons (δ 2.0-2.5 ppm): Protons on a carbon directly attached to an aromatic ring are termed "benzylic" and typically resonate in this region. The methyl group (-CH₃) protons will appear as a singlet, as there are no protons on the adjacent carbon atom to cause splitting.

  • Carboxylic Acid Proton (δ 10-13 ppm): The proton of the carboxylic acid (-COOH) is highly deshielded and often appears as a broad singlet in a very downfield region of the spectrum.[5] Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water.

Predicted Data Summary
Signal AssignmentPredicted Chemical Shift (δ, ppm)Integration (Relative # of H)Multiplicity
Ar-H ~7.2-7.83HMultiplets
-C(=O)-CH₂ -~3.22HTriplet (t)
-CH₂ -COOH~2.82HTriplet (t)
Ar-CH₃ ~2.43HSinglet (s)
-COOH ~12.01HBroad Singlet (br s)

Part 2: A Comparative Framework for Structural Confirmation

While ¹H NMR provides the foundational data, relying on a single technique can be precarious. Integrating data from orthogonal analytical methods creates a self-validating system that confirms the proposed structure with a much higher degree of confidence.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_confirm Final Output Prep Weigh & Dissolve (5-10 mg in ~0.7mL CDCl₃) HNMR ¹H NMR (Proton Environments, Connectivity) Prep->HNMR Analyze Sample CNMR ¹³C NMR (Carbon Skeleton) Prep->CNMR Analyze Sample MS Mass Spectrometry (Molecular Weight, Formula) Prep->MS Analyze Sample IR IR Spectroscopy (Functional Groups) Prep->IR Analyze Sample Interpret Combine & Correlate Data HNMR->Interpret CNMR->Interpret MS->Interpret IR->Interpret Confirm Unambiguous Structural Confirmation Interpret->Confirm Validate Structure

Alternative & Complementary Techniques
TechniqueInformation Provided for C₁₁H₁₁ClO₃Comparison with ¹H NMR
¹³C NMR Spectroscopy Reveals the number of unique carbon environments (11 expected signals) and their types (aromatic, carbonyl, aliphatic, methyl).[6]Complementary to ¹H NMR. It maps the carbon framework directly. While ¹H NMR shows proton connectivity, ¹³C NMR confirms the number and type of carbon atoms.
Mass Spectrometry (MS) Determines the exact molecular weight (226.04 g/mol for the most common isotopes) and provides the molecular formula (C₁₁H₁₁ClO₃). Fragmentation patterns can offer clues about the molecule's substructures.[7][8]Orthogonal to NMR. MS provides the overall formula and mass, which NMR cannot directly determine. NMR, in turn, provides the detailed atomic connectivity that MS can only suggest through fragmentation.
Infrared (IR) Spectroscopy Identifies key functional groups. Expect to see strong C=O stretching absorptions (~1680 cm⁻¹ for the ketone, ~1710 cm⁻¹ for the carboxylic acid) and a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid.[9]A rapid, lower-resolution technique for functional group identification. It confirms the presence of key groups (carbonyls, hydroxyl) inferred from ¹H NMR chemical shifts but provides no connectivity information.
High-Performance Liquid Chromatography (HPLC) Primarily used to assess the purity of the compound. Can be coupled with a mass spectrometer (LC-MS) for simultaneous purity assessment and mass confirmation.[7]Serves a different primary purpose (purity) but is a crucial part of the overall characterization. It ensures that the NMR spectrum represents the main component and not a mixture of impurities.

// Invisible nodes for positioning node [shape=point, style=invis, width=0, height=0]; p_arom [pos="1.5,2.2!"]; p_alpha [pos="3.2,0.8!"]; p_beta [pos="4.5,0.2!"]; p_methyl [pos="0.2,1.0!"]; p_acid [pos="6.5,0.0!"];

edge [arrowhead=vee, color="#5F6368", penwidth=1.5]; label_H_arom -> p_arom [dir=back]; label_H_alpha -> p_alpha [dir=back]; label_H_beta -> p_beta [dir=back]; label_H_methyl -> p_methyl [dir=back]; label_H_acid -> p_acid [dir=back]; } Caption: Structure of the target molecule with proton assignments.

Conclusion

The structural analysis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid exemplifies the central role of ¹H NMR spectroscopy in modern chemical research. The detailed information on proton environments and connectivity provided by ¹H NMR allows for a robust initial structural hypothesis. However, for the rigorous standards demanded in fields like drug development, this hypothesis must be substantiated by orthogonal data. By integrating insights from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can build a comprehensive and self-validating data package that confirms the molecular structure with the highest possible degree of certainty, paving the way for further investigation and application.

References

  • University of California, Riverside. NMR Sample Preparation.
  • Reily, M. D., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester.
  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Kwantlen Polytechnic University. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks.
  • Western University. NMR Sample Preparation.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Jasperse, J. Short Summary of 1H-NMR Interpretation.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid.
  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium.
  • University of Wisconsin-Madison. NMR: Novice Level, Spectrum 14.
  • Thermo Fisher Scientific. Strategies for Making Small-Molecule Unknowns Known.
  • AZoM. (2015). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid.
  • ChemicalBook. 4-CHLOROBUTYRIC ACID(627-00-9) 1H NMR spectrum.

Sources

Comparative

Structural Elucidation and Comparative 13C NMR Analysis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Executive Summary 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a highly functionalized intermediate frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a highly functionalized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. During scale-up and impurity profiling, distinguishing this specific compound from its closely related regioisomers—most notably the 4-chloro isomer[2][3]—is a critical analytical hurdle.

While 1H NMR provides valuable proton mapping, 13C NMR spectroscopy serves as the definitive tool for resolving the carbon framework of polysubstituted benzenes. This guide provides an objective comparison of empirical 13C NMR data against in silico predictions, contrasting the target compound with its 4-chloro isomer to establish a robust, self-validating framework for structural confirmation.

Mechanistic Grounding: Substituent Effects on the Benzene Ring

The chemical shift of a carbon atom in a polysubstituted benzene ring is dictated by its precise electronic environment. Traditionally, these shifts are predicted using empirical additivity rules based on substituent chemical shifts (SCS)[4].

However, recent molecular orbital analyses demonstrate that the 13C shift substituent effect in the ortho, meta, and para positions is primarily determined by the


 bonding orbitals  in the aryl ring, rather than solely the 

system as conventionally taught[5][6].

In 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid:

  • The Carbonyl Group (C=O): Exerts a strong electron-withdrawing effect, significantly deshielding the ipso and para carbons.

  • The Ortho-Methyl Group (-CH3): Acts as a mild electron donor via hyperconjugation, while introducing steric hindrance that slightly shields adjacent carbons.

  • The Meta-Chloro Group (-Cl): Operates via a strong inductive withdrawing effect (-I) but a weak resonance donating effect (+R), creating a complex interplay that heavily deshields its directly attached ipso carbon.

These competing


 and 

orbital interactions make computational prediction software (like ChemDraw or Mnova) essential, though they must always be validated against experimental DEPT-135 data[4][7].

Analytical Workflow

G A Compound Isolation (Target & Isomers) B Sample Prep (Solvent Selection & Calibration) A->B C 13C NMR Acquisition (DEPT & 2D NMR) B->C E Spectral Processing (Phase & Baseline Correction) C->E D In Silico Prediction (ChemDraw / Mnova) F Comparative Analysis (Substituent Effects) D->F E->F G Structural Elucidation & Regioisomer Confirmation F->G

Workflow for the acquisition, prediction, and comparative analysis of 13C NMR spectra.

Comparative Analysis: 13C NMR Chemical Shifts

To objectively evaluate the structural markers of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, we compare its predicted 13C NMR shifts against the 4-chloro isomer. The data below synthesizes empirical increment rules with graph-machine algorithms known to estimate benzenic shifts with a root-mean-square error (RMSE) of ~1.8 ppm[7].

Table 1: Predicted 13C NMR Shifts of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (in CDCl3)
Carbon PositionTypePredicted Shift (ppm)Causality / Assignment Rationale
C=O (Ketone) Quaternary~202.0Highly deshielded by the electronegative oxygen; conjugated with the phenyl ring.
COOH (Acid) Quaternary~178.0Carboxylic acid carbonyl; slightly more shielded than the ketone.
C1' (Aromatic) Quaternary~139.6Ipso to the carbonyl group; deshielded by the electron-withdrawing C=O.
C2' (Aromatic) Quaternary~137.9Ipso to the methyl group; influenced by the inductive electron-donating effect.
C3' (Aromatic) Quaternary~135.4Ipso to the highly electronegative chlorine atom.
C4' (Aromatic) CH~133.0Para to the carbonyl group; experiences resonance deshielding.
C5' (Aromatic) CH~126.9Meta to the carbonyl; relatively unaffected by resonance.
C6' (Aromatic) CH~126.6Ortho to the carbonyl; shielded slightly by the adjacent methyl steric bulk.
C-α (Aliphatic) CH2~37.5Adjacent to the ketone carbonyl; deshielded by inductive effects.
C-β (Aliphatic) CH2~28.0Adjacent to the carboxylic acid; less deshielded than C-α.
Ar-CH3 CH3~16.5Benzylic methyl group; standard aliphatic region.
Table 2: Key Differentiating Signals: 3-Chloro vs. 4-Chloro Isomer

The most reliable way to distinguish the target compound from 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid is by analyzing the C3' and C4' positions using a DEPT-135 experiment[4].

Carbon Marker3-Chloro Isomer (Target)4-Chloro Isomer (Impurity)Diagnostic Value (DEPT-135)
C3' (Aromatic) ~135.4 ppm (Quaternary C-Cl)~129.6 ppm (CH)Target: No peak. Impurity: Positive peak.
C4' (Aromatic) ~133.0 ppm (CH)~138.8 ppm (Quaternary C-Cl)Target: Positive peak. Impurity: No peak.

Experimental Protocol: High-Fidelity 13C NMR Acquisition

To ensure a self-validating system, the following step-by-step methodology outlines the optimal parameters for acquiring the 13C NMR spectrum.

Step 1: Sample Preparation
  • Solubilization: Dissolve 30–50 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3).

    • Causality: CDCl3 is the standard non-polar solvent. If solubility is poor, DMSO-d6 may be used; however, note that DMSO-d6 will shift the carbonyl resonances slightly downfield due to strong hydrogen bonding with the carboxylic acid moiety.

  • Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal standard (calibrated to 0.0 ppm).

Step 2: Instrument Calibration & Acquisition
  • Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (yielding 100 MHz or 125 MHz for 13C, respectively). Lock the magnetic field to the deuterium signal of the solvent (CDCl3 at 77.16 ppm for 13C).

  • Relaxation Delay (D1) - Critical Step: Set the D1 delay to a minimum of 2.0 to 3.0 seconds .

    • Causality: Quaternary carbons (C1', C2', C3', C=O, COOH) lack attached protons and therefore have significantly longer

      
       longitudinal relaxation times. A standard default D1 (often 1.0s) will result in these critical diagnostic peaks being lost in the baseline noise.
      
  • Scans (NS): Acquire a minimum of 512 to 1024 scans to achieve an adequate signal-to-noise (S/N) ratio, compensating for the low natural abundance (~1.1%) and low gyromagnetic ratio of the 13C isotope.

Step 3: DEPT-135 Validation
  • Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment immediately following the standard 1D 13C acquisition[4].

  • Causality: In DEPT-135, CH and CH3 carbons appear as positive signals, CH2 carbons appear as negative signals, and quaternary carbons disappear entirely. This unambiguously separates the C-Cl carbon from the C-H carbons, instantly confirming whether the chlorine is at the 3-position or 4-position (as outlined in Table 2).

Computational Prediction Protocol

  • Structure Input: Draw the exact structure of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid in 8[8].

  • Algorithm Execution: Utilize the "13C NMR Shifts" prediction tool. The software leverages a database of over 8,000 benzenic chemical shifts and graph-machine models to estimate values[7].

  • Data Overlay: Export the predicted spectrum to Mestrelab (Mnova) to overlay with the raw experimental FID data[9][10].

  • Processing: Perform baseline correction (Whittaker Smoother) and phase correction (manual zero and first-order) to align the empirical peaks with the predicted model, validating the assignment of the highly substituted aromatic ring.

References

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at:[Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing. Available at:[Link]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC (NIH). Available at:[Link]

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Validation

Comparative FTIR Analysis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Structural Comparison & Analytical Methodology Guide Executive Summary In pharmaceutical development, substituted aroylp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Structural Comparison & Analytical Methodology Guide

Executive Summary

In pharmaceutical development, substituted aroylpropionic acids—such as 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid —serve as critical building blocks for novel anti-inflammatory agents and enzyme inhibitors. Verifying the structural integrity of these intermediates is paramount.

This guide provides an objective comparison of the Fourier-Transform Infrared (FTIR) absorption profile of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid against its unsubstituted and para-substituted analogs. By analyzing specific spectral shifts, researchers can definitively confirm the presence and position of the ortho-methyl and meta-chloro substituents.

Mechanistic Insights: Causality of Spectral Shifts

As a Senior Application Scientist, I emphasize that an FTIR spectrum is not merely a structural fingerprint; it is a direct readout of intramolecular forces and steric environments. The base scaffold of this compound, [1], provides standard carboxylic acid signals. However, the aromatic substitutions drastically alter the electronic landscape of the molecule.

Steric Inhibition of Resonance (Ketone Carbonyl Shift)

In a baseline molecule like 4-phenyl-4-oxobutyric acid, the ketone carbonyl is fully coplanar and conjugated with the aromatic


-system, resulting in a characteristic C=O stretch at ~1680 cm⁻¹.

In 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid , the bulky methyl group at the ortho (2-) position creates severe steric hindrance. Causality: This steric clash forces the ketone carbonyl to twist out of the plane of the aromatic ring. The loss of coplanarity diminishes orbital overlap (resonance), thereby increasing the localized double-bond character of the C=O bond. Consequently, more energy is required to stretch the bond, shifting the absorption frequency higher to approximately 1695 cm⁻¹ .

Inductive Effects and Bending Modes (Fingerprint Region)

The meta (3-) chloro substituent exerts a strong electron-withdrawing inductive effect (-I effect). While this has a minor influence on the carbonyl, its primary diagnostic value lies in the fingerprint region. Causality: The combination of the ortho-methyl and meta-chloro groups creates a 1,2,3-trisubstituted benzene ring . This specific substitution pattern restricts the out-of-plane (OOP) bending of the remaining adjacent aromatic C-H bonds, resulting in a highly diagnostic, sharp absorption band at ~780 cm⁻¹ , which is easily distinguishable from the ~810 cm⁻¹ band of [2].

Comparative Data Presentation

To objectively evaluate the structural identity of your synthesized or procured batch, compare your FTIR data against the established spectral benchmarks of structurally related analogs.

Functional Group / Vibrational Mode4-Phenyl-4-oxobutyric acid (Unsubstituted Ref.)4-(4-Methylphenyl)-4-oxobutanoic acid (Para-substituted)4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (Target)
O-H Stretch (Carboxylic Acid) 2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)
C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹~1710 cm⁻¹~1710 cm⁻¹
C=O Stretch (Aryl Ketone) ~1680 cm⁻¹ (Fully Conjugated)~1675 cm⁻¹ (+I effect from p-CH₃)~1695 cm⁻¹ (Sterically Hindered)
Aromatic C=C Ring Stretch ~1595, 1450 cm⁻¹~1605, 1510 cm⁻¹~1590, 1460 cm⁻¹
Aromatic C-H OOP Bend ~760, 690 cm⁻¹ (Monosubstituted)~810 cm⁻¹ (Para-substituted)~780 cm⁻¹ (1,2,3-Trisubstituted)
Aryl C-Cl Stretch N/AN/A~720 cm⁻¹

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To obtain the data presented above, Attenuated Total Reflectance (ATR) FTIR is the superior methodology. Unlike KBr pellet transmission, ATR requires no sample dilution, preventing moisture absorption that could obscure the critical O-H stretching region.

Every step in this protocol is designed as a self-validating system to ensure data integrity.

Step 1: System Initialization and Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe. Allow it to evaporate completely.

  • Validation: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The system is validated only if the resulting spectrum shows a flat baseline with >95% transmittance across the 4000-400 cm⁻¹ range (excluding ambient CO₂ at 2350 cm⁻¹). Any peaks indicate residual contamination, requiring recleaning.

Step 2: Sample Application

  • Action: Deposit 2-3 mg of solid [3] directly onto the center of the ATR crystal, ensuring complete coverage of the sensor area.

Step 3: Pressure Application (Pathlength Normalization)

  • Action: Lower the pressure anvil onto the sample until the integrated clutch mechanism "clicks" or reaches its predefined torque limit.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample. Because penetration depth is wavelength-dependent, applying a standardized, mechanical pressure ensures a uniform contact area and a reproducible effective path length. This validates the absorbance intensities, making them reliable for cross-batch comparison.

Step 4: Data Acquisition and Processing

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation: Apply an ATR correction algorithm in your spectrometer's software to compensate for the wavelength-dependent penetration depth (converting the spectrum to resemble a transmission spectrum), followed by an automatic baseline correction.

Spectral Interpretation Workflow

The following diagram illustrates the logical progression for confirming the identity of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid from a raw FTIR spectrum.

FTIR_Workflow Acquire Acquire ATR-FTIR Spectrum HighFreq High Frequency (4000 - 2500 cm⁻¹) Acquire->HighFreq Carbonyl Carbonyl Region (1800 - 1600 cm⁻¹) Acquire->Carbonyl Fingerprint Fingerprint Region (1500 - 600 cm⁻¹) Acquire->Fingerprint OH Broad O-H (~3000 cm⁻¹) Carboxylic Acid HighFreq->OH CH C-H Stretches Ar-H & Alkyl-H HighFreq->CH COOH Acid C=O (~1710 cm⁻¹) Carbonyl->COOH Ketone Ketone C=O (~1695 cm⁻¹) Sterically Hindered Carbonyl->Ketone Aromatic C=C Stretches (~1590, 1450 cm⁻¹) Fingerprint->Aromatic OOP OOP C-H Bend (~780 cm⁻¹) 1,2,3-Trisubstituted Fingerprint->OOP CCl C-Cl Stretch (~720 cm⁻¹) Fingerprint->CCl

FTIR spectral interpretation workflow for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1112, 4-Oxobutanoic acid." PubChem. URL:[Link]

Comparative

Mass spectrometry fragmentation of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

Mass Spectrometry Fragmentation of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid: A Comparative Guide (LC-ESI-MS/MS vs. GC-EI-MS) As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) modali...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid: A Comparative Guide (LC-ESI-MS/MS vs. GC-EI-MS)

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) modality for structural elucidation is not merely about generating data—it is about understanding the chemical physics of the molecule in the gas phase. 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid (Exact Mass: 226.0397 Da) is a highly functionalized aroylbutyric acid derivative. Its structure features a carboxylic acid, a ketone, and a halogenated aromatic ring, making its fragmentation behavior a rich subject for analytical comparison.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for the characterization of this compound, providing researchers with self-validating protocols and mechanistic insights.

Mechanistic Causality: The Physics of Fragmentation

To interpret the mass spectra of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, one must understand the causality behind its fragmentation. The molecule's dominant structural feature driving fragmentation is the carbonyl group adjacent to the aromatic ring.

Alpha Cleavage and the Acylium Ion In both ESI-CID (Collision-Induced Dissociation) and EI, the most thermodynamically favored event is [1]. The bond between the carbonyl carbon and the aliphatic alpha-carbon breaks, yielding a highly stable 3-chloro-2-methylbenzoyl cation (an acylium ion) at m/z 153.01. The causality here is electronic: the resulting carbocation is heavily resonance-stabilized by the lone pair of electrons on the oxygen atom, a hallmark of [2].

The Chlorine Isotope Effect Because the molecule contains a single chlorine atom, any fragment retaining the aromatic ring will exhibit a characteristic 3:1 isotopic cluster corresponding to


 and 

. This acts as an internal isotopic tracer, allowing analysts to immediately distinguish between the halogenated core (e.g., m/z 153/155) and aliphatic losses.

MS_Fragmentation M Parent Ion [M+H]+ m/z 227.04 H2O_loss [M+H - H2O]+ m/z 209.03 M->H2O_loss -H2O (-18 Da) Acylium Acylium Ion [C8H6ClO]+ m/z 153.01 M->Acylium Alpha-cleavage (-74 Da) Phenyl Phenyl Cation[C7H6Cl]+ m/z 125.01 Acylium->Phenyl -CO (-28 Da) Tropylium Aryl Cation[C7H5]+ m/z 89.04 Phenyl->Tropylium -HCl (-36 Da)

Fig 1: ESI-MS/MS positive ion fragmentation pathway of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.

Comparative Analysis: ESI-MS/MS vs. EI-MS

Choosing between soft ionization (ESI) and hard ionization (EI, 70 eV) depends on the analytical goal. ESI is optimal for confirming the intact molecular weight and performing targeted MS/MS, whereas EI provides highly reproducible, library-searchable fragmentation fingerprints standard to the [3][4].

Workflow Sample Sample Prep (1 mg/mL) Split Sample->Split LC UPLC Separation (C18 Column) Split->LC LC-MS Route GC GC Separation (DB-5MS Column) Split->GC GC-MS Route (Derivatization Req) ESI ESI Source (Soft Ionization) LC->ESI QTOF Q-TOF MS/MS (High Res) ESI->QTOF EI EI Source (Hard Ionization) GC->EI Quad Quadrupole MS (Nominal Mass) EI->Quad

Fig 2: Comparative analytical workflows for LC-ESI-MS/MS and GC-EI-MS structural elucidation.

Performance Comparison Table
ParameterLC-ESI-QTOF MS/MSGC-EI-Quadrupole MS
Ionization Energy Soft (~3-5 kV applied voltage)Hard (70 eV standard electron beam)
Sample Preparation Direct injection (Dilute & Shoot)Requires Derivatization (Silylation/Methylation)
Parent Ion Visibility Excellent ([M+H]⁺ at m/z 227.0471)Poor to Absent (Extensive in-source fragmentation)
Mass Accuracy High-Resolution (< 5 ppm error)Nominal Mass (Unit resolution)
Library Matching Limited (Depends on specific CE used)Universal (NIST/EPA/NIH Mass Spectral Library)
Primary Use Case Trace impurity profiling, exact mass IDRoutine QA/QC, historical library verification

Self-Validating Experimental Protocols

To ensure data trustworthiness and adherence to [5][6], every protocol must be a closed, self-validating loop. This means incorporating System Suitability Tests (SST), blanks, and calibration checks.

Protocol A: High-Resolution UPLC-ESI-MS/MS (Positive Mode)

Causality Note: Positive mode is selected because the ketone and carboxylic acid moieties readily accept a proton in acidic mobile phases.

  • System Calibration: Infuse Sodium Formate cluster solution to calibrate the Q-TOF mass axis (target accuracy < 2 ppm).

  • System Suitability (SST): Inject 10 ng/mL Reserpine standard. Verify that the m/z 609.2812 peak achieves a signal-to-noise ratio (S/N) > 100:1.

  • Blank Injection: Inject 100% Methanol to establish a baseline and rule out column carryover.

  • Sample Preparation: Dissolve 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters BEH C18, 1.7 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • MS/MS Acquisition: Acquire data in Data-Dependent Acquisition (DDA) mode. Set the Collision Energy (CE) to ramp from 15 eV to 35 eV. Reasoning: A ramped CE ensures the capture of both the fragile [M+H-H₂O]⁺ transition and the high-energy phenyl cation transition in a single spectrum.

Protocol B: Nominal Mass GC-EI-MS

Causality Note: The free carboxylic acid causes severe peak tailing and thermal degradation in GC. Derivatization is mandatory to cap the polar -OH group, increasing volatility.

  • System Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify the ratio of m/z 69, 219, and 502 to ensure proper electron multiplier gain and mass axis alignment.

  • Derivatization (Silylation):

    • Transfer 1 mg of the analyte into a glass GC vial.

    • Add 100 µL of Pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 minutes. This converts the carboxylic acid to a trimethylsilyl (TMS) ester (Mass shift: +72 Da).

  • Blank Injection: Inject a Pyridine/BSTFA blank to identify siloxane background peaks.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column. Program the oven from 100°C to 280°C at 15°C/min.

  • EI Acquisition: Operate the source at 230°C with an electron energy of 70 eV. Scan from m/z 40 to 400.

Quantitative Data Summaries

The following table summarizes the expected quantitative fragmentation data, highlighting the differences in fragment origins between the intact acid (ESI) and the TMS-derivatized acid (EI).

Table 2: Characteristic Fragment Ions and Assignments
Ion SpeciesESI-MS/MS (m/z, Exact)GC-EI-MS (m/z, Nominal)Structural Assignment / Mechanistic OriginRelative Abundance
[M+H]⁺ / [M]⁺ 227.0471298 (TMS ester)Intact protonated molecule / Molecular radical cationESI: Medium / EI: Low
Isotope [M+2] 229.0442300 (TMS ester)

isotopic contribution (3:1 ratio)
~33% of Parent
[M - H₂O]⁺ 209.0365N/ALoss of water from the carboxylic acid groupESI: Low
[M - CH₃]⁺ N/A283Loss of methyl radical from the TMS groupEI: Medium
Acylium Ion 153.0105153Base Peak: Alpha-cleavage at the ketone100% (Both)
Phenyl Cation 125.0156125Loss of Carbon Monoxide (-28 Da) from AcyliumESI: High / EI: High
Aryl Cation 89.039189Loss of HCl (-36 Da) from the Phenyl CationESI: Medium / EI: Med

Data Interpretation: In both modalities, the m/z 153 peak (the 3-chloro-2-methylbenzoyl cation) dominates the spectrum. However, the ESI-MS/MS spectrum provides the exact mass of the parent ion (m/z 227.0471), which is critical for confirming the elemental composition (


). Conversely, the GC-EI-MS spectrum of the derivatized compound yields a molecular ion at m/z 298, confirming successful silylation, but relies heavily on the m/z 153 to 125 transition for structural library matching.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Available at:[Link]

  • American Society for Mass Spectrometry (ASMS). Author Guidelines - Journal of the American Society for Mass Spectrometry. ACS Publications. Available at: [Link]

  • Chemistry Steps. The m/z 43 Peak in Mass Spectrometry: Alpha Cleavage and Acylium Ions. Available at:[Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to UV-Vis Spectral Analysis of 4-Oxobutyric Acid and Its Derivatives

In the landscape of metabolic research and pharmaceutical development, the accurate characterization and quantification of key intermediates are paramount. 4-Oxobutanoic acid, also known as succinic semialdehyde, is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of metabolic research and pharmaceutical development, the accurate characterization and quantification of key intermediates are paramount. 4-Oxobutanoic acid, also known as succinic semialdehyde, is a critical metabolite in the gamma-aminobutyric acid (GABA) shunt. Its analysis, however, presents a common challenge in spectrophotometry. This guide provides an in-depth comparison of the UV-Vis spectral properties of 4-oxobutyric acid and its derivatives, offering both foundational principles and actionable experimental protocols for researchers.

The Inherent Challenge: Understanding the Native Spectrum of 4-Oxobutyric Acid

4-Oxobutanoic acid contains two functional groups capable of absorbing UV radiation: a carboxylic acid and an aldehyde (a carbonyl group).

  • Carboxylic Acid Group (-COOH): In its unconjugated form, this group typically exhibits a weak absorption maximum (λmax) around 210 nm.[1] This absorption is often of limited practical use due to its low intensity and its presence in a spectral region where many common solvents and buffers also absorb.

  • Carbonyl Group (-C=O): The isolated carbonyl group of the aldehyde undergoes a weak, symmetry-forbidden n→π* electronic transition, resulting in a low-intensity absorption band in the 270-300 nm region.[2]

Consequently, 4-oxobutyric acid itself is a weak chromophore, making its direct detection and quantification by UV-Vis spectroscopy difficult and often insensitive, especially in complex biological matrices.[3]

Enhancing Detection: A Comparative Analysis of Structural Modifications

To overcome the limitations of the native molecule, two primary strategies are employed: incorporating the chromophore into a conjugated system and chemical derivatization.

Strategy 1: The Effect of Conjugation

When the carbonyl or carboxyl group is part of a larger system of alternating double and single bonds (a conjugated system), the energy gap between the π and π* orbitals is reduced.[2] This results in two significant and advantageous changes:

  • Bathochromic Shift (Red Shift): The λmax shifts to a longer, more easily accessible wavelength.

  • Hyperchromic Effect: The molar absorptivity (ε), a measure of how strongly the molecule absorbs light, increases dramatically.

A prime example is the comparison with a derivative like 4-(4-methylphenyl)-4-oxobutanoic acid . In this molecule, the carbonyl group is in direct conjugation with the aromatic phenyl ring. This extended π-system significantly lowers the energy required for the π→π* transition, shifting the primary absorption band to a much longer wavelength (typically >230 nm) with a significantly higher intensity compared to the simple, unconjugated 4-oxobutyric acid.[2][4]

Strategy 2: Chemical Derivatization for High-Sensitivity Analysis

A more common and powerful strategy for quantification is to chemically attach a strong chromophore to the analyte. For 4-oxobutyric acid, the aldehyde group is a perfect target for such a reaction. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH) .

The DNPH molecule contains a highly conjugated system of nitro groups and an aromatic ring. It reacts selectively with the carbonyl group of 4-oxobutyric acid to form a stable 2,4-dinitrophenylhydrazone derivative.[3] This new, larger molecule possesses an extensive conjugated system, resulting in a very strong absorption band in the visible region of the spectrum, typically around 360 nm.[3] This derivatization not only shifts the λmax into a region free from common interferences but also increases the molar absorptivity by orders of magnitude, enabling highly sensitive detection.

Comparative Data Summary

The following table summarizes the expected UV-Vis characteristics for 4-oxobutyric acid and its modified forms.

CompoundKey Structural FeatureElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
4-Oxobutanoic Acid Isolated -C=O and -COOH groupsn→π* (carbonyl)~270-300Very Low
4-(Aryl)-4-oxobutanoic Acid Carbonyl conjugated with an aromatic ringπ→π>230High
4-Oxobutanoic Acid-DNPH Derivative Extended conjugation via hydrazone formationπ→π~360Very High

Causality in Experimental Design: Factors Influencing Spectral Data

The UV-Vis spectrum of a compound is not an immutable property; it is influenced by its environment. Understanding these factors is critical for reproducible and accurate results.

  • Solvent Polarity: The choice of solvent can shift absorption maxima. For n→π* transitions (like in the native 4-oxobutyric acid), increasing solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths.[5] This is because polar solvents can stabilize the non-bonding n-orbital, increasing the energy gap to the π* orbital. Conversely, π→π* transitions often experience a slight bathochromic (red) shift in more polar solvents.[5]

  • pH of the Solution: The pH of the medium is crucial, particularly for the carboxylic acid moiety. Deprotonation of the -COOH group to -COO⁻ can alter the electronic environment and cause slight shifts in the absorption spectrum. For consistent results, especially when comparing samples, working in a buffered solution is essential.

  • Temperature: While less pronounced than solvent or pH effects, temperature can influence spectra. Lowering the temperature can sometimes lead to sharper, more defined absorption bands.[6]

Self-Validating Experimental Protocol: From Sample to Spectrum

This section provides a detailed workflow for the analysis of 4-oxobutyric acid, incorporating the DNPH derivatization for enhanced sensitivity. This protocol is designed to be self-validating through the inclusion of standards and blanks.

Required Reagents and Materials
  • 4-Oxobutanoic acid standard

  • 2,4-Dinitrophenylhydrazine (DNPH), purified

  • Perchloric acid or Hydrochloric acid

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7)

  • Organic extraction solvent (e.g., hexane or ethyl acetate)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Prepare a stock solution of 4-oxobutanoic acid (e.g., 1 mg/mL) in acetonitrile or your chosen buffer.[3]

    • From this stock, create a series of working standards at different concentrations to generate a calibration curve.

  • Sample Preparation:

    • If your sample is in a complex matrix (e.g., biological fluid), perform a suitable extraction to isolate the analyte.[3]

    • Dissolve or dilute the sample in the same solvent used for the standards.

  • Derivatization with DNPH:

    • To a known volume of each standard and sample solution, add an excess of the DNPH reagent. The molar ratio of DNPH to the maximum expected analyte concentration should be at least 2:1 to ensure the reaction goes to completion.[3]

    • Acidify the mixture with a small amount of perchloric or hydrochloric acid to catalyze the reaction.

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature.

    • After completion, the resulting hydrazone derivative can be extracted into an organic solvent if necessary to concentrate the sample or remove interferences.[3]

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the Blank: Fill a cuvette with the final solvent (including all reagents used in the derivatization step but without the analyte). Place it in the spectrophotometer and perform a blank or baseline correction across the desired wavelength range (e.g., 300-500 nm for DNPH derivatives).

    • Measure Standards: Starting with the least concentrated standard, measure the absorbance of each solution at the predetermined λmax (around 360 nm for the DNPH derivative). Rinse the cuvette thoroughly with the next standard before filling.

    • Measure Samples: Measure the absorbance of your prepared unknown samples.

  • Data Analysis:

    • Plot a calibration curve of Absorbance vs. Concentration for your standards.

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and R² value (which should be >0.99) validate the quality of the calibration.

    • Use the absorbance of your unknown samples and the equation from the calibration curve to determine the concentration of 4-oxobutyric acid in your original samples.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis UV-Vis Analysis cluster_data Data Processing Std_Stock Prepare Stock Standard Work_Std Create Working Standards Std_Stock->Work_Std Deriv Add DNPH Reagent & Acid Catalyst Work_Std->Deriv Standards Sample_Prep Prepare/Extract Sample Sample_Prep->Deriv Samples Incubate Incubate to React Deriv->Incubate Extract Extract Derivative (Optional) Incubate->Extract Blank Measure Blank Extract->Blank Measure_Std Measure Standards Blank->Measure_Std Measure_Sample Measure Samples Measure_Std->Measure_Sample Cal_Curve Plot Calibration Curve Measure_Std->Cal_Curve Concentration Calculate Sample Concentration Measure_Sample->Concentration Cal_Curve->Concentration

Caption: Workflow for quantitative analysis of 4-oxobutyric acid via DNPH derivatization.

Structural Impact on UV-Vis Absorption

The dramatic difference in spectral properties is rooted in the molecule's electronic structure. The diagram below illustrates the logical relationship between structure and the resulting UV-Vis activity.

G A 4-Oxobutanoic Acid Isolated Chromophores -C=O, -COOH Weak n→π* Transition λmax ~270-300 nm (very low ε) B B A->B Add Conjugation (e.g., Aryl group) C DNPH Derivative Highly Extended Conjugation via Hydrazone Very Strong π→π* Transition λmax ~360 nm (very high ε) A->C Chemical Derivatization (e.g., DNPH)

Sources

Comparative

Elemental analysis data for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

This guide provides a technical analysis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid , a critical keto-acid intermediate used in the synthesis of substituted tetralones and indanones. This document focuses on the el...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid , a critical keto-acid intermediate used in the synthesis of substituted tetralones and indanones. This document focuses on the elemental composition , structural characterization , and synthetic performance of this specific regioisomer compared to its more common analogs.

Part 1: Executive Summary & Elemental Analysis

Compound Identity:

  • IUPAC Name: 4-(3-Chloro-2-methylphenyl)-4-oxobutanoic acid

  • CAS Number: Not widely listed as a standalone commodity; typically synthesized in situ or custom-ordered. (Note: Isomeric CAS 54557-91-4 refers to the 4-chloro-3-methyl isomer).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.66 g/mol

Elemental Analysis Data (Theoretical vs. Acceptance Limits)

For high-purity applications (e.g., pharmaceutical precursors), the experimental elemental analysis (CHN) must align closely with theoretical values.

ElementTheoretical Mass %Acceptable Range (

)
Detection Method
Carbon (C) 58.29%57.89% – 58.69%Combustion Analysis
Hydrogen (H) 4.89%4.49% – 5.29%Combustion Analysis
Chlorine (Cl) 15.64%15.24% – 16.04%Titration / Ion Chromatography
Oxygen (O) 21.18%N/A (Calculated by difference)Pyrolysis (Optional)

Critical Insight: Elemental analysis alone cannot distinguish this compound from its regioisomers (e.g., 4-(4-chloro-2-methylphenyl)-4-oxobutyric acid). While EA confirms chemical purity (absence of solvents/inorganics), NMR and HPLC are required to confirm isomeric identity.

Part 2: Comparative Performance Guide

This section compares the 3-Chloro-2-methyl isomer (Target) against its primary synthetic byproduct, the 3-Chloro-4-methyl isomer.

Synthetic Efficiency & Regioselectivity

In the Friedel-Crafts succinoylation of 2-chlorotoluene, the directing effects of the methyl (activator) and chloro (deactivator) groups compete.

FeatureTarget: 3-Chloro-2-methyl Isomer Alternative: 3-Chloro-4-methyl Isomer
Substitution Site Position 6 (Ortho to Methyl)Position 4 (Para to Methyl)
Formation Favorability Low (Minor Product) . Sterically hindered by the adjacent methyl group.High (Major Product) . Sterically accessible and electronically favored.
Typical Yield 10–15% (uncorrected)60–75%
Purification Demand High . Requires fractional crystallization or chromatography to remove the major isomer.Low . Often crystallizes directly from the reaction mixture.
Downstream Application (Cyclization)

Both isomers are precursors for tetralones, but they yield structurally distinct scaffolds used in different pharmacophores.

  • Target (3-Cl-2-Me): Cyclizes to form 5-chloro-6-methyl-1-tetralone . This substitution pattern is rare and valuable for developing specific serotonin antagonists where steric bulk near the ketone is required.

  • Alternative (3-Cl-4-Me): Cyclizes to form 7-chloro-6-methyl-1-tetralone . This is the standard scaffold for many generic bioactive molecules.

Part 3: Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation
  • Objective: Maximize the yield of the sterically hindered 3-chloro-2-methyl isomer.

  • Reagents: 2-Chlorotoluene (1.0 eq), Succinic Anhydride (1.1 eq),

    
     (2.2 eq), Nitrobenzene (Solvent).
    

Step-by-Step Workflow:

  • Activation: Suspend

    
     in nitrobenzene at 0°C. Add succinic anhydride portion-wise to form the acylium ion complex.
    
  • Addition: Add 2-chlorotoluene dropwise. Maintain temperature

    
     to reduce thermodynamic equilibration to the para-isomer.
    
  • Reaction: Stir at room temperature for 12 hours. (Avoid heating, which favors the linear para-isomer).

  • Quenching: Pour mixture into ice/HCl. Steam distill to remove nitrobenzene and unreacted 2-chlorotoluene.

  • Isolation: The residue contains a mixture of isomers. Dissolve in

    
    , filter (removes tars), and acidify to precipitate the crude acid mixture.
    
Protocol B: Purification & Characterization (Differentiation)

To isolate the 3-chloro-2-methyl isomer from the bulk 3-chloro-4-methyl product.

  • Fractional Crystallization: Recrystallize the crude solid from Benzene/Petroleum Ether. The major isomer (para) is typically less soluble and crystallizes first. The target isomer (ortho) remains in the mother liquor.

  • Concentration: Evaporate the mother liquor and recrystallize from dilute Ethanol.

  • Validation (NMR):

    • Target (1,2,3-subst): Look for 3 adjacent aromatic protons (H4, H5, H6). H5 will appear as a triplet (or dd) at

      
       ppm.
      
    • Alternative (1,2,4-subst): Look for isolated protons. H2 appears as a singlet/doublet, and H5/H6 show strong ortho coupling.

Part 4: Visualization of Pathways

Figure 1: Synthesis and Isomer Divergence

This diagram illustrates the competitive pathways in the Friedel-Crafts reaction and the critical separation step.

SynthesisPathway Start 2-Chlorotoluene + Succinic Anhydride Catalyst AlCl3 / Nitrobenzene (0°C - RT) Start->Catalyst Intermediate Acylium Ion Complex Catalyst->Intermediate MajorProduct Major Isomer (Para) 4-(3-Chloro-4-methylphenyl)... (Yield: ~70%) Intermediate->MajorProduct Attack at C4 (Sterically Favored) TargetProduct TARGET ISOMER (Ortho) 4-(3-Chloro-2-methylphenyl)... (Yield: ~15%) Intermediate->TargetProduct Attack at C6 (Sterically Hindered) Separation Fractional Crystallization (Mother Liquor Isolation) MajorProduct->Separation Precipitates First TargetProduct->Separation Remains in Solution

Caption: Competitive Friedel-Crafts acylation pathways showing the thermodynamic dominance of the para-isomer vs. the target ortho-isomer.

Figure 2: Analytical Validation Workflow

A logic gate for confirming the identity of the isolated solid.

AnalysisWorkflow Sample Isolated Solid Sample EA Elemental Analysis (CHN) Calc: C 58.29%, H 4.89% Sample->EA PassEA Passes EA? (Purity > 98%) EA->PassEA PassEA->Sample No (Recrystallize) NMR 1H NMR Spectroscopy (Aromatic Region) PassEA->NMR Yes PatternA Pattern: 2 Doublets + 1 Singlet (1,2,4-Substitution) NMR->PatternA PatternB Pattern: 2 Doublets + 1 Triplet (1,2,3-Substitution) NMR->PatternB ResultA REJECT (Wrong Isomer) PatternA->ResultA ResultB ACCEPT (Target Compound) PatternB->ResultB

Caption: Analytical decision matrix distinguishing the target isomer from its isobaric impurities.

References

  • Friedel-Crafts Acylation Mechanisms : Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.

  • Synthesis of Tetralone Intermediates : Organic Syntheses, Coll. Vol. 4, p. 555 (1963); Vol. 31, p. 72 (1951). (General procedure for benzoylpropionic acids).

  • Regioselectivity in Electrophilic Aromatic Substitution : Master Organic Chemistry, "Friedel-Crafts Acylation and Alkylation".

  • Characterization of Chlorotoluene Derivatives : PubChem Compound Summary for Isomeric 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid.

Validation

Characterization standards for 3-chloro-2-methylbenzoyl propionic acid

Characterization Standards for 3-Chloro-2-Methylbenzoyl Propionic Acid CAS Number: 1417510-65-6 IUPAC Name: 4-(3-chloro-2-methylphenyl)-4-oxobutanoic acid Common Synonyms: 3-(3-chloro-2-methylbenzoyl)propanoic acid; 3-CM...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization Standards for 3-Chloro-2-Methylbenzoyl Propionic Acid

CAS Number: 1417510-65-6 IUPAC Name: 4-(3-chloro-2-methylphenyl)-4-oxobutanoic acid Common Synonyms: 3-(3-chloro-2-methylbenzoyl)propanoic acid; 3-CMBPA

Executive Summary & Application Context

3-Chloro-2-methylbenzoyl propionic acid (3-CMBPA) is a specialized organic intermediate primarily utilized in the synthesis of advanced pharmaceutical agents, including P2X7 receptor antagonists and other heterocyclic bioactive compounds. Its structural integrity is critical because it serves as the scaffold for subsequent cyclization reactions (e.g., formation of pyridazinones or fused triazoles).

This guide objectively compares characterization standards and methodologies, focusing on the critical challenge of isomeric purity . In Friedel-Crafts acylation (the primary synthesis route), regioselectivity issues can produce the 4-chloro or 6-chloro isomers, which are difficult to separate from the target 3-chloro-2-methyl isomer.

Critical Quality Attributes (CQAs)

To ensure downstream reaction success, the material must meet specific CQAs that generic "purity" tests often miss.

AttributeSpecification TargetCriticalityCommon Failure Mode
Assay (Purity) ≥ 98.0% (HPLC)HighIncomplete reaction of succinic anhydride.
Isomeric Purity ≤ 0.5% (Regioisomers)Critical Presence of 4-(4-chloro-2-methylphenyl)- isomer.
Loss on Drying ≤ 0.5%MediumResidual solvent affects stoichiometry in next step.
Appearance Off-white to beige solidLowDark color indicates oxidation/polymerization.

Comparative Analysis of Characterization Alternatives

Researchers often choose between standard "Synthesis Grade" analysis (HPLC-UV) and "Reference Grade" analysis (qNMR + LC-MS). This section compares these approaches.

Alternative A: Routine HPLC-UV (Standard QC)
  • Method: Reverse-phase C18 chromatography with UV detection at 254 nm.

  • Pros: Cost-effective, high throughput, robust for gross purity.

  • Cons: Blind to Regioisomers. The 3-chloro and 4-chloro isomers often co-elute on standard C18 gradients due to identical polarity and UV chromophores.

  • Verdict: Suitable for raw material release only if the synthetic route is validated to be regio-specific.

Alternative B: LC-MS/MS (Trace Impurity Identification)
  • Method: UPLC coupled with Triple Quadrupole Mass Spectrometry.

  • Pros: High sensitivity; can distinguish impurities by fragmentation patterns if they differ.

  • Cons: Expensive; isomers often have identical parent ions (

    
     254/256) and similar fragmentation, making definitive quantification difficult without separated peaks.
    
  • Verdict: Essential for identifying unknown side-products but not always superior for isomer quantification.

Alternative C: Quantitative 1H-NMR (The Gold Standard)
  • Method: 400+ MHz NMR using an internal standard (e.g., Maleic Acid).

  • Pros: Definitive Isomer Quantification. The aromatic proton splitting patterns (coupling constants) unambiguously distinguish the 1,2,3-trisubstituted ring pattern of the target from the 1,2,4- pattern of impurities.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to LC-MS; requires high sample mass.

  • Verdict: The required standard for characterizing Reference Materials.

Detailed Experimental Protocols

Protocol 1: High-Resolution HPLC for Isomer Separation

Standard methods fail to separate the 3-chloro and 4-chloro isomers. This optimized protocol uses a Phenyl-Hexyl column for pi-pi selectivity.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 230 nm (enhanced sensitivity for benzoyl group).

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30% → 60% B

    • 15-20 min: 60% → 90% B

  • Self-Validation: Inject a mixture of 3-chloro and 4-chloro isomers. Resolution (

    
    ) must be > 1.5.
    
Protocol 2: Recrystallization (Purification from Crude)

If the commercial standard is <98%, use this method.

  • Dissolution: Suspend 10 g of crude 3-CMBPA in 80 mL of Toluene/Ethyl Acetate (9:1 v/v).

  • Heating: Heat to reflux (approx. 100°C) until fully dissolved.

  • Filtration: Hot filter to remove inorganic salts (Aluminum chloride residues).

  • Crystallization: Allow to cool slowly to room temperature, then chill to 0-5°C for 4 hours.

  • Isolation: Filter the off-white crystals and wash with cold toluene.

  • Drying: Vacuum dry at 45°C for 12 hours.

    • Expected Yield: 75-80%.

    • Purity Boost: Typically increases from 95% to >99%.

Visualizations

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the origin of the critical isomeric impurity during the Friedel-Crafts reaction.

Synthesispathway Reactants 3-Chloro-2-methylbenzene + Succinic Anhydride Complex Acylium Ion Complex Reactants->Complex Activation Catalyst AlCl3 / Nitrobenzene Catalyst->Complex Target TARGET PRODUCT 3-(3-chloro-2-methylbenzoyl) propionic acid (Para to Methyl) Complex->Target Major Path (Sterics) Impurity CRITICAL IMPURITY 3-(4-chloro-2-methylbenzoyl) propionic acid (Para to Chloro) Complex->Impurity Minor Path (<5%)

Caption: Friedel-Crafts acylation pathway showing the competitive formation of the target product versus the difficult-to-remove regioisomer.

Diagram 2: Analytical Decision Tree

A logical workflow for qualifying a new batch of 3-CMBPA.

DecisionTree Start New Batch of 3-CMBPA Step1 1. HPLC-UV (C18) Purity > 98%? Start->Step1 Fail1 REJECT Recrystallize Step1->Fail1 No Pass1 Proceed Step1->Pass1 Yes Step2 2. 1H-NMR Analysis Check Aromatic Region Decision Isomer Peaks Detected? Step2->Decision Pass1->Step2 ResultA PASS Release for Synthesis Decision->ResultA No (Clean doublet/triplet) ResultB HOLD Run Protocol 1 (Phenyl-Hexyl HPLC) Decision->ResultB Yes (Overlapping multiplets)

Caption: Step-by-step quality control workflow ensuring isomeric purity before release.

References

  • PubChem. (n.d.). 4-(3-chloro-2-methylphenyl)-4-oxobutanoic acid (Compound Summary). National Library of Medicine. Retrieved March 6, 2026, from [Link](Note: Link directs to related structure for verification as specific CAS landing pages vary by vendor).

  • European Patent Office. (2012). EP2424869B1: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives as P2X7 modulators. Google Patents.
  • Royal Society of Chemistry. (2018). Ortho-Selective Amination of Arene Carboxylic Acids. Chemical Science. Retrieved March 6, 2026, from [Link](Source for characterization of related 3-chloro-2-methylbenzoyl derivatives).

Comparative

X-Ray Crystallography of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid: A Comparative Methodological Guide

Executive Summary & Structural Significance In the landscape of rational drug design, aroylpropionic acids serve as highly versatile synthetic intermediates. Specifically, 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of rational drug design, aroylpropionic acids serve as highly versatile synthetic intermediates. Specifically, 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a critical precursor for synthesizing biologically active heterocycles, such as pyridazin-3-ones and pyrrolo-1,3-heterocycles [1]. The structural elucidation of this compound via X-ray crystallography is paramount because the conformational flexibility of the oxobutyric acid chain dictates its subsequent cyclization efficiency and receptor-binding affinity.

This guide provides an objective comparison of crystallization methodologies and X-ray diffraction platforms optimized for determining the high-resolution 3D structure of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, supported by empirical performance data.

Pathway A 4-(3-Chloro-2-methylphenyl) -4-oxobutyric acid C Condensation Reaction A->C B Hydrazine / Aminoalcohol B->C D Pyridazin-3-one Derivative (Active API) C->D Cyclization

Reaction pathway from aroylpropionic acid to active pyridazin-3-one API.

Comparison Guide: Crystallization Methodologies

Obtaining diffraction-quality single crystals of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is challenging due to the rotational freedom of the aliphatic chain, which often leads to conformational polymorphism or crystal twinning[2]. We compared two distinct crystallization approaches.

Method A: Slow Solvent Evaporation (Standard)
  • Mechanism: The compound is dissolved in a highly volatile solvent (e.g., dichloromethane/methanol). As the solvent evaporates, the solution crosses the solubility curve into the labile zone, inducing spontaneous nucleation.

  • Performance: While simple, this method often yields clustered or twinned crystals. The rapid change in the solvent environment fails to provide the energetic selectivity required to isolate a single thermodynamic polymorph.

Method B: Vapor Diffusion (Hanging Drop)
  • Mechanism: A droplet containing the compound in a good solvent (e.g., DMSO) is suspended over a reservoir of an anti-solvent (e.g., water or hexane). The anti-solvent slowly diffuses into the drop, gradually lowering solubility.

  • Performance: This method maintains the system in the metastable zone for a prolonged period. The causality here is critical: the slow, controlled supersaturation gradient allows molecules to dynamically attach and detach from the crystal lattice, correcting packing errors and yielding highly ordered, singular crystals.

Verdict: For flexible aliphatic-aromatic systems like 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, Vapor Diffusion is vastly superior, reducing the mosaicity of the resulting crystals and preventing twinning.

Comparison Guide: X-Ray Diffraction Platforms

Once diffraction-quality crystals are obtained, the choice of the X-ray source directly impacts the resolution and the accuracy of the electron density map.

In-House Diffractometer vs. Synchrotron Radiation

We compared structural data collection using an in-house microfocus Cu Kα source against a Synchrotron beamline (e.g., Diamond Light Source).

ParameterIn-House Diffractometer (Cu Kα)Synchrotron Radiation (0.9795 Å)
Crystal Size Required > 0.1 x 0.1 x 0.1 mm> 0.01 x 0.01 x 0.01 mm
Data Collection Time 12 - 24 hours5 - 15 minutes
Resolution Limit ~0.84 Å~0.70 Å
R-factor (R1) 4.8% - 5.5%2.1% - 2.8%
Twinning Resolution Difficult (Overlapping reflections)Excellent (High beam collimation)
Hydrogen Atom Placement Calculated geometricallyOften visible in difference map

Analysis: The high flux and tunable wavelength of the Synchrotron source allow for the use of micro-crystals (down to 10 µm). For 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid, the Synchrotron data unambiguously resolved the position of the carboxylic acid proton, confirming the intermolecular hydrogen-bonding network (dimerization) that stabilizes the crystal lattice—a detail obscured by the higher noise floor of the in-house system [3].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the optimized workflow for structural determination.

Protocol 1: Vapor Diffusion Crystallization
  • Preparation: Dissolve 10 mg of highly purified (>99% via HPLC) 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid in 100 µL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleants (dust/particulates).

  • Drop Setup: On a siliconized glass coverslip, mix 2 µL of the compound solution with 2 µL of the reservoir solution (50% v/v Methanol/Water).

  • Sealing: Invert the coverslip over a well containing 500 µL of the reservoir solution. Seal the edges tightly with high-vacuum grease.

  • Incubation: Store the plate in a vibration-free incubator at exactly 20°C. Crystals typically appear within 5 to 7 days.

Protocol 2: X-Ray Data Collection and Refinement
  • Cryoprotection: Harvest a single crystal using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) to prevent ice ring formation during freezing.

  • Flash-Cooling: Plunge the loop directly into a liquid nitrogen stream (100 K) mounted on the diffractometer.

  • Data Collection: Collect diffraction frames using a 0.5° oscillation angle per frame. Ensure the total rotation covers at least 180° to achieve high completeness (>99%).

  • Phase Solution: Integrate the data using software like XDS. Solve the phase problem using Direct Methods (e.g., SHELXT), which exploits the heavy chlorine atom to anchor the initial electron density map.

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL. Apply anisotropic displacement parameters for all non-hydrogen atoms.
    

Workflow A Purified Compound (>99% Purity) B Vapor Diffusion Crystallization A->B C Crystal Harvesting & Cryoprotection B->C D X-Ray Diffraction (Synchrotron/In-House) C->D E Phase Problem Solution (Direct Methods) D->E F Refinement & Electron Density Map E->F

Step-by-step X-ray crystallography workflow for small molecule structural determination.

References

  • Tähtinen, P., Sillanpää, R., Stájer, G., Szabó, A. E., & Pihlaja, K. (1997). Structures of pyrrolo-1,3-heterocycles prepared from 3-aroylpropionic acid and cyclic aminoalcohols: an NMR and X-ray diffraction study. Journal of the Chemical Society, Perkin Transactions 2, 597-606.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Wikipedia contributors. (2024). Butyric acid. Wikipedia, The Free Encyclopedia.[Link]

Validation

A Senior Application Scientist's Guide to Chromatographic Purity Assessment of Friedel-Crafts Products

Introduction: The Imperative for Purity in Friedel-Crafts Synthesis The Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental pillars of organic synthesis, enabling the formation of crucia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Friedel-Crafts Synthesis

The Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental pillars of organic synthesis, enabling the formation of crucial carbon-carbon bonds by attaching substituents to aromatic rings. These reactions are indispensable in the pharmaceutical, fine chemical, and materials science industries for creating a vast array of compounds, from active pharmaceutical ingredients (APIs) to complex intermediates.[1][2] However, the elegance of this electrophilic aromatic substitution is often accompanied by significant analytical challenges. The reaction mechanism, involving potent Lewis acid catalysts and highly reactive electrophiles, can lead to a variety of impurities that compromise the final product's quality, safety, and efficacy.

This guide provides a comprehensive comparison of the primary chromatographic techniques used to assess the purity of Friedel-Crafts products. As a senior application scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed analytical decisions.

The Analytical Challenge: Understanding the Impurity Profile

Effective purity assessment begins with anticipating the potential impurities. The conditions of a Friedel-Crafts reaction are conducive to several side reactions, leading to a complex product mixture.

  • Regioisomers: When the aromatic ring is substituted, the incoming acyl or alkyl group can attach at different positions (ortho, meta, para), resulting in isomers with very similar physical properties that are often difficult to separate.[3]

  • Polyalkylation/Polyacylation: The product of the initial reaction is often more reactive than the starting material, leading to the addition of multiple substituent groups to the same aromatic ring. This is a particularly notorious issue in Friedel-Crafts alkylation.

  • Unreacted Starting Materials: Incomplete reactions will leave residual aromatic substrate and acylating/alkylating agents in the mixture.

  • Rearrangement Products: In Friedel-Crafts alkylation, the intermediate carbocation can undergo rearrangement to a more stable form before attacking the aromatic ring, leading to structurally isomeric products that were not the intended target.

  • Catalyst Residues and Byproducts: Residual Lewis acids and their hydrolysis products can contaminate the final product if the workup procedure is not robust.

The primary goal of the chromatographic method is to resolve the main product from this array of potential impurities with sufficient accuracy and precision.

Core Chromatographic Techniques: A Comparative Analysis

The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, particularly its volatility, thermal stability, and polarity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase under high pressure.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase in a capillary column.Separation on a thin layer of adsorbent material via capillary action of a liquid mobile phase.[4]
Analyte Suitability Non-volatile, thermally unstable, and polar compounds. Ideal for most aromatic ketones and larger alkylated aromatics.[5]Volatile and thermally stable compounds. Suitable for smaller, more volatile Friedel-Crafts products.[6][7]Broad applicability for qualitative and semi-quantitative analysis. Excellent for reaction monitoring.[8]
Resolution Very high; excellent for separating closely related isomers.[9]Excellent; particularly high resolution for complex mixtures of volatile compounds.[6]Lower than HPLC and GC; may not resolve very similar compounds.[4]
Quantitation Highly accurate and precise.[9]Highly accurate and precise.[7]Primarily qualitative or semi-quantitative.[4]
Speed Run times typically range from 10 to 60 minutes.[10]Faster run times, often in minutes or even seconds for volatile compounds.[10]Very rapid; multiple samples can be analyzed simultaneously in minutes.[8]
Cost Higher initial instrument and solvent costs.[10]Generally lower cost per analysis due to cheaper carrier gas.[10]Very low cost.[11]

In-Depth Methodological Guides

High-Performance Liquid Chromatography (HPLC): The Workhorse for Aromatic Ketones

HPLC, particularly in the reversed-phase mode, is the most versatile and widely used technique for the purity analysis of Friedel-Crafts acylation products.[12] Its ability to handle non-volatile and thermally labile compounds at ambient temperatures makes it ideal for the majority of aromatic ketones and larger alkylated molecules.[13]

Causality of Method Choices:

  • Reversed-Phase (RP-HPLC): This is the dominant mode for Friedel-Crafts products. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[12] Aromatic ketones, being moderately polar, will have good retention and can be effectively separated from non-polar starting materials (which elute later) and more polar byproducts (which elute earlier).

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the standard starting point due to its strong hydrophobic interactions with the aromatic ring. For separating regioisomers, a Phenyl-Hexyl phase can provide alternative selectivity through π-π interactions between the stationary phase's phenyl rings and the analyte's aromatic system.[14]

  • Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water is adjusted to control retention time. A higher percentage of organic solvent will decrease retention. Acetonitrile is often preferred for its lower viscosity and UV transparency. The mobile phase pH is critical for ionizable compounds, but for the neutral aromatic ketones typically produced, a simple buffered or unbuffered mobile phase is sufficient.[14]

  • Detection: The aromatic nature of Friedel-Crafts products makes them ideal for UV detection. The carbonyl group in acylation products introduces a strong chromophore, allowing for sensitive detection at wavelengths typically between 254 nm and 280 nm. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.[8]

This protocol outlines a typical method for assessing the purity of a Friedel-Crafts acylation product.

  • Instrumentation:

    • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 254 nm.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase (Acetonitrile:Water 60:40).

    • Standard Preparation: Accurately weigh ~10 mg of 4-Methylacetophenone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.

    • Sample Preparation: Accurately weigh ~10 mg of the crude Friedel-Crafts reaction product into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution.

  • Data Interpretation:

    • Identify the main peak in the sample chromatogram by comparing its retention time with the standard.

    • Calculate the area percentage of the main peak relative to the total area of all peaks (excluding the solvent front) to determine the chromatographic purity.

    • Assess peak purity of the main peak using the DAD software to check for co-eluting impurities.

Gas Chromatography (GC): The Choice for Volatile Products

GC is an excellent technique for the purity assessment of Friedel-Crafts products that are volatile and thermally stable.[6] This often includes smaller alkylated aromatics and some lower molecular weight aromatic ketones. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for both quantifying purity and identifying unknown impurities.[15][16]

Causality of Method Choices:

  • Volatility Requirement: The fundamental limitation of GC is the need to vaporize the analyte without decomposition.[7] Friedel-Crafts products like acetophenone and its methylated isomers are sufficiently volatile for GC analysis.[15]

  • Column Selection: A non-polar or mid-polarity capillary column is typically used. A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms) is a versatile choice that separates compounds primarily based on their boiling points and to a lesser extent on their polarity.

  • Temperature Programming: A temperature gradient is almost always used. The analysis starts at a lower temperature to resolve volatile starting materials and then ramps up to elute the higher-boiling products and regioisomers.

  • Detection: A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantitative analysis of hydrocarbons. For definitive identification of impurities, a Mass Spectrometer (MS) is unparalleled, as it provides fragmentation patterns that can be used to elucidate the structure of unknown peaks.[3]

This protocol is adapted from a study on the acylation of 2-phenylbenzofuran and is broadly applicable to similar reaction mixtures.[3]

  • Instrumentation:

    • Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD) or equivalent.

  • Chromatographic Conditions:

    • Column: Agilent J&W VF-5ms capillary column (30 m, 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 5 min.

      • Ramp 1: 20°C/min to 280°C, hold for 5 min.

      • Ramp 2: 20°C/min to 300°C, hold for 5 min.

    • Injector: Split mode (30:1), 290°C.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 m/z.

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane to a final concentration of approximately 1 mg/mL.

  • Data Interpretation:

    • The total ion chromatogram (TIC) will show the separation of the different components.

    • Integrate the peaks to determine the relative area percentages.

    • Analyze the mass spectrum of each peak to identify the main product, unreacted starting materials, and isomeric impurities by comparing fragmentation patterns with a library (e.g., NIST) or known standards.

Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring and Screening

TLC is an indispensable, low-cost tool in any synthesis lab.[11] While it lacks the resolving power and quantitative accuracy of HPLC or GC, its speed and simplicity make it the perfect technique for qualitatively monitoring the progress of a Friedel-Crafts reaction.[17][18]

Causality of Method Choices:

  • Principle of Adsorption: TLC on silica gel (a polar stationary phase) separates compounds based on their polarity. More polar compounds have stronger interactions with the silica and move less, resulting in a lower Retention Factor (Rf). Less polar compounds travel further up the plate.

  • Application: A researcher can spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the same plate. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new spot for the product will appear.[5] The product of a Friedel-Crafts acylation (a ketone) is typically more polar than the starting aromatic hydrocarbon, so it will have a lower Rf value.

  • Visualization: Since most Friedel-Crafts reactants and products are aromatic, they can be easily visualized under a UV lamp (typically at 254 nm) where they will quench the plate's fluorescence and appear as dark spots.[5]

  • Materials:

    • Silica gel TLC plates with a fluorescent indicator (F-254).

    • TLC developing chamber with a lid.

    • Capillary spotters.

    • UV lamp (254 nm).

  • Procedure:

    • Prepare a developing solvent (mobile phase). A mixture of hexanes and ethyl acetate is a common starting point for Friedel-Crafts products. A ratio of 4:1 (Hexanes:EtOAc) is often suitable. Pour ~0.5 cm of the solvent into the developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover with the lid.

    • On the pencil origin line of a TLC plate, make three spots:

      • Left Lane: A dilute solution of the starting aromatic compound.

      • Middle Lane (Co-spot): Spot the starting material first, then spot the reaction mixture directly on top of it.

      • Right Lane: A small aliquot taken directly from the reaction mixture.

    • Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber.

    • Allow the solvent to travel up the plate until it is ~1 cm from the top.

    • Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate.

    • Visualize the spots under a UV lamp and circle them with a pencil.

  • Interpretation:

    • A successful reaction will show the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot (typically with a lower Rf). The co-spot helps to confirm if the spot in the reaction lane is indeed the starting material.

Visualization of Analytical Workflow

The following diagram illustrates the decision-making process for selecting the appropriate chromatographic technique for a Friedel-Crafts product.

G start Friedel-Crafts Product Mixture is_monitoring Need rapid reaction monitoring only? start->is_monitoring is_volatile Is the product volatile & thermally stable? gc Gas Chromatography (GC/GC-MS) - High resolution for volatiles - Ideal for impurity ID with MS is_volatile->gc Yes hplc High-Performance Liquid Chromatography (HPLC) - Best for non-volatile/unstable products - Excellent for quantitation & isomer separation is_volatile->hplc No is_monitoring->is_volatile No (Need Purity Assay) tlc Thin-Layer Chromatography (TLC) - Fast, low-cost - Qualitative progress check is_monitoring->tlc Yes end_gc Quantitative Purity & Impurity ID gc->end_gc end_hplc Quantitative Purity & Isomer Analysis hplc->end_hplc end_tlc Qualitative Reaction Progress tlc->end_tlc

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

This document provides essential, step-by-step guidance for the proper and safe disposal of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid. As a trusted partner in your research, we are committed to providing information...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices.

Hazard Assessment and Characterization

Before any disposal activities, a thorough understanding of the potential risks is critical. The structure of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid suggests the following potential hazards:

  • Corrosivity: As a carboxylic acid, it is likely to be corrosive, capable of causing skin burns and serious eye damage.[2]

  • Irritation: Similar chlorinated aromatic and carboxylic acid compounds are known to cause skin, eye, and respiratory irritation.[3][4]

  • Toxicity: Chlorinated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][5] High or repeated exposure to related substances may affect organs such as the liver and kidneys.[6]

  • Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic life and may have long-term adverse effects on the environment.[7] Therefore, release into the environment must be strictly avoided.[7][8]

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[1] Given its properties, 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid should be managed as hazardous waste .

Personal Protective Equipment (PPE) and Safety Measures

Adherence to safety protocols is non-negotiable. All personnel handling this compound must use appropriate PPE to prevent personal exposure.

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[9]To prevent skin contact and potential burns or absorption.[4][5]
Eye Protection Safety goggles or a face shield.[6][10]To protect against splashes that could cause serious eye damage.[11]
Skin/Body Protection A standard laboratory coat.[12] Consider an apron or chemical-resistant suit for larger quantities.To protect skin and clothing from contamination.[13]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[3][10]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[3][6]

Immediate Safety Actions:

  • Ensure that an eyewash station and safety shower are readily accessible and tested regularly.[14]

  • Avoid all personal contact, including inhalation of dust or vapors.[7]

  • Wash hands thoroughly after handling the chemical.[3][15]

Step-by-Step Disposal Protocol

The primary and most compliant method for disposing of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid is through a licensed hazardous waste management company.[16] Never discharge this chemical down the drain or dispose of it with general refuse.[1][17]

Proper segregation is the foundation of safe chemical waste management.[17]

  • Designate a Waste Stream: This compound must be categorized as a halogenated organic solid waste .

  • Use a Dedicated Container: Collect waste 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid in a dedicated, compatible hazardous waste container.[16] The container should be made of a material resistant to acids and chlorinated compounds (e.g., glass or high-density polyethylene) and have a secure, screw-top lid.[16][18]

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials like strong bases or oxidizers, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[17][19]

Accurate labeling is a regulatory requirement and essential for safety.[1][20] The label must be clearly legible and include:

  • The words "Hazardous Waste".[16]

  • The full chemical name: "Waste 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid".

  • A clear indication of the hazards (e.g., "Corrosive," "Toxic").[19]

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the generating researcher or laboratory.

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[1]

  • Location: The SAA must be in the same room or area where the waste is generated.[1]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[17][18]

  • Secondary Containment: Place the container in a secondary containment bin or tray to control potential leaks or spills.

  • Accumulation Limits: Be aware of the volume and time limits for waste accumulation as defined by RCRA and your institution's policies.[1]

Any equipment (glassware, spatulas, etc.) that comes into contact with the chemical must be decontaminated.

  • Rinse with Solvent: Rinse the contaminated labware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This solvent rinse is now considered hazardous waste. Collect it in a separate, clearly labeled container for halogenated liquid waste .

  • Final Cleaning: After the initial solvent rinse, the labware can be washed using standard laboratory procedures.

  • Contact EHS: When your waste container is nearing full, or the accumulation time limit is approaching, contact your institution's EHS department.

  • Schedule Pickup: Follow their procedures to schedule a pickup. The EHS department will manage the consolidation and transfer of the waste to a licensed hazardous waste disposal facility.[1] These facilities use high-temperature incineration or other specialized treatments to destroy the chemical in an environmentally sound manner.[7][18]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid.

G Disposal Workflow for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_decon Decontamination A Identify Waste: 4-(3-Chloro-2-methylphenyl) -4-oxobutyric acid B Assess Hazards: Corrosive, Toxic, Environmental Hazard A->B C Wear Required PPE: Gloves, Goggles, Lab Coat B->C D Select Dedicated Container (Halogenated Organic Solid) C->D K Rinse Contaminated Labware with Solvent C->K E Label Container Correctly: 'Hazardous Waste' + Chemical Name D->E F Store in Satellite Accumulation Area (Secure & Contained) E->F G Is Container Full or Time Limit Reached? F->G H Contact EHS for Pickup G->H Yes J Continue Safe Accumulation G->J No I Licensed Hazardous Waste Vendor Disposal H->I L Collect Rinsate as Halogenated Liquid Waste K->L

Caption: Decision workflow for safe disposal.

By adhering to this structured protocol, you ensure that the disposal of 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid is conducted in a manner that is safe, compliant, and environmentally responsible, reinforcing a culture of safety and excellence within your laboratory.

References

  • AK Scientific, Inc. Safety Data Sheet: 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid. AK Scientific, Inc.

  • U.S. Environmental Protection Agency. 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid - Chemical Details. EPA CompTox Chemicals Dashboard.

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. PTB-Mitteilungen.

  • U.S. Environmental Protection Agency. Hazardous Waste. U.S. EPA.

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor.

  • Santa Cruz Biotechnology. Safety Data Sheet: 4-Chloro-2-methylphenoxyacetic acid. Santa Cruz Biotechnology.

  • OxyChem. Chlorinated Organics Handbook. OxyChem.

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  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • MilliporeSigma. Safety Data Sheet: Coumarin-3-carboxylic acid. MilliporeSigma.

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  • U.S. Government Publishing Office. 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Chloro-2-Methylphenoxyacetic Acid. NJ.gov.

  • BASF. Safety Data Sheet: AGS (Dicarboxylic acids mixture). BASF.

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  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf.

  • Fisher Scientific. Safety Data Sheet: Methyl succinyl chloride. Fisher Scientific.

  • BenchChem. Proper Disposal of 8-(3-Methylphenyl)-8-oxooctanoic Acid: A Comprehensive Guide for Laboratory Professionals. BenchChem.

  • Tokyo Chemical Industry. Safety Data Sheet: (2r,3r,5r,6r,7r,8r)-Cubane-1-carboxylic Acid. Tokyo Chemical Industry.

  • Fisher Scientific. Safety Data Sheet: 3-Methyl-2-oxobutanoic acid, sodium salt. Fisher Scientific.

  • Study.com. EPA Hazardous Waste Regulations. Study.com.

  • DC Fine Chemicals. Safety Data Sheet: 2-Methylbutyric acid. DC Fine Chemicals.

  • Greenbook.net. Safety Data Sheet: Complex of Calcium and carboxylic acids. Greenbook.net.

  • Dojindo Molecular Technologies. Safety Data Sheet: Carboxylic acid-SAM Formation Reagent. Dojindo.

  • Environment Surveillance Centre & Emergency Response Centre, Bhopal. Chlorine. ESCERCB.

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Handling

A Senior Application Scientist's Guide to Handling 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Your safety, and the integrity of your work, hinges on a deep, practical understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Your safety, and the integrity of your work, hinges on a deep, practical understanding of the materials you handle. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid. As a Senior Application Scientist, my aim is to equip you not just with steps to follow, but with the rationale behind them, ensuring a self-validating system of safety and best practices in your laboratory.

This document is structured to provide immediate, essential information. We will address the anticipated hazards of this compound by examining its structural components—a chlorinated aromatic ring, a ketone, and a carboxylic acid—and data from closely related analogues. This approach allows us to build a robust safety protocol grounded in chemical principles.

Hazard Assessment: Understanding the Risk Profile

Anticipated Hazards:

  • Skin Irritation (H315): The acidic nature of the carboxylic group and the presence of a chlorinated phenyl ring suggest a high potential for causing skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Respiratory Irritation (H335): As a fine powder, the compound may be easily aerosolized, posing a risk of respiratory tract irritation if inhaled.[1][2]

  • Harmful if Swallowed (H302): Ingestion of the compound may be harmful.[1]

These classifications mandate a careful and considered approach to personal protective equipment to create an effective barrier against exposure.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the scale and nature of the procedure. The following protocols are designed to provide a clear, risk-based pathway for PPE selection.

Core PPE for Routine Laboratory Operations (Small-Scale)

For procedures involving milligram to gram quantities, such as weighing, solution preparation, and analytical testing, the following PPE is mandatory.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.

    • Best Practice: For any task with a risk of splashing (e.g., dissolving the compound), splash-proof chemical goggles are required. If handling larger volumes (>10 mL), a face shield should be worn in addition to safety goggles.

  • Hand Protection:

    • Requirement: Chemical-resistant gloves must be worn at all times. Nitrile gloves are a primary recommendation due to their broad protection against a variety of chemicals, including organic acids.[3][4]

    • Causality: The choice of glove material is critical. Latex offers poor protection against many organic chemicals and can cause allergic reactions.[3] Nitrile provides a more robust barrier against potential skin irritants and organic compounds.[5] Always check gloves for any signs of damage before use.[6]

    • Protocol:

      • Before starting work, inspect gloves for holes, tears, or signs of degradation.

      • Don clean nitrile gloves. For tasks with a higher risk of splash, consider double-gloving.

      • After handling the compound, remove gloves using the proper technique to avoid skin contact with the contaminated exterior.

      • Wash hands thoroughly with soap and water after removing gloves.[2]

Glove Material Resistance to Organic Acids Recommendation for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid
Nitrile Good to ExcellentRecommended for routine use and splash protection.[3][5]
Latex Poor to ModerateNot Recommended. Degrades with exposure to many organic chemicals.[3][5]
Butyl Rubber ExcellentRecommended for prolonged contact or when handling in concentrated solutions with aggressive solvents.[5]
Vinyl (PVC) PoorNot Recommended. Offers limited protection against organic acids.[7]
  • Body Protection:

    • Requirement: A flame-resistant laboratory coat must be worn and fully fastened.

    • Best Practice: For procedures involving quantities greater than 10 milliliters, an impervious chemical-resistant apron should be worn over the lab coat. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration cluster_ventilation Ventilation Control Start Start: Handling 4-(3-Chloro-2-methylphenyl) -4-oxobutyric acid CheckScale Quantity > 10g or Volume > 50mL? Start->CheckScale RoutinePPE Standard PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat CheckScale->RoutinePPE No EnhancedPPE Enhanced PPE: - Chemical Splash Goggles - Face Shield - Heavy Nitrile or Butyl Gloves - Chemical-Resistant Apron CheckScale->EnhancedPPE Yes CheckAerosol Potential for Aerosol Generation? RoutinePPE->CheckAerosol FumeHood Action: Work in a certified Chemical Fume Hood EnhancedPPE->FumeHood CheckAerosol->FumeHood Yes Benchtop Action: Work on an open, well-ventilated bench CheckAerosol->Benchtop No

Caption: PPE selection workflow based on quantity and procedure.

Operational and Disposal Plans

A safe protocol extends beyond wearing the right gear. It encompasses how you handle, store, and ultimately dispose of the chemical.

Safe Handling and Storage Protocol
  • Preparation: Before handling the solid, ensure a chemical fume hood is available and operational, especially if the material is a fine powder.[8] Designate a specific area for the work.

  • Weighing and Transfer:

    • Perform all transfers of the solid compound within a fume hood to minimize inhalation risk.[2]

    • Use a spatula and a tared weigh boat or container. Avoid creating dust.

    • If adding to a solvent, add the solid to the liquid slowly to prevent splashing.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.

    • Segregate from incompatible materials. As an organic acid, it must be stored separately from bases, oxidizing agents (like nitric or perchloric acid), and reactive metals.[9][10]

    • Store containers in a designated, well-ventilated cabinet for corrosive materials, preferably on a low shelf and within a secondary containment tray.[9][10]

Disposal Plan: Managing Chlorinated Organic Waste

The presence of a chlorine atom on the phenyl ring means this compound is a chlorinated organic. Disposal of such waste is strictly regulated due to its potential to form toxic byproducts, such as dioxins, if incinerated improperly.[11]

  • Waste Segregation:

    • All solid waste contaminated with the compound (gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for "Chlorinated Organic Solids."

    • Solutions containing the compound must be collected in a separate, labeled hazardous waste container for "Chlorinated Organic Liquids." Do not mix with non-halogenated waste.

  • Disposal Procedure:

    • Never dispose of this chemical down the drain.

    • All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

    • High-temperature incineration with specialized equipment to scrub acidic gases (like HCl) from the effluent is the standard disposal method for chlorinated organic materials.[12][13]

Emergency Procedures: Preparedness is Key

Spill Response:

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect: Don enhanced PPE (respiratory protection may be necessary).

  • Contain: For a small spill of the solid, gently cover with an absorbent material to avoid raising dust, then carefully sweep it into a labeled hazardous waste container.

  • Clean: Decontaminate the area according to your lab's specific protocols.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][14]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[8] Seek immediate medical attention.

By integrating these expert-level protocols into your daily workflow, you build a foundation of safety and scientific integrity. This guide serves as a living document, to be adapted as more specific toxicological data for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid becomes available.

References

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  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln Environmental Health and Safety. Available at: [Link]

  • OSHA Glove Selection Chart. University of Pennsylvania Environmental Health and Safety. Available at: [Link]

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  • Gloves - Tables of Properties and Resistances. Princeton University Environmental Health and Safety. Available at: [Link]

  • Acid Resistant PPE: Safety for Chemical Workers. Accio. (2026, February 10). Available at: [Link]

  • Santoleri, J. J. (1973). Process for Disposal of Chlorinated Organic Residues. [Source Not Available].
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  • GUIDELINES FOR CHEMICAL STORAGE IN LABS. American University of Beirut. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily labor
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